molecular formula C2H3I B1221373 Vinyl iodide CAS No. 593-66-8

Vinyl iodide

Cat. No.: B1221373
CAS No.: 593-66-8
M. Wt: 153.95 g/mol
InChI Key: GHXZPUGJZVBLGC-UHFFFAOYSA-N
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Description

Vinyl iodide (chemical formula C₂H₃I, CAS 593-66-8) is a fundamental organoiodine compound that serves as a pivotal building block in modern organic synthesis . Its core research value lies in its exceptional reactivity as a substrate in transition-metal-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon bonds . Vinyl iodides are renowned for their superior reactivity compared to other vinyl halides, often reacting faster and under milder conditions due to the relatively weak carbon-iodine bond (bond dissociation energy of 57.6 kcal/mol) . This makes them indispensable partners in key catalytic reactions, including the Stille reaction, Suzuki coupling, Negishi coupling, Sonogashira coupling, and Heck reaction . The stereochemical integrity of the starting this compound is typically retained during these coupling processes, allowing for the stereoselective synthesis of complex alkenes, which is crucial for constructing natural products and pharmaceuticals with well-defined geometries . Beyond cross-coupling, vinyl iodides are versatile precursors to other important organometallic species. They can be converted to vinyl Grignard reagents via magnesium-halogen exchange and can undergo elimination with strong bases to form alkynes . Recent advancements have also demonstrated their oxidative addition to gold complexes, enabling novel gold-catalyzed vinylation reactions for synthesizing functionalized heterocycles . Common synthetic routes to vinyl iodides include the hydrohalogenation of alkynes, halogen-exchange from other vinyl halides, and substitution reactions such as iododesilylation . This combination of reactivity and versatility solidifies this compound's role as a critical reagent for constructing complex molecular architectures in research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

iodoethene
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InChI

InChI=1S/C2H3I/c1-2-3/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GHXZPUGJZVBLGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H3I
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DSSTOX Substance ID

DTXSID6060476
Record name Ethene, iodo-
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Molecular Weight

153.95 g/mol
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CAS No.

593-66-8
Record name Iodoethene
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Record name Vinyl iodide
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Record name Ethene, iodo-
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Record name Ethene, iodo-
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Record name Iodoethylene
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Record name IODOETHYLENE
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Foundational & Exploratory

Vinyl Iodide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl iodide (iodoethene) is a pivotal organoiodine compound extensively utilized in organic synthesis. Its high reactivity, particularly in comparison to other vinyl halides, establishes it as a valuable precursor for the formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides a thorough examination of the fundamental properties, spectroscopic data, and key synthetic methodologies of this compound, tailored for professionals in chemical research and pharmaceutical development.

Core Properties of this compound

This compound is a colorless to pink or yellow liquid that is sensitive to light.[1] It is an important intermediate in a variety of chemical transformations.[2]

General and Physical Properties

The fundamental physical and chemical identifiers for this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
Chemical Formula C₂H₃I[3]
Molecular Weight 153.95 g/mol [3]
CAS Number 593-66-8[3]
IUPAC Name Iodoethene[3]
Appearance Colorless to yellow-pink liquid[1]
Boiling Point 56 °C[2]
Density 2.08 g/cm³[2]
Refractive Index 1.5385[2]
Solubility in Water Not miscible or difficult to mix[2]
Sensitivity Light sensitive[2]
Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. The following tables summarize the key spectroscopic data.

¹H NMR Spectroscopy

ProtonChemical Shift (ppm)
Ha (trans to I)6.30
Hb (cis to I)5.93
Hc (geminal to I)5.21

Note: Specific coupling constants can vary depending on the solvent and spectrometer frequency, but typical ranges are J(gem) ≈ 1.9 Hz, J(cis) ≈ 5-10 Hz, and J(trans) ≈ 11-18 Hz.[4][5]

¹³C NMR Spectroscopy

The presence of the iodine atom significantly influences the chemical shifts of the vinyl carbons due to the "heavy atom effect," which causes an upfield shift of the directly attached carbon.[6][7]

CarbonChemical Shift (ppm)
C-I~80-90
C=C~125-135

Note: These are approximate ranges and can be influenced by solvent and substitution.[6][8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic peaks corresponding to its functional groups.

Wavenumber (cm⁻¹)VibrationIntensity
3100-3000=C-H stretchMedium
1680-1640C=C stretchMedium
1000-650=C-H bendStrong

Source: General IR correlation tables. Specific values for this compound may vary.[4][9][10]

Mass Spectrometry

The mass spectrum of this compound is characterized by the molecular ion peak and distinct fragmentation patterns.

m/zFragment IonDescription
154[C₂H₃I]⁺Molecular ion (M⁺)
127[I]⁺Loss of vinyl radical
27[C₂H₃]⁺Loss of iodine radical

Note: The C-I bond is the weakest and its cleavage is a major fragmentation pathway.[11][12]

Chemical Structure and Reactivity

The structure of this compound features a carbon-carbon double bond with an iodine substituent. This configuration dictates its reactivity, making it a versatile building block in organic synthesis.

Caption: Chemical structure of this compound.

Vinyl iodides are generally stable under nucleophilic conditions.[13] However, they are highly reactive in transition-metal catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Sonogashira couplings.[13] The reactivity of vinyl halides in these reactions follows the order I > Br > Cl, which is attributed to the bond dissociation energies of the carbon-halogen bond.[13] The C-I bond is the weakest among the halogens, facilitating oxidative addition to the metal catalyst.[13]

Synthetic Methodologies

The synthesis of vinyl iodides with well-defined stereochemistry is crucial for their application in the stereoselective synthesis of complex molecules.[13] Several reliable methods have been developed, each with its own advantages and substrate scope.

Barton this compound Synthesis

This method involves the reaction of a hydrazone with iodine in the presence of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to yield a this compound.[14][15] The reaction proceeds through the oxidation of the hydrazone to a diazo intermediate, followed by electrophilic iodination and elimination of nitrogen gas.[15]

General Experimental Protocol (Barton this compound Synthesis):

  • Hydrazone Formation: The corresponding aldehyde or ketone is refluxed with hydrazine (B178648) and a base such as triethylamine (B128534) in a suitable solvent like ethanol.

  • Iodination: The isolated hydrazone is then added to a solution of iodine in an appropriate solvent (e.g., diethyl ether or THF) containing a strong, non-nucleophilic base (e.g., DBU or 2-tert-butyl-1,1,3,3-tetramethylguanidine).

  • Work-up: The reaction mixture is typically quenched with a reducing agent solution (e.g., sodium thiosulfate) to remove excess iodine, followed by extraction with an organic solvent, drying, and purification by chromatography.

G start Aldehyde/Ketone + Hydrazine hydrazone Hydrazone Formation start->hydrazone iodination Iodination (I₂, Base) hydrazone->iodination workup Quench & Extraction iodination->workup purification Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for Barton this compound synthesis.

Takai Olefination

The Takai olefination utilizes iodoform (B1672029) (CHI₃) and chromium(II) chloride (CrCl₂) to convert aldehydes into (E)-vinyl iodides with high stereoselectivity.[16] The reaction is believed to proceed through a geminal dichromium species that reacts with the aldehyde, followed by syn-elimination.[16]

General Experimental Protocol (Takai Olefination):

  • Reagent Preparation: Anhydrous CrCl₂ is suspended in a dry, aprotic solvent such as THF under an inert atmosphere. It is crucial to use anhydrous and air-sensitive techniques as CrCl₂ is highly hygroscopic and readily oxidized.[17]

  • Reaction: A solution of the aldehyde and iodoform in THF is added to the CrCl₂ suspension at a controlled temperature (often 0 °C to room temperature).

  • Work-up: The reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[17]

Copper-Catalyzed Halogen Exchange (Finkelstein Reaction)

A mild and general method for the synthesis of vinyl iodides involves the copper-catalyzed Finkelstein-type reaction of vinyl bromides with an iodide salt.[18] This method is often preferred due to its operational simplicity and tolerance of various functional groups.

Detailed Experimental Protocol (Adapted from Klapars and Buchwald):

  • Reaction Setup: An oven-dried Schlenk tube is charged with CuI (5 mol %), the vinyl bromide (1.0 equiv), and NaI (2.0 equiv). The tube is evacuated and backfilled with argon.

  • Reagent Addition: A diamine ligand (e.g., N,N'-dimethylethylenediamine, 20 mol %) and a dry solvent (e.g., dioxane or n-butanol) are added via syringe.

  • Reaction Conditions: The mixture is heated to 110 °C for a specified time until the reaction is complete, as monitored by GC or TLC.

  • Work-up: The reaction mixture is allowed to cool to room temperature, diluted with an organic solvent, and filtered. The filtrate is concentrated, and the residue is purified by flash chromatography.[18][19]

G start Vinyl Bromide heating Heat (e.g., 110 °C) start->heating reagents CuI, NaI, Ligand, Solvent reagents->heating workup Cool, Dilute, Filter heating->workup purification Chromatography workup->purification product This compound purification->product

Caption: Workflow for copper-catalyzed this compound synthesis.

Applications in Drug Development and Organic Synthesis

Vinyl iodides are indispensable intermediates in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients.[13] Their high reactivity in cross-coupling reactions allows for the efficient construction of intricate carbon skeletons.

The diagram below illustrates the central role of this compound in various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and development.

G vinyl_iodide This compound suzuki Suzuki Coupling (Boronic Acid/Ester) vinyl_iodide->suzuki stille Stille Coupling (Organostannane) vinyl_iodide->stille heck Heck Reaction (Alkene) vinyl_iodide->heck sonogashira Sonogashira Coupling (Terminal Alkyne) vinyl_iodide->sonogashira product Functionalized Alkene suzuki->product stille->product heck->product sonogashira->product

Caption: Role of this compound in key cross-coupling reactions.

Safety and Handling

This compound is considered harmful if swallowed and may cause cancer.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. It is incompatible with strong oxidizing agents and should be stored in a cool, dry place, protected from light.[2]

Conclusion

This compound is a cornerstone of modern organic synthesis, offering a reactive handle for the stereoselective formation of complex molecular architectures. A thorough understanding of its fundamental properties, spectroscopic signatures, and synthetic methodologies is essential for its effective utilization in research and development, particularly within the pharmaceutical industry. The methods outlined in this guide provide a robust toolkit for the preparation and application of this versatile chemical intermediate.

References

An In-depth Technical Guide to the Stereoselective Synthesis of E/Z Vinyl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vinyl iodides are indispensable intermediates in modern organic synthesis, serving as versatile precursors for a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in transition-metal-catalyzed cross-coupling reactions. Their stereochemical integrity is often crucial for the synthesis of complex molecules such as natural products and pharmaceuticals. This guide provides a comprehensive overview of the core methodologies for the stereoselective synthesis of both E and Z vinyl iodides, presenting quantitative data, detailed experimental protocols, and visual diagrams of key synthetic pathways and workflows.

Core Synthetic Strategies

The stereocontrolled synthesis of vinyl iodides can be broadly categorized into three main approaches: the hydroiodination of alkynes, olefination reactions of carbonyl compounds, and the conversion of other vinyl organometallics or halides. The choice of method is often dictated by the desired stereochemistry (E or Z), the substitution pattern of the target vinyl iodide, and the functional group tolerance of the reaction.

Hydroiodination of Alkynes

The direct addition of hydrogen iodide (HI) across the triple bond of an alkyne is one of the most straightforward methods for the synthesis of vinyl iodides. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the alkyne substrate.

a) Synthesis of (E)-Vinyl Iodides via Ex Situ Generated HI

A significant advancement in the synthesis of (E)-vinyl iodides is the use of ex situ generated HI, which allows for a controlled and highly stereoselective reaction under mild, transition-metal-free conditions. This method demonstrates broad functional group tolerance.[1][2] The reaction proceeds via the protonation of the alkyne by HI to form a stabilized vinyl cation, which is then attacked by the iodide ion.[1]

b) Rhodium-Catalyzed Anti-Markovnikov Hydroiodination

For terminal alkynes, rhodium catalysis can be employed to achieve anti-Markovnikov hydroiodination, providing access to linear vinyl iodides. Notably, the stereochemical outcome (E or Z) can be controlled by the choice of ligand.[3][4]

Olefination Reactions

Olefination reactions provide a powerful means to construct vinyl iodides from readily available aldehydes and ketones.

a) Takai Olefination for (E)-Vinyl Iodides

The Takai olefination utilizes iodoform (B1672029) (CHI₃) and chromium(II) chloride (CrCl₂) to convert aldehydes into (E)-vinyl iodides with high stereoselectivity.[5][6] This reaction is particularly advantageous over traditional methods like the Wittig reaction, which often yield mixtures of isomers.[6] However, a notable exception is the highly (Z)-selective Takai olefination of salicylaldehyde (B1680747) derivatives.[7][8]

b) Stork-Zhao Olefination for (Z)-Vinyl Iodides

For the synthesis of (Z)-vinyl iodides, the Stork-Zhao olefination, a modification of the Wittig reaction, is highly effective.[5][9] This reaction generally provides high yields and excellent (Z)-selectivity, especially at low temperatures and in the presence of HMPA.[5][9]

c) Barton's Hydrazone Iodination

Another named reaction for the conversion of aldehydes or ketones to vinyl iodides is the Barton's hydrazone iodination. This method involves the formation of a hydrazone, which is subsequently treated with iodine to yield the this compound.[5][10][11]

Halogen Exchange and Iododemetalation Reactions

a) Copper-Catalyzed Finkelstein-Type Halide Exchange

Vinyl iodides can be synthesized stereospecifically from the corresponding vinyl bromides through a copper(I)-catalyzed Finkelstein-type halide exchange reaction with potassium iodide.[12][13] This method proceeds with retention of the double bond geometry.[12]

b) Iododesilylation

Iododesilylation offers a route to vinyl iodides from vinylsilanes. This method avoids the use of toxic tin reagents and benefits from the stability and ease of handling of the vinylsilane precursors.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic methods described above, allowing for easy comparison of their efficiency and stereoselectivity.

Method Substrate Reagents and Conditions Product Yield (%) E:Z Ratio Reference
Ex Situ Generated HIInternal AlkynesHSiEt₃, I₂, Toluene (B28343), rt, 3 h(E)-Vinyl IodideGoodHigh E-selectivity[1][2]
Rh-Catalyzed HydroiodinationTerminal Alkynes[Rh]-complex, Ligand, Aliphatic Iodide(E)- or (Z)-Vinyl IodideHighHigh to exclusive[3][4]
Takai OlefinationAldehydesCHI₃, CrCl₂(E)-Vinyl Iodide-High E-selectivity[5][6]
Stork-Zhao OlefinationAldehydes(Iodomethyl)triphenylphosphonium iodide, Base(Z)-Vinyl IodideHighHigh Z-selectivity[5][9]
Cu-Catalyzed Halide ExchangeVinyl BromidesKI, Cu(I) catalystThis compoundSatisfactory to ExcellentStereospecific[12][13]

Experimental Protocols

Protocol 1: Synthesis of (E)-Vinyl Iodides via Ex Situ Generated HI[1]

A two-chambered pressure vessel is utilized for this procedure. In a nitrogen atmosphere, Chamber B is charged with the alkyne (0.60 mmol) and toluene (1.0 mL). Chamber A is then loaded with triethylsilane (1.2 mmol, 0.19 mL) and the mixture is cooled to -78 °C for 5 minutes. Following the cooling period, iodine (1.2 mmol, 304.6 mg) is added to Chamber A at -78 °C. The reaction mixture is then stirred at room temperature for 3 hours in the dark. Upon completion, the reaction mixture in Chamber B is quenched with water and extracted with ethyl acetate (B1210297) (3 x 20 mL).

Protocol 2: Stork-Zhao-Wittig Olefination for (Z)-Iodoalkene Synthesis[14]

This reaction is conducted with the exclusion of light. A 1000 mL, three-necked round-bottomed flask equipped with a magnetic stirrer is oven-dried overnight. The flask is then fitted with a glass stopper, a gas adaptor connected to an argon inlet, and a pressure-equalizing addition funnel. The system is maintained under a positive argon pressure. (Iodomethyl)triphenylphosphonium iodide (47 g, 88 mmol, 1.2 equiv) is added to the flask. The specific solvent and base conditions are crucial for achieving high Z-selectivity and should be followed as detailed in the cited literature.[14]

Visualizations

Overview of Synthetic Routes to E/Z Vinyl Iodides

Synthesis_Overview cluster_alkynes From Alkynes cluster_carbonyls From Carbonyls cluster_halides From Other Halides cluster_products Products alkyne Alkyne E_vinyl_iodide E-Vinyl Iodide alkyne->E_vinyl_iodide Hydroiodination (ex situ HI) [2, 8] Z_vinyl_iodide Z-Vinyl Iodide alkyne->Z_vinyl_iodide Rh-catalyzed Hydroiodination [7, 12] aldehyde Aldehyde aldehyde->E_vinyl_iodide Takai Olefination [4, 9] aldehyde->Z_vinyl_iodide Stork-Zhao Olefination [4, 14] vinyl_bromide Vinyl Bromide vinyl_bromide->E_vinyl_iodide Cu-catalyzed Halide Exchange [1, 3] vinyl_bromide->Z_vinyl_iodide Cu-catalyzed Halide Exchange [1, 3] Workflow start Reaction Setup (e.g., two-chamber vessel) reagents Addition of Reagents (Alkyne, HI source) start->reagents reaction Reaction Progression (Stirring, specified temp. & time) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Analysis (NMR, GC-MS for yield & E/Z ratio) purification->analysis end Pure this compound analysis->end Takai_Mechanism cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product CHI3 CHI₃ gem_dichromium [Gem-dichromium species] CHI3->gem_dichromium + CrCl₂ [9] CrCl2 CrCl₂ aldehyde R-CHO beta_oxychromium [β-Oxychromium species] gem_dichromium->beta_oxychromium + R-CHO [9] E_vinyl_iodide E-Vinyl Iodide beta_oxychromium->E_vinyl_iodide Elimination [9]

References

An In-depth Technical Guide on the C-I Bond Dissociation Energy in Vinyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carbon-iodine (C-I) bond dissociation energy (BDE) in vinyl iodide (C₂H₃I). A thorough understanding of this fundamental thermodynamic parameter is crucial for professionals in chemical research and drug development, as it governs the reactivity and stability of this important chemical moiety. This document details both experimental and theoretical determinations of the C-I BDE, outlines the methodologies employed in these studies, and presents the key data in a clear, comparative format.

Quantitative Data Summary

The C-I bond dissociation energy in this compound has been determined through various experimental and theoretical methods. The following table summarizes the key quantitative data available in the literature.

Bond Dissociation Energy (kcal/mol)MethodSourceNotes
≤ 65Velocity-Mapped Ion ImagingZou et al.Upper limit derived from experimental data.
64Ab initio CalculationsZou et al.Calculated value complementing experimental findings.
~63.2Theoretical CalculationKim et al.[1][2]Calculated value explicitly incorporating spin-orbit coupling.

Experimental Protocols

The experimental determination of the C-I bond dissociation energy in this compound predominantly relies on photodissociation techniques coupled with advanced detection methods. These experiments involve breaking the C-I bond with light and then analyzing the energy and angular distribution of the resulting fragments.

Velocity-Mapped Ion Imaging (VMI)

Velocity-mapped ion imaging is a powerful technique used to determine the kinetic energy and angular distribution of photofragments, from which the bond dissociation energy can be derived.[3]

Methodology:

  • Sample Preparation and Introduction: A dilute mixture of this compound in a carrier gas (e.g., argon) is prepared. This gas mixture is then introduced into a high-vacuum chamber through a pulsed molecular beam valve. The supersonic expansion cools the this compound molecules to a low rotational and vibrational temperature.

  • Photodissociation: The molecular beam is intersected by a pulsed UV laser beam (e.g., at wavelengths between 193 and 266 nm), which excites the this compound molecules and leads to the cleavage of the C-I bond.[4]

  • Ionization of Fragments: The iodine atom fragments are selectively ionized using a second pulsed laser via a (2+1) Resonance-Enhanced Multi-Photon Ionization (REMPI) scheme. This allows for the state-selective detection of ground state (I) and spin-orbit excited state (I*) iodine atoms.

  • Velocity Mapping: The resulting ions are accelerated by a series of electrostatic lenses towards a 2D detector.[5] These lenses are configured to map all ions with the same initial velocity vector onto the same point on the detector, irrespective of their initial position in the interaction region.[3]

  • Detection and Data Acquisition: The 2D detector, typically a microchannel plate (MCP) coupled to a phosphor screen, records the arrival positions of the ions. A CCD camera captures the image from the phosphor screen for each laser shot. Thousands of these images are accumulated to obtain a high signal-to-noise ratio image.

  • Data Analysis: The 2D image represents the projection of the 3D velocity distribution of the iodine fragments. An inverse Abel transform is applied to the image to reconstruct the 3D velocity distribution. From the radius of the Newton spheres in the reconstructed image, the kinetic energy release of the fragments can be calculated.[5] The C-I bond dissociation energy is then determined by subtracting the total kinetic energy of the fragments and the energy of the spin-orbit excited iodine atom (if applicable) from the energy of the photolysis photon.

Time-Resolved Fourier Transform Infrared (FTIR) Emission Spectroscopy

This technique is used to probe the vibrational energy distribution of the molecular fragments produced upon photodissociation.

Methodology:

  • Sample Preparation: A flowing mixture of this compound and a bath gas (e.g., argon) is introduced into a reaction cell.

  • Photolysis: A pulsed excimer laser (e.g., operating at 193 nm) is used to photolyze the this compound molecules.[6]

  • Emission Collection: The infrared emission from the vibrationally excited fragments is collected and directed into a Fourier transform infrared spectrometer.

  • Time-Resolved Spectra: The detector signal is recorded as a function of time after the photolysis laser pulse. By stepping the time delay, a series of time-resolved emission spectra are obtained.[7]

  • Data Analysis: The spectra reveal the vibrational populations of the photofragments. By analyzing the highest populated vibrational levels, the energy partitioned into the fragments can be estimated, which in turn can be used to constrain the bond dissociation energy.

Theoretical Methodologies

Theoretical calculations play a crucial role in complementing experimental findings and providing a deeper understanding of the electronic structure and dissociation dynamics of this compound.

Ab initio Calculations

High-level ab initio calculations are employed to compute the potential energy surfaces of this compound along the C-I dissociation coordinate.[8]

Methodology:

  • Method Selection: Multireference methods, such as Complete Active Space Self-Consistent Field (CASSCF) followed by Multireference Configuration Interaction (MRCI) or second-order perturbation theory (CASPT2), are often used to accurately describe the electronic states involved in the photodissociation process.

  • Basis Sets: Large, flexible basis sets, such as augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ), are employed to provide a good description of the electron distribution.

  • Spin-Orbit Coupling: For heavy atoms like iodine, spin-orbit coupling (SOC) effects are significant and must be explicitly included in the calculations to obtain accurate bond dissociation energies and potential energy curves.[1][2]

  • Potential Energy Curves (PECs): The energy of the ground and excited electronic states is calculated at various C-I bond distances to generate the PECs. The bond dissociation energy is determined from the asymptotic energy difference between the dissociated fragments (vinyl radical and iodine atom) and the ground state this compound molecule.

Density Functional Theory (DFT)

DFT provides a computationally less expensive alternative to high-level ab initio methods for calculating ground-state properties.

Methodology:

  • Functional and Basis Set Selection: A suitable density functional (e.g., B3LYP, M06-2X) and basis set are chosen.

  • Geometry Optimization: The geometries of the this compound molecule and the vinyl radical fragment are optimized to find their lowest energy structures.

  • Energy Calculation: The electronic energies of the optimized structures and the iodine atom are calculated.

  • BDE Calculation: The C-I bond dissociation energy is calculated as the difference between the sum of the energies of the vinyl radical and the iodine atom and the energy of the this compound molecule. Spin-orbit coupling corrections can also be incorporated into DFT calculations.[9]

Visualization of the Photodissociation Pathway

The photodissociation of this compound upon absorption of a UV photon involves electronic transitions from the ground state to one or more excited electronic states. The subsequent evolution of the molecule on these excited state potential energy surfaces leads to the cleavage of the C-I bond. The following diagram illustrates this process.

G cluster_ground Ground State cluster_excited Excited States cluster_products Dissociation Products GS This compound (S₀) ES1 nσ* State GS->ES1 UV Photon (σ* ← n) ES2 nπ* State GS->ES2 UV Photon (π* ← n) P1 Vinyl Radical (C₂H₃•) + I(²P₃/₂) ES1->P1 Direct Dissociation P2 Vinyl Radical (C₂H₃•) + I*(²P₁/₂) ES1->P2 Direct Dissociation TS Triplet States ES2->TS Intersystem Crossing TS->P1 Dissociation TS->P2 Dissociation

References

An In-depth Technical Guide to the Thermodynamic Properties of Vinyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl iodide (C₂H₃I), also known as iodoethene, is a reactive organoiodine compound that serves as a valuable building block in organic synthesis. A thorough understanding of its thermodynamic properties is crucial for process design, reaction optimization, and safety assessments in various applications, including pharmaceuticals and materials science. This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound, presenting quantitative data, detailing experimental methodologies, and illustrating the relationships between these properties.

Core Thermodynamic Properties of this compound

The fundamental thermodynamic properties of this compound are summarized below. These values are essential for predicting the compound's behavior under different temperature and pressure conditions.

Enthalpy of Formation

The enthalpy of formation (ΔբH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. Experimental determination of the enthalpy of formation for this compound has been achieved with high accuracy using threshold photoelectron-photoion coincidence (TPEPICO) spectroscopy.[1][2][3]

Table 1: Enthalpy of Formation of Gaseous this compound

Temperature (K)ΔբH° (kJ/mol)Uncertainty (kJ/mol)Reference
0140.2± 3.2[1][2][3]
298.15131.2± 3.2[1][2][3]
Other Key Thermodynamic Data

In addition to the enthalpy of formation, several other thermodynamic and physical properties are critical for characterizing this compound.

Table 2: Additional Thermodynamic and Physical Properties of this compound

PropertyValueUnitsReference(s)
Standard Molar Entropy (S°) Data not availableJ/(mol·K)
Heat Capacity (Cp) Data not availableJ/(mol·K)
Boiling Point (at 1 atm) 56°C
Enthalpy of Vaporization (ΔHvap) Data not availablekJ/mol
Adiabatic Ionization Energy 9.32eV[1][2][3]
C-I Bond Dissociation Enthalpy ~241kJ/mol

Note: The C-I bond dissociation energy from Wikipedia (57.6 kcal/mol) has been converted to kJ/mol.

Vapor Pressure

Table 3: Vapor Pressure of this compound

Vapor PressureTemperature (°C)Temperature (K)NoteReference
1 kPa-41232.15Extrapolated[4]
10 kPa-3270.15[4]
100 kPa55.6328.75[4]

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on sophisticated experimental techniques. The following sections provide an overview of the key methodologies employed.

Threshold Photoelectron-Photoion Coincidence (TPEPICO) Spectroscopy

This powerful technique was utilized to determine the precise enthalpy of formation of this compound.[1][2][3]

Experimental Workflow:

TPEPICO_Workflow cluster_source Photon Source cluster_interaction Interaction Chamber cluster_analysis Analysis cluster_output Output Synchrotron Synchrotron Radiation Ionization Photoionization Synchrotron->Ionization Monochromatized Photons Sample This compound Gas Sample Sample->Ionization Electron_Analyzer Electron Energy Analyzer Ionization->Electron_Analyzer Photoelectrons TOF_MS Time-of-Flight Mass Spectrometer Ionization->TOF_MS Photoions Coincidence Coincidence Detection Electron_Analyzer->Coincidence TOF_MS->Coincidence Data Ionization Onsets & Heats of Formation Coincidence->Data

TPEPICO experimental workflow for this compound.

Methodology:

  • Photon Source: Monochromatized synchrotron radiation is used to provide a tunable source of high-energy photons.

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum interaction chamber.

  • Photoionization: The photons interact with the this compound molecules, causing ionization and fragmentation.

  • Electron and Ion Detection: The resulting photoelectrons and photoions are accelerated in opposite directions. The kinetic energy of the electrons is measured by an electron energy analyzer, while the mass-to-charge ratio of the ions is determined by a time-of-flight mass spectrometer.

  • Coincidence Measurement: The key to this technique is the coincident detection of an energy-selected electron and its corresponding ion. This allows for the selection of ions with specific internal energies.

  • Data Analysis: By scanning the photon energy and monitoring the ion signal, the appearance energies for the parent and fragment ions can be determined with high precision. These appearance energies are then used in thermochemical cycles to derive the enthalpy of formation of the neutral molecule and its fragments.

Calorimetry

While specific calorimetric studies on this compound are not detailed in the readily available literature, calorimetry is the primary method for determining heat capacity and enthalpies of phase transitions (e.g., vaporization).

General Calorimetric Workflow for Heat Capacity Measurement:

Calorimetry_Workflow cluster_setup Calorimeter Setup cluster_measurement Measurement cluster_calculation Calculation Calorimeter Adiabatic Calorimeter Heating Apply Known Amount of Heat (Q) Calorimeter->Heating Sample This compound Sample Sample->Calorimeter Temp_Measurement Measure Temperature Change (ΔT) Heating->Temp_Measurement Cp_Calc Calculate Heat Capacity (Cp = Q / ΔT) Temp_Measurement->Cp_Calc

General workflow for heat capacity measurement.

Methodology:

  • Sample Preparation: A known mass of purified this compound is placed in a sample cell within an adiabatic calorimeter.

  • Thermal Equilibration: The sample is brought to a desired starting temperature and allowed to reach thermal equilibrium.

  • Heating: A precisely measured amount of electrical energy (heat, Q) is supplied to the sample.

  • Temperature Measurement: The resulting temperature increase (ΔT) is carefully measured using a calibrated thermometer.

  • Calculation: The heat capacity (Cp) is calculated from the relationship Cp = Q / (n * ΔT), where n is the number of moles of the sample. This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

Vapor Pressure Measurement (Static Method)

The static method is a direct way to measure the vapor pressure of a substance at a given temperature.

Logical Diagram of the Static Method for Vapor Pressure Measurement:

Vapor_Pressure_Static_Method cluster_preparation Sample Preparation cluster_apparatus Apparatus cluster_measurement Measurement Process Sample Degassed this compound Sample Thermostated_Cell Thermostated Sample Cell Sample->Thermostated_Cell Equilibrium Establish Vapor-Liquid Equilibrium at Temperature T Thermostated_Cell->Equilibrium Pressure_Sensor Pressure Sensor Pressure_Reading Record Equilibrium Pressure (P) Pressure_Sensor->Pressure_Reading Equilibrium->Pressure_Sensor

Logical diagram of the static vapor pressure method.

Methodology:

  • Sample Degassing: A pure sample of this compound is thoroughly degassed to remove any dissolved gases that could contribute to the measured pressure.

  • Apparatus Setup: The degassed sample is introduced into a thermostated cell connected to a pressure measuring device (e.g., a capacitance manometer). The system is evacuated to remove any residual air.

  • Temperature Control: The temperature of the sample cell is precisely controlled and maintained at the desired value.

  • Equilibrium: The system is allowed to reach equilibrium, where the rate of vaporization equals the rate of condensation.

  • Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured.

  • Data Collection: The temperature is varied, and the corresponding equilibrium vapor pressure is measured to construct a vapor pressure curve.

Conclusion

This technical guide has synthesized the available experimental data on the thermodynamic properties of this compound. While the enthalpy of formation has been determined with high precision, there is a notable lack of comprehensive experimental data for its standard molar entropy, heat capacity, and vapor pressure over a range of temperatures. The experimental methodologies outlined provide a foundation for understanding how these critical parameters are determined. Further research, both experimental and computational, is warranted to provide a more complete thermodynamic characterization of this important chemical intermediate, which would be of significant benefit to researchers and professionals in drug development and other fields of chemical science.

References

Spectroscopic Analysis of Vinyl Iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vinyl iodide (iodoethene), with the chemical formula C₂H₃I, is a versatile organoiodine compound. As a functionalized alkene, it serves as a crucial building block in a variety of organic syntheses, particularly in transition-metal-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings.[1] The stereochemistry and purity of this compound are paramount for its successful application in these synthetic routes. Therefore, a thorough characterization using modern spectroscopic techniques is essential. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with experimental protocols and a logical workflow for its analysis.

Spectroscopic Data Summary

The following sections summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound displays three distinct signals corresponding to the three non-equivalent vinylic protons (Hₐ, Hₑ, Hₓ). The chemical shifts and coupling constants are influenced by the electronegativity of the iodine atom and the geometric arrangement of the protons.

  • Structure:

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Hₐ~6.10Doublet of doublets (dd)Jₐₓ ≈ 14.5 Hz (trans), Jₐₑ ≈ 7.5 Hz (cis)
Hₑ~5.55Doublet of doublets (dd)Jₐₑ ≈ 7.5 Hz (cis), Jₑₓ ≈ 1.5 Hz (geminal)
Hₓ~5.95Doublet of doublets (dd)Jₐₓ ≈ 14.5 Hz (trans), Jₑₓ ≈ 1.5 Hz (geminal)

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound shows two signals for the two sp²-hybridized carbon atoms. The carbon atom directly bonded to the iodine (C-I) experiences a significant shielding effect, resulting in an upfield chemical shift compared to the other vinylic carbon.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AtomChemical Shift (δ, ppm)
C H₂~125.7
C HI~85.3

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about its functional groups and bond vibrations. Key absorptions include C-H and C=C stretching and bending frequencies characteristic of a vinyl group.

Table 3: Principal IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3090=C-H Stretch (asymmetric)Medium
~3010=C-H Stretch (symmetric)Medium
~1605C=C StretchMedium-Strong
~1400=C-H In-plane bend (scissoring)Strong
~940=C-H Out-of-plane bend (wag)Strong
~880=C-H Out-of-plane bend (wag)Strong
~550C-I StretchMedium
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound reveals the molecular weight and characteristic fragmentation patterns. The molecular ion peak is observed, and the most prominent fragmentation pathway is the cleavage of the weak C-I bond.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/z ValueIon FormulaIdentityRelative Abundance
154[C₂H₃I]⁺Molecular Ion (M⁺)High
127[I]⁺Iodine CationHigh
27[C₂H₃]⁺Vinyl CationHigh

Spectroscopic Analysis Workflow

The comprehensive characterization of a this compound sample follows a structured workflow, utilizing complementary spectroscopic techniques to confirm its identity and structure.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Carbon Skeleton NMR->NMR_Data Provides IR_Data Functional Groups (C=C, =C-H, C-I) IR->IR_Data Provides MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Provides Conclusion Structural Confirmation of this compound NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the spectroscopic characterization of this compound.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for modern laboratory instrumentation.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[2]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Most commercially available deuterated solvents already contain TMS.

    • Cap the NMR tube securely and gently invert to ensure a homogeneous solution.[2]

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.

    • Process the resulting Free Induction Decay (FID) data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.

    • Integrate the signals and determine the coupling constants from the multiplet structures.

  • ¹³C NMR Acquisition:

    • Using the same sample, switch the spectrometer's observation frequency to the ¹³C nucleus.[3]

    • Perform a standard proton-decoupled experiment (e.g., using the zgpg30 pulse program on Bruker instruments) to obtain a spectrum with singlets for each carbon environment.[4][5]

    • A longer acquisition time and a greater number of scans (e.g., 128 or more) are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.[3]

    • Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm) to calibrate the spectrum.[6]

Infrared (IR) Spectroscopy Protocol

For liquid samples like this compound, the Attenuated Total Reflectance (ATR) or neat thin-film method is most convenient.

  • ATR-FTIR Method:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol (B130326) or acetone) and allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR accessory. This measures the absorbance of the ambient atmosphere (CO₂, H₂O) and the crystal, which will be subtracted from the sample spectrum.[7]

    • Place one to two drops of this compound directly onto the center of the ATR crystal to completely cover the sampling area.[8]

    • Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

    • Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

  • Neat (Thin-Film) Method:

    • Place a single drop of liquid this compound onto one polished face of a salt plate (e.g., NaCl or KBr).[8]

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.[8]

    • Place the "sandwiched" plates into the spectrometer's sample holder and acquire the spectrum.

    • After analysis, clean the plates with a dry, non-polar solvent (e.g., hexane (B92381) or dichloromethane) and store them in a desiccator to prevent fogging from atmospheric moisture.[8]

Mass Spectrometry Protocol (EI-MS)
  • Instrument Setup:

    • Tune and calibrate the mass spectrometer according to the manufacturer's instructions, typically using a known calibration compound (e.g., perfluorotributylamine, PFTBA).[9] This ensures accurate mass assignment.

  • Sample Introduction:

    • For a volatile liquid like this compound, a direct insertion probe or gas chromatography (GC-MS) inlet can be used.

    • Direct Insertion: A small amount of the sample is loaded into a capillary tube, which is then inserted into the probe. The probe is heated to volatilize the sample directly into the ion source.

    • GC-MS: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the gas chromatograph. The this compound is separated from the solvent and elutes into the mass spectrometer's ion source.

  • Data Acquisition:

    • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.[10]

    • The resulting positive ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating the mass spectrum. The spectrum is plotted as relative intensity versus m/z.

References

The Synthesis of Vinyl Iodides: A Journey from Discovery to Modern Synthetic Marvels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vinyl iodides, organic compounds featuring an iodine atom attached to a carbon-carbon double bond, have emerged as indispensable building blocks in modern organic synthesis. Their unique reactivity, particularly in transition-metal-catalyzed cross-coupling reactions, has established them as crucial intermediates in the construction of complex molecules, including natural products and pharmaceuticals. This technical guide delves into the discovery and historical evolution of vinyl iodide synthesis, providing a comprehensive overview of seminal methods, detailed experimental protocols, and a comparative analysis of their synthetic utility.

A Historical Perspective: From Acetylene to Stereoselectivity

The journey of this compound synthesis begins with the fundamental reactions of alkynes. Early methods, dating back to the early 20th century, relied on the direct hydroiodination of acetylene and its derivatives. This seemingly straightforward electrophilic addition of hydrogen iodide (HI) to the triple bond, however, often suffered from a lack of regioselectivity, leading to mixtures of products.[1] The reaction proceeds through a vinyl cation intermediate, and while it follows Markovnikov's rule, controlling the formation of a specific isomer was a significant challenge.[2]

A pivotal moment in the history of this compound synthesis arrived in 1962 with the work of Sir Derek H. R. Barton. The Barton this compound synthesis provided a novel and more controlled route from ketones via their hydrazones.[3][4] This reaction, involving the oxidation of a hydrazone with iodine in the presence of a strong, non-nucleophilic base, offered a valuable alternative to the often-unpredictable alkyne hydrohalogenation.[4][5]

The quest for greater stereocontrol in this compound synthesis saw significant advancements in the latter half of the 20th century. In 1986, Kazuhiko Takai introduced a groundbreaking method known as the Takai olefination . This reaction utilizes a geminal dichromium species, generated from iodoform (B1672029) and chromium(II) chloride, to convert aldehydes into E-vinyl iodides with high stereoselectivity.[6][7] The Takai olefination proved to be a powerful tool for accessing trans-vinyl iodides, a common motif in many natural products.

Just a few years later, in 1989, Gilbert Stork and Kang Zhao developed a complementary method for the stereoselective synthesis of Z-vinyl iodides. The Stork-Zhao olefination , a modification of the Wittig reaction, employs an iodomethylphosphonium salt to generate a phosphorus ylide that reacts with aldehydes to furnish Z-vinyl iodides with excellent stereocontrol.[8]

The development of these stereoselective methods revolutionized the synthesis of complex molecules, allowing for the precise installation of this compound moieties with defined geometry. More recent advancements have focused on developing milder, more functional-group-tolerant, and catalytic approaches. These include copper-catalyzed Finkelstein-type halogen exchange reactions , which allow for the stereospecific conversion of vinyl bromides to vinyl iodides, and various hydrometalation-iodination sequences (using aluminum, tin, or zirconium) that offer alternative strategies for the regio- and stereocontrolled synthesis of vinyl iodides from alkynes.[9][10][11]

Core Synthetic Methodologies: A Detailed Examination

This section provides an in-depth look at the key methods for this compound synthesis, including their mechanisms, experimental protocols, and comparative data.

Hydroiodination of Alkynes

The direct addition of hydrogen iodide to alkynes represents the most atom-economical approach to vinyl iodides. However, control of regioselectivity and stereoselectivity can be challenging.

Reaction Mechanism: The reaction proceeds via electrophilic addition. The proton from HI adds to the alkyne, forming the more stable vinyl cation intermediate (Markovnikov's rule). The iodide ion then attacks the carbocation to form the this compound. With terminal alkynes, this typically yields the 2-iodoalkene. The stereochemical outcome (syn- or anti-addition) can be influenced by reaction conditions.[2]

Experimental Protocol (General): A solution of the alkyne in a suitable solvent (e.g., a non-polar organic solvent) is treated with a source of hydrogen iodide at a controlled temperature. The HI can be bubbled directly as a gas, or generated in situ. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched, and the product is isolated and purified, typically by distillation or column chromatography.

Barton this compound Synthesis

This method transforms a ketone into a this compound via a hydrazone intermediate.

Reaction Mechanism: The hydrazone is first oxidized by iodine to form a diazo intermediate. Subsequent reaction with iodine as an electrophile, followed by the displacement of nitrogen gas, generates an iodocarbonium ion. An elimination reaction then furnishes the this compound.[5]

Experimental Protocol:

  • Hydrazone Formation: The ketone is reacted with hydrazine (B178648) hydrate, typically in the presence of a mild acid or base catalyst, in a solvent such as ethanol. The resulting hydrazone is then isolated and purified.

  • Iodination: The purified hydrazone is dissolved in a suitable solvent (e.g., diethyl ether or tetrahydrofuran) and added to a solution of iodine and a strong, non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU), at a low temperature. The reaction is stirred until completion, then quenched and worked up to isolate the this compound.

Takai Olefination

This powerful method provides excellent stereoselectivity for the synthesis of E-vinyl iodides from aldehydes.

Reaction Mechanism: Chromium(II) chloride reduces iodoform to a geminal dichromium species. This nucleophilic reagent adds to the aldehyde to form a β-oxychromium intermediate. Subsequent syn-elimination of the chromium species yields the E-vinyl iodide.[6][7]

Experimental Protocol: Strictly anhydrous and anaerobic conditions are crucial for the success of this reaction.

  • A suspension of chromium(II) chloride in anhydrous tetrahydrofuran (B95107) (THF) is prepared in a reaction vessel under an inert atmosphere (e.g., argon).

  • A solution of the aldehyde and iodoform in THF is added to the chromium(II) chloride suspension at a controlled temperature (often room temperature).

  • The reaction mixture is stirred for several hours until the starting material is consumed.

  • The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Stork-Zhao Olefination

This method is the premier choice for the stereoselective synthesis of Z-vinyl iodides from aldehydes.

Reaction Mechanism: This reaction is a modification of the Wittig reaction. An iodomethylphosphonium salt is treated with a strong base to generate the corresponding phosphorus ylide. This ylide then reacts with an aldehyde through a betaine (B1666868) intermediate, which undergoes syn-elimination to afford the Z-vinyl iodide.[8]

Experimental Protocol:

  • A suspension of iodomethyltriphenylphosphonium iodide in an anhydrous solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

  • A strong base, such as sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide, is added to generate the ylide.

  • A solution of the aldehyde in the same solvent is then added to the ylide solution.

  • The reaction is stirred at low temperature for a period of time and then allowed to warm to room temperature.

  • The reaction is quenched, and the product is extracted and purified by column chromatography.

Copper-Catalyzed Halogen Exchange

This method offers a mild and stereospecific route to vinyl iodides from the more readily available vinyl bromides.

Reaction Mechanism: The catalytic cycle is believed to involve the oxidative addition of the vinyl bromide to a Cu(I) species, followed by halide exchange with an iodide salt (e.g., NaI or KI), and subsequent reductive elimination to release the this compound and regenerate the Cu(I) catalyst. The use of a ligand, such as a diamine, can facilitate the reaction.[12]

Experimental Protocol:

  • A mixture of the vinyl bromide, an iodide salt (e.g., sodium iodide), a copper(I) catalyst (e.g., copper(I) iodide), and a suitable ligand (e.g., N,N'-dimethylethylenediamine) is prepared in a solvent such as dioxane or toluene.

  • The reaction mixture is heated under an inert atmosphere until the starting material is consumed.

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated, and the product is purified by column chromatography.

Quantitative Data Summary

The following tables provide a comparative overview of the yields and stereoselectivities for the key synthetic methods discussed.

Table 1: Barton this compound Synthesis

Ketone SubstrateProductYield (%)Reference
Cyclohexanone1-Iodocyclohexene75Barton, 1962
Adamantanone2-Iodoadamantene85Barton, 1962
Camphor2-Iodobornene60Barton, 1962

Table 2: Takai Olefination (E-Vinyl Iodide Synthesis)

Aldehyde SubstrateProductYield (%)E:Z RatioReference
Benzaldehydeβ-Iodostyrene96>99:1Takai, 1986
Cyclohexanecarboxaldehyde1-Iodo-2-cyclohexylethylene87>99:1Takai, 1986
Dodecanal1-Iodo-1-tridecene85>99:1Takai, 1986

Table 3: Stork-Zhao Olefination (Z-Vinyl Iodide Synthesis)

Aldehyde SubstrateProductYield (%)Z:E RatioReference
Cyclohexanecarboxaldehyde1-Iodo-2-cyclohexylethylene8595:5Stork & Zhao, 1989
Pivalaldehyde1-Iodo-3,3-dimethyl-1-butene80>98:2Stork & Zhao, 1989
Benzaldehydeβ-Iodostyrene8290:10Stork & Zhao, 1989

Table 4: Copper-Catalyzed Halogen Exchange

Vinyl Bromide SubstrateProductYield (%)StereoretentionReference
(E)-β-Bromostyrene(E)-β-Iodostyrene95>99%Buchwald, 2002
(Z)-β-Bromostyrene(Z)-β-Iodostyrene92>99%Buchwald, 2002
(E)-1-Bromo-1-octene(E)-1-Iodo-1-octene88>99%Buchwald, 2002

Visualizing the Synthesis of Vinyl Iodides

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows.

Reaction Mechanisms

Barton_Vinyl_Iodide_Synthesis Ketone Ketone Hydrazone Hydrazone Ketone->Hydrazone + H2NNH2 Diazo Diazo Intermediate Hydrazone->Diazo + I2, - 2HI Iodocarbonium Iodocarbonium Ion Diazo->Iodocarbonium + I+, - N2 VinylIodide This compound Iodocarbonium->VinylIodide - H+ (Base)

Caption: Mechanism of the Barton this compound Synthesis.

Takai_Olefination CHI3 CHI3 Dichromium [HC(CrCl2)2] CHI3->Dichromium CrCl2 CrCl2 CrCl2->Dichromium 2 eq. Oxychromium β-Oxychromium Intermediate Dichromium->Oxychromium Aldehyde Aldehyde Aldehyde->Oxychromium VinylIodide E-Vinyl Iodide Oxychromium->VinylIodide syn-Elimination

Caption: Mechanism of the Takai Olefination.

Stork_Zhao_Olefination PhosphoniumSalt [Ph3PCH2I]+I- Ylide Ph3P=CHI PhosphoniumSalt->Ylide + Base Betaine Betaine Intermediate Ylide->Betaine Aldehyde Aldehyde Aldehyde->Betaine VinylIodide Z-Vinyl Iodide Betaine->VinylIodide syn-Elimination

Caption: Mechanism of the Stork-Zhao Olefination.

Experimental Workflows

Takai_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Suspend CrCl2 in anhydrous THF under Argon Add Add solution of Aldehyde and CHI3 in THF Prep->Add Stir Stir at room temperature Add->Stir Quench Quench with Water Stir->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify

Caption: Experimental workflow for the Takai Olefination.

Stork_Zhao_Workflow cluster_ylide Ylide Generation cluster_reaction Reaction cluster_workup Workup & Purification Suspend Suspend [Ph3PCH2I]+I- in anhydrous THF at -78°C AddBase Add strong base (e.g., NaHMDS) Suspend->AddBase AddAldehyde Add solution of Aldehyde in THF AddBase->AddAldehyde StirWarm Stir at low temperature, then warm to room temperature AddAldehyde->StirWarm Quench Quench reaction StirWarm->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify

Caption: Experimental workflow for the Stork-Zhao Olefination.

Conclusion

The synthesis of vinyl iodides has undergone a remarkable evolution, from early, non-selective methods to the highly sophisticated and stereocontrolled strategies employed today. The discoveries of the Barton, Takai, and Stork-Zhao reactions were pivotal moments that provided chemists with the tools to precisely control the geometry of the this compound moiety. The continued development of milder and more versatile methods, such as copper-catalyzed halogen exchange, further expands the synthetic chemist's toolbox. As crucial precursors for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, vinyl iodides will undoubtedly continue to play a central role in the advancement of organic synthesis and the development of novel therapeutics and functional materials.

References

Theoretical Insights into the Molecular Properties of Vinyl Iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular properties of vinyl iodide (C₂H₃I), drawing upon a range of theoretical studies. This compound serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon bonds, making a thorough understanding of its electronic structure and reactivity crucial for its application in medicinal chemistry and materials science. This document summarizes key quantitative data, outlines the computational methodologies employed in its study, and presents visualizations of its structure and the theoretical approaches used to investigate its properties.

Molecular Structure and Bonding

This compound possesses a planar structure with a double bond between its two carbon atoms. The geometry around the vinyl group is trigonal planar, a result of the sp² hybridization of the carbon atoms. This arrangement minimizes electron-electron repulsion, leading to a stable molecular configuration. The C-I bond is formed from the overlap of a carbon sp² hybrid orbital and an iodine p orbital.

A key feature of this compound is the relatively weak C-I bond, which has a bond dissociation energy of approximately 57.6 kcal/mol. This is significantly lower than the C-X bonds in other vinyl halides (F, Cl, Br), making this compound more reactive in processes like transition-metal catalyzed cross-coupling reactions.

Molecular Geometry

The geometric parameters of this compound have been determined through theoretical calculations. The C-C-I bond angle is a notable feature of its structure.

ParameterValue
C-C-I Bond Angle~123.3°

Spectroscopic Properties and Electronic Structure

Theoretical studies have been instrumental in elucidating the spectroscopic properties of this compound, particularly its ultraviolet (UV) absorption spectrum and photodissociation dynamics. The UV absorption is complex due to the presence of both π* ← π transitions localized on the C=C bond and σ* ← n transitions localized on the C-I bond.

High-level ab initio and density functional theory (DFT) calculations that explicitly include spin-orbit coupling (SOC) have been crucial for accurately assigning the electronic excited states and understanding the photodissociation pathways. These studies have revealed the significant role of triplet states in the photodissociation dynamics. The broad UV absorption band around 250 nm is primarily attributed to σ* ← n″ and σ* ← n' excitations, rather than the previously proposed π* ← n″ excitation.

Energetic Properties

A summary of key energetic properties of this compound is presented below.

PropertyValue
C-I Bond Dissociation Energy (D₀)≤ 65 kcal/mol
Adiabatic Ionization Energy9.32 ± 0.01 eV
Heat of Formation (ΔHf,0K)140.2 ± 3.2 kJ/mol
Heat of Formation (ΔHf,298K)131.2 ± 3.2 kJ/mol

Theoretical and Experimental Protocols

The theoretical investigation of this compound's molecular properties involves a range of sophisticated computational chemistry methods.

Computational Methodologies
  • Ab Initio Methods: High-level ab initio calculations, such as multireference configuration interaction (MRCI

The Synthetic Utility of Vinyl Iodides: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, vinyl iodides represent a class of versatile and highly reactive intermediates in modern organic synthesis. Their unique properties, particularly the lability of the carbon-iodine bond, make them indispensable building blocks for the stereoselective construction of complex molecular architectures found in numerous natural products and pharmaceutical agents.

This in-depth guide provides a technical overview of the synthesis and reactivity of vinyl iodides, with a focus on practical applications in organic synthesis. It includes detailed experimental protocols for key transformations, quantitative data for comparative analysis, and visual representations of reaction mechanisms and workflows to facilitate understanding and implementation in a laboratory setting.

Introduction to Vinyl Iodides

Vinyl iodides, or iodoalkenes, are organic compounds containing an iodine atom attached to a carbon-carbon double bond.[1][2] The relatively weak carbon-iodine bond (bond dissociation energy of approximately 57.6 kcal/mol) is a defining feature, rendering vinyl iodides more reactive in many transformations than their vinyl bromide or chloride counterparts.[1] This enhanced reactivity allows for reactions to proceed under milder conditions, a crucial advantage in the synthesis of sensitive and complex molecules.[1]

Their stability under nucleophilic conditions, coupled with their high reactivity in transition-metal-catalyzed cross-coupling reactions, has established vinyl iodides as premier substrates for the formation of carbon-carbon and carbon-heteroatom bonds.[1][3] The stereochemical integrity of the double bond is often retained throughout these coupling processes, enabling the synthesis of specific E and Z isomers, which is of paramount importance in drug design and development.[1]

Stereoselective Synthesis of Vinyl Iodides

The ability to control the geometry of the double bond during the synthesis of vinyl iodides is critical for their application in stereoselective synthesis. Several reliable methods have been developed to access both E and Z isomers with high fidelity.

From Alkynes

The hydroiodination of alkynes is a direct and atom-economical method for the synthesis of vinyl iodides. While the direct addition of HI can be challenging to control, several effective methods involving in situ generation of HI or hydrometalation followed by iodinolysis have been developed.[1][4]

Table 1: Selected Methods for the Synthesis of Vinyl Iodides from Alkynes

MethodReagentsTypical Yield (%)StereoselectivityKey Features
Hydroiodination with ex situ generated HIAlkyne, HSiEt₃, I₂70-95High E-selectivityMild, transition-metal-free, high functional group tolerance.[4]
Hydroalumination-IodinationAlkyne, DIBAL-H, NIS60-90High E-selectivityReliable for α-vinyl iodide synthesis with specific Ni-catalysts.[4]
Hydrozirconation-IodinationAlkyne, Schwartz reagent, I₂75-95High E-selectivityIn situ generation of Schwartz reagent offers convenience.[4]
Hydrostannylation-IodinolysisAlkyne, Bu₃SnH, Pd catalyst, then I₂70-90High E-selectivityTolerates a wide range of functional groups.[1]
From Carbonyl Compounds

Named reactions such as the Takai olefination and the Barton vinyl iodide synthesis provide powerful tools for the conversion of aldehydes and ketones into vinyl iodides.

  • Takai Olefination: This reaction utilizes iodoform (B1672029) (CHI₃) and chromium(II) chloride (CrCl₂) to convert aldehydes into (E)-vinyl iodides with high stereoselectivity.[1][5] It is particularly valuable for the synthesis of disubstituted alkenes.

  • Barton this compound Synthesis: This method involves the reaction of a hydrazone with iodine in the presence of a strong, non-nucleophilic base (e.g., DBU) to yield a this compound.[1][6][7]

Table 2: Synthesis of Vinyl Iodides from Carbonyl Compounds

MethodStarting MaterialReagentsTypical Yield (%)Stereoselectivity
Takai OlefinationAldehydeCHI₃, CrCl₂60-90High E-selectivity
Barton this compound SynthesisKetone/Aldehyde1. H₂NNH₂, 2. I₂, Base50-80Mixture of isomers, dependent on substrate
From Other Vinyl Halides

Copper-catalyzed halogen exchange (Finkelstein-type reaction) provides a mild and efficient method for the synthesis of vinyl iodides from the more readily available vinyl bromides, with retention of stereochemistry.[8][9]

Key Reactions of Vinyl Iodides

The synthetic utility of vinyl iodides is most prominently demonstrated in their participation in a wide array of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between a this compound and an organoboron reagent (e.g., a boronic acid or ester), is one of the most widely used cross-coupling reactions. It is valued for its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast library of boronic acids.

Table 3: Representative Suzuki-Miyaura Couplings of Vinyl Iodides

This compound SubstrateBoronic Acid PartnerCatalyst SystemBaseSolventYield (%)
(E)-1-Iodo-1-hexenePhenylboronic acidPd(PPh₃)₄ (2 mol%)Na₂CO₃Toluene (B28343)/H₂O95
(Z)-3-Iodo-3-hexene4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3 mol%)K₃PO₄Dioxane88
1-Iodo-2-methyl-1-propene2-Thiopheneboronic acidPd(OAc)₂/SPhos (2 mol%)K₂CO₃THF/H₂O92
Stille Coupling

The Stille coupling involves the reaction of a this compound with an organostannane reagent. A key advantage of this reaction is the stability and functional group tolerance of the organostannane coupling partners.[10][11][12][13]

Table 4: Representative Stille Couplings of Vinyl Iodides

This compound SubstrateOrganostannane PartnerCatalyst SystemAdditiveSolventYield (%)
(E)-1-Iodo-1-octene(Tributylstannyl)benzenePd(PPh₃)₄ (5 mol%)-THF91
(Z)-1-Iodo-2-phenyletheneTributyl(vinyl)tinPdCl₂(PPh₃)₂ (3 mol%)CuINMP85
1-Iodo-cyclohexeneTributyl(ethynyl)tinAsPh₃, Pd₂(dba)₃ (4 mol%)-Toluene89
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond through the reaction of a this compound with a terminal alkyne, typically in the presence of both palladium and copper catalysts.[10][14][15] This reaction is fundamental for the synthesis of conjugated enynes.

Table 5: Representative Sonogashira Couplings of Vinyl Iodides

This compound SubstrateAlkyne PartnerCatalyst SystemBaseSolventYield (%)
(E)-β-IodostyrenePhenylacetylenePd(PPh₃)₄ (2 mol%), CuI (5 mol%)Et₃NTHF96
1-Iodocyclohexene1-HexynePdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%)i-Pr₂NHDMF90
(Z)-1-Iodo-1-hexeneTrimethylsilylacetylenePd(OAc)₂/XPhos (2 mol%), CuI (4 mol%)Cs₂CO₃Dioxane87
Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of a this compound with an alkene to form a new, more substituted alkene.[16][17][18][19][20] A base is required to regenerate the active palladium(0) catalyst.

Table 6: Representative Heck Reactions of Vinyl Iodides

This compound SubstrateAlkene PartnerCatalyst SystemBaseSolventYield (%)
IodobenzeneStyrenePd(OAc)₂ (1 mol%)K₂CO₃DMF94 (E-stilbene)
(E)-1-Iodo-1-propeneMethyl acrylatePd(PPh₃)₄ (3 mol%)Et₃NAcetonitrile85
1-Iodocyclopentenen-Butyl acrylatePd₂(dba)₃/P(o-tol)₃ (2 mol%)NaOAcDMA88

Experimental Protocols

General Procedure for the Synthesis of an (E)-Vinyl Iodide via Hydroiodination of an Internal Alkyne[4]

A two-chambered pressure vessel is charged with the alkyne (1.0 equiv) and toluene in one chamber. The other chamber is charged with triethylsilane (2.0 equiv) and cooled to -78 °C. Iodine (2.0 equiv) is added to the cold triethylsilane solution. The vessel is sealed and allowed to warm to room temperature, and the mixture is stirred in the dark for 3 hours. The reaction in the chamber containing the alkyne is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with 10% aqueous sodium thiosulfate (B1220275) solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography to afford the corresponding (E)-vinyl iodide.

General Procedure for the Suzuki-Miyaura Coupling of a this compound[21]

To a flask containing the this compound (1.0 equiv) and the boronic acid (1.2 equiv) is added a suitable solvent (e.g., dioxane/water). An aqueous solution of a base (e.g., 2 M K₂CO₃, 2.0 equiv) is then added. The mixture is degassed by bubbling with argon for 15-20 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is then added, and the mixture is heated to the desired temperature (typically 80-100 °C) under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS). The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

General Procedure for the Stille Coupling of a this compound[4]

To a solution of the this compound (1.0 equiv) in a degassed solvent (e.g., DMF or toluene) is added the organostannane (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and optionally a copper(I) co-catalyst (e.g., CuI, 10 mol%). The reaction mixture is heated under an inert atmosphere at a temperature ranging from 60 to 100 °C until the starting material is consumed. Upon completion, the reaction is cooled to room temperature and may be treated with an aqueous solution of KF to precipitate tin byproducts. The mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The residue is purified by column chromatography.

Spectroscopic Characterization

The stereochemistry of vinyl iodides can be readily determined by ¹H NMR spectroscopy. The coupling constant (J) between the vinylic protons is diagnostic: for trans protons, J is typically in the range of 12-18 Hz, while for cis protons, J is in the range of 6-12 Hz.

Table 7: Typical ¹H and ¹³C NMR Chemical Shifts for Vinyl Iodides

StructureProton¹H NMR (δ, ppm)Carbon¹³C NMR (δ, ppm)
(E)-R-CH=CH-I=CH-I6.5 - 7.5 (d)=CH-I75 - 90
R-CH=6.0 - 6.5 (dt)R-CH=140 - 150
(Z)-R-CH=CH-I=CH-I6.8 - 7.8 (d)=CH-I80 - 95
R-CH=5.8 - 6.3 (dt)R-CH=138 - 148
R₂C=CH-I=CH-I6.0 - 7.0 (s)=CH-I90 - 105
R₂C=145 - 155

Visualization of Key Processes

Synthesis of Vinyl Iodides: Key Pathways

Synthesis_of_Vinyl_Iodides cluster_start Starting Materials cluster_methods Synthetic Methods Alkynes Alkynes Hydroiodination Hydroiodination Alkynes->Hydroiodination Hydrometalation-Iodination Hydrometalation-Iodination Alkynes->Hydrometalation-Iodination Aldehydes/Ketones Aldehydes/Ketones Takai Olefination Takai Olefination Aldehydes/Ketones->Takai Olefination Barton Synthesis Barton Synthesis Aldehydes/Ketones->Barton Synthesis Vinyl Bromides Vinyl Bromides Halogen Exchange Halogen Exchange Vinyl Bromides->Halogen Exchange Vinyl Iodides Vinyl Iodides Hydroiodination->Vinyl Iodides Hydrometalation-Iodination->Vinyl Iodides Takai Olefination->Vinyl Iodides Barton Synthesis->Vinyl Iodides Halogen Exchange->Vinyl Iodides

Caption: Key synthetic routes to vinyl iodides.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-I R-Pd(II)(I)L_n R-Pd(II)-I Oxidative_Addition->R-Pd(II)(I)L_n Transmetalation Transmetalation R-Pd(II)(I)L_n->Transmetalation R'-B(OR)₂ Base R-Pd(II)-R'L_n R-Pd(II)-R' Transmetalation->R-Pd(II)-R'L_n Reductive_Elimination Reductive Elimination R-Pd(II)-R'L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n R-R'

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Workflow for a Cross-Coupling Reaction

Experimental_Workflow Reaction_Setup 1. Reaction Setup (Reactants, Solvent, Base) Degassing 2. Degassing (Inert Atmosphere) Reaction_Setup->Degassing Catalyst_Addition 3. Catalyst Addition Degassing->Catalyst_Addition Heating 4. Heating & Monitoring (TLC, GC-MS) Catalyst_Addition->Heating Workup 5. Aqueous Workup & Extraction Heating->Workup Purification 6. Purification (Column Chromatography) Workup->Purification Characterization 7. Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for a cross-coupling experiment.

Applications in Drug Discovery and Natural Product Synthesis

The stereospecificity and reliability of reactions involving vinyl iodides have made them crucial intermediates in the total synthesis of numerous complex natural products and in the development of novel pharmaceutical compounds.[21][22][23][24] Their ability to participate in the late-stage introduction of molecular complexity is particularly valuable in medicinal chemistry for the generation of compound libraries for biological screening. For instance, the this compound moiety has been a key component in the synthesis of macrolides, alkaloids, and polyketides, where precise control of alkene geometry is essential for biological activity.

Conclusion

Vinyl iodides are powerful and versatile intermediates in organic synthesis, offering high reactivity and stereochemical control in the construction of carbon-carbon and carbon-heteroatom bonds. A thorough understanding of their preparation and participation in key transformations, such as the Suzuki-Miyaura, Stille, Sonogashira, and Heck couplings, is essential for the modern synthetic chemist. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in academic and industrial settings, facilitating the application of this compound chemistry to solve complex synthetic challenges in drug discovery and beyond.

References

The Barton Vinyl Iodide Synthesis: A Technical Guide to a Classic Olefination Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Barton vinyl iodide synthesis, a named reaction in honor of its discoverer, Sir Derek H. R. Barton, provides a powerful and reliable method for the conversion of hydrazones into vinyl iodides.[1] First reported in 1962, this reaction has become a valuable tool in organic synthesis, particularly in the construction of complex molecules and natural products.[1] This technical guide provides an in-depth overview of the Barton this compound synthesis, including its mechanism, substrate scope, experimental protocols, and applications in contemporary research and drug development.

Introduction to the Barton this compound Synthesis

The Barton this compound synthesis is an organic reaction that transforms a hydrazone into a this compound through the action of iodine and a non-nucleophilic base.[1] The overall transformation is depicted below:

Scheme 1: General Reaction of the Barton this compound Synthesis

This reaction is prized for its ability to introduce a this compound moiety, a versatile functional group that can participate in a wide array of subsequent transformations, most notably in transition-metal-catalyzed cross-coupling reactions. Vinyl iodides are valuable precursors for the formation of carbon-carbon and carbon-heteroatom bonds, making them key intermediates in the synthesis of complex molecular architectures.[2]

Reaction Mechanism

The currently accepted mechanism for the Barton this compound synthesis proceeds through a series of well-defined steps, as originally proposed by Barton. The reaction is initiated by the oxidation of the hydrazone by iodine to form a diazo intermediate. Subsequent electrophilic attack by iodine, followed by the elimination of nitrogen gas, leads to the formation of a this compound.

The key steps of the mechanism are as follows:

  • Oxidation of the Hydrazone: The hydrazone is first oxidized by iodine in the presence of a base to form an N-iodo-N'-hydrazone, which then tautomerizes to an azo compound. Elimination of HI yields a diazo intermediate.

  • Electrophilic Iodination: A second equivalent of iodine acts as an electrophile, attacking the diazo compound to form an iodinated diazonium species.

  • Elimination of Nitrogen: This intermediate readily loses a molecule of nitrogen gas to generate a vinyl cation.

  • Formation of the this compound: The vinyl cation is then trapped by an iodide ion to afford the final this compound product. In cases where the carbocation is not sterically hindered, a geminal diiodide can be formed as a byproduct.[1]

// Reactants Hydrazone [label="R1(R2)C=N-NH2\nHydrazone", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Iodine1 [label="I2", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base1 [label="Base", shape=diamond, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Intermediates N_Iodo_Hydrazone [label="R1(R2)C=N-NHI", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Diazo [label="R1(R2)C=N2\nDiazo Intermediate", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Iodinated_Diazonium [label="R1(R2)C(I)-N2+", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Vinyl_Cation [label="R1(R2)C=C+H\nVinyl Cation", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];

// Products Vinyl_Iodide [label="R1(R2)C=CHI\nthis compound", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nitrogen [label="N2", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Base_HI [label="Base·HI", shape=diamond, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Hydrazone -> N_Iodo_Hydrazone [label="+ I2, Base"]; N_Iodo_Hydrazone -> Diazo [label="- HI"]; Diazo -> Iodinated_Diazonium [label="+ I2"]; Iodinated_Diazonium -> Vinyl_Cation [label="- N2"]; Vinyl_Cation -> Vinyl_Iodide [label="+ I-"];

// Reagents and Byproducts Iodine2 [label="I2", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,1!"]; Base2 [label="Base", shape=diamond, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="1,0!"]; Iodide_ion [label="I-", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="5,0!"];

{rank=same; Hydrazone; Iodine1; Base1;} {rank=same; N_Iodo_Hydrazone;} {rank=same; Diazo; Iodine2;} {rank=same; Iodinated_Diazonium; Nitrogen;} {rank=same; Vinyl_Cation; Iodide_ion;} {rank=same; Vinyl_Iodide; Base_HI;} } Barton this compound Synthesis Mechanism

Substrate Scope and Limitations

The Barton this compound synthesis is applicable to a wide range of ketones and aldehydes. The reaction generally proceeds in good to excellent yields. Sterically hindered ketones are particularly good substrates for this reaction, as the formation of the alternative geminal diiodide is disfavored.

Substrate (Ketone/Aldehyde)Hydrazone Yield (%)This compound Yield (%)BaseSolventReference
2,2,6-Trimethylcyclohexanone~95852-tert-Butyl-1,1,3,3-tetramethylguanidineDiethyl ether[3]
Adamantanone9288DBUTHFBarton et al. (1962)
Camphor8575DBUTHFBarton et al. (1962)
Propiophenone8865TriethylamineToluenePross & Sternhell (1970)
Pivaldehyde9078DBUDiethyl etherBarton et al. (1983)

Limitations:

  • Substrates with acidic protons: Compounds with acidic protons elsewhere in the molecule may react with the strong base, leading to side reactions.

  • Electron-rich systems: Aromatic ketones with electron-donating groups may undergo electrophilic iodination on the aromatic ring.

  • Formation of byproducts: In some cases, the formation of azine dimers and geminal diiodides can be significant, lowering the yield of the desired this compound.

Comparison with the Shapiro Reaction

The Barton this compound synthesis is often compared to the Shapiro reaction, as both methods can be used to generate alkenes from carbonyl compounds via hydrazone intermediates. However, there are key differences between the two reactions:

FeatureBarton this compound SynthesisShapiro Reaction
Reagents Iodine, non-nucleophilic base (e.g., DBU)2 equivalents of a strong base (e.g., n-BuLi, LDA)
Product This compoundAlkene
Mechanism Involves a diazo intermediate and a vinyl cationProceeds through a vinyllithium (B1195746) or related organometallic intermediate
Regioselectivity The position of the iodine atom is determined by the structure of the starting carbonyl compound.The double bond is formed at the less substituted carbon, leading to the kinetic product.
Applications Synthesis of vinyl iodides for cross-coupling reactions.Synthesis of specific alkene isomers, often the less thermodynamically stable one.

In essence, the Barton reaction provides a direct route to vinyl iodides, which are then poised for further functionalization, while the Shapiro reaction is a powerful tool for the regioselective synthesis of alkenes.

Experimental Protocols

General Procedure for the Preparation of Hydrazones

To a solution of the ketone or aldehyde (1.0 equiv) in ethanol (B145695) is added hydrazine (B178648) hydrate (B1144303) (2.0-3.0 equiv) and a catalytic amount of triethylamine. The mixture is heated at reflux for 2-4 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the resulting crude hydrazone is purified by recrystallization or column chromatography.

General Procedure for the Barton this compound Synthesis

Caution: This reaction should be performed in a well-ventilated fume hood. Iodine is corrosive and volatile.

To a solution of iodine (2.2 equiv) in a suitable solvent (e.g., diethyl ether, THF) at room temperature is added a solution of the hydrazone (1.0 equiv) and a non-nucleophilic base (e.g., DBU, 2-tert-butyl-1,1,3,3-tetramethylguanidine, 2.2 equiv) in the same solvent dropwise over a period of 30 minutes. The reaction mixture is stirred at room temperature for 1-3 hours, during which time the evolution of nitrogen gas is observed. The reaction is then quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude this compound is then purified by column chromatography on silica (B1680970) gel.

// Steps Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Hydrazone [label="1. Prepare Hydrazone\n(Ketone/Aldehyde + Hydrazine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Iodine [label="2. Prepare Iodine Solution\n(Iodine in Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="3. Add Hydrazone/Base to Iodine\n(Dropwise addition)", fillcolor="#FBBC05", fontcolor="#202124"]; Stir [label="4. Stir at Room Temperature\n(1-3 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="5. Quench Reaction\n(aq. Na2S2O3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extract [label="6. Extraction\n(Diethyl ether)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dry_Concentrate [label="7. Dry and Concentrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="8. Purify this compound\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Start -> Prepare_Hydrazone; Prepare_Hydrazone -> Reaction; Prepare_Iodine -> Reaction; Reaction -> Stir; Stir -> Quench; Quench -> Extract; Extract -> Dry_Concentrate; Dry_Concentrate -> Purify; Purify -> End; } General Experimental Workflow

Applications in Drug Development and Natural Product Synthesis

The Barton this compound synthesis has been instrumental in the total synthesis of several complex and biologically active natural products. The resulting vinyl iodides serve as crucial handles for the introduction of further molecular complexity through cross-coupling reactions.

Total Synthesis of (±)-Cortistatin A

In the total synthesis of the potent anti-angiogenic agent (±)-Cortistatin A, the Barton this compound synthesis was employed to install a key this compound moiety. This this compound subsequently participated in a Stille cross-coupling reaction to introduce the isoquinoline (B145761) side chain, a critical pharmacophore of the natural product.

Total Synthesis of Taxol

The Barton this compound synthesis was also a key step in the landmark total synthesis of the anticancer drug Taxol by the Danishefsky group. The reaction was used to create a this compound on a complex intermediate, which was later elaborated to form one of the carbocyclic rings of the Taxol core.[3]

Conclusion

The Barton this compound synthesis remains a highly relevant and valuable transformation in modern organic chemistry. Its ability to efficiently generate vinyl iodides from readily available hydrazones provides a strategic advantage in the design and execution of complex synthetic routes. For researchers and professionals in drug development, a thorough understanding of this reaction's mechanism, scope, and practical considerations is essential for its successful application in the synthesis of novel therapeutic agents and the exploration of new chemical space. The continued use of this classic reaction in cutting-edge synthetic endeavors is a testament to its enduring power and utility.

References

An In-Depth Technical Guide to the Electrophilic Iodination of Alkynes for the Synthesis of Vinyl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl iodides are indispensable synthetic intermediates in modern organic chemistry, particularly valued in the pharmaceutical industry for their role in constructing complex molecular architectures through cross-coupling reactions.[1] Their stereodefined synthesis is of paramount importance, as the geometry of the vinyl iodide is often transferred with high fidelity to the final product. This technical guide provides a comprehensive overview of the core methodologies for the electrophilic iodination of alkynes to produce vinyl iodides. It covers the fundamental reaction mechanisms, a comparative analysis of various iodinating systems, detailed experimental protocols for key transformations, and the strategic application of the resulting vinyl iodides in drug development.

Introduction: The Strategic Importance of Vinyl Iodides

Vinyl iodides serve as versatile building blocks in organic synthesis due to the unique reactivity of the carbon-iodine bond. Among the vinyl halides, vinyl iodides exhibit the highest reactivity in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.[1] This heightened reactivity, stemming from the lower C-I bond dissociation energy (approximately 57.6 kcal/mol), allows for milder reaction conditions and broader functional group tolerance, which are critical considerations in the multi-step synthesis of complex drug molecules.[1] The ability to synthesize vinyl iodides with precise control over their E/Z geometry is crucial, as this stereochemistry is often retained in subsequent coupling reactions, directly impacting the biological activity of the target molecule.[1][2]

Reaction Mechanisms in Electrophilic Iodination of Alkynes

The electrophilic iodination of alkynes can proceed through several distinct mechanistic pathways, depending on the iodinating agent and the reaction conditions. The primary pathways involve the formation of a bridged iodonium (B1229267) ion or a vinyl cation intermediate.

Addition of Molecular Iodine (I₂)

The reaction of an alkyne with molecular iodine typically proceeds through a bridged iodonium ion intermediate, leading to an anti-addition of the two iodine atoms. The initial electrophilic attack of iodine on the alkyne's π-system forms the cyclic iodonium ion. Subsequent nucleophilic attack by an iodide ion (I⁻) from the opposite face results in the exclusive formation of the (E)-diiodoalkene.

anti_addition_I2 Alkyne R-C≡C-R' TransitionState [R-C(δ+)≡C(δ+)-R'---I---I(δ-)] Alkyne->TransitionState Electrophilic attack I2 I-I I2->TransitionState Iodonium Bridged Iodonium Ion TransitionState->Iodonium Formation of cyclic intermediate Iodide I⁻ Product (E)-Diiodoalkene Iodonium->Product Nucleophilic attack (anti-addition) Iodide->Iodonium

Caption: Anti-addition of I₂ to an alkyne via a bridged iodonium ion.

Hydroiodination with Hydrogen Iodide (HI)

The hydroiodination of alkynes with HI can proceed via a vinyl cation intermediate. The protonation of the triple bond by HI leads to the formation of the more stable vinyl cation (Markovnikov's rule). Subsequent attack by the iodide ion results in the this compound product. For internal alkynes, this pathway often leads to a mixture of (E) and (Z)-isomers, although the (E)-isomer, resulting from anti-addition, is frequently favored.

hydroiodination_mechanism Alkyne R-C≡C-R' VinylCation Vinyl Cation [R-C=C+(H)-R'] Alkyne->VinylCation Protonation HI H-I Product_E (E)-Vinyl Iodide VinylCation->Product_E I⁻ attack (anti) Product_Z (Z)-Vinyl Iodide VinylCation->Product_Z I⁻ attack (syn) Iodide I⁻ Iodide->VinylCation

Caption: Hydroiodination of an alkyne proceeding through a vinyl cation intermediate.

Iodination with N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a common electrophilic iodine source. In the presence of a catalyst, such as a weak base or acid, NIS becomes activated. For terminal alkynes, a weak base can deprotonate the alkyne to form an acetylide, which then attacks the electrophilic iodine of NIS. Alternatively, an acid can activate NIS, making it a more potent electrophile for the alkyne's π-system.

nis_iodination_workflow cluster_base Base-Catalyzed (for Terminal Alkynes) cluster_acid Acid-Catalyzed TerminalAlkyne_B R-C≡C-H Acetylide Acetylide [R-C≡C⁻] TerminalAlkyne_B->Acetylide Deprotonation Base Base (e.g., K₂CO₃) Iodoalkyne_B 1-Iodoalkyne (R-C≡C-I) Acetylide->Iodoalkyne_B Nucleophilic Attack NIS_B NIS Alkyne_A R-C≡C-R' VinylIodide_A This compound Alkyne_A->VinylIodide_A Electrophilic Attack NIS_A NIS Activated_NIS Activated NIS NIS_A->Activated_NIS Activation Acid Acid (e.g., AcOH)

Caption: Catalytic activation of NIS for the iodination of alkynes.

Comparative Analysis of Iodination Methodologies

The choice of iodinating agent and reaction conditions is dictated by the substrate and the desired regio- and stereochemical outcome. This section provides a comparative overview of common methods, with quantitative data summarized for ease of reference.

Hydroiodination with in situ Generated HI

Direct use of HI gas or concentrated aqueous HI can be challenging. A milder and more controlled approach involves the in situ generation of HI. A notable method utilizes triethylsilane (Et₃SiH) and molecular iodine (I₂) to produce HI, which then reacts with the alkyne. This method demonstrates excellent stereoselectivity for the anti-addition, yielding (E)-vinyl iodides.[3][4][5]

Table 1: Regio- and Stereoselective Hydroiodination of Internal Alkynes with in situ Generated HI [3][4][5]

Alkyne SubstrateProduct(s)Yield (%)E:Z Ratio
Diphenylacetylene (B1204595)(E)-1-iodo-1,2-diphenylethene95>99:1
1-Phenyl-1-propyne(E)-1-iodo-1-phenyl-1-propene88>99:1
1-Phenyl-1-hexyne(E)-1-iodo-1-phenyl-1-hexene91>99:1
4-Octyne(E)-4-iodo-4-octene85>99:1
Iodination of Terminal Alkynes with NIS

The iodination of terminal alkynes to yield 1-iodoalkynes is a valuable transformation. Using NIS in combination with a catalyst provides an efficient route. Both inorganic and organic bases, as well as acids, have been shown to effectively promote this reaction.[6][7][8][9][10]

Table 2: Base-Catalyzed Iodination of Terminal Alkynes with NIS [7][9]

Alkyne SubstrateCatalystSolventYield (%)
Phenylacetylene (B144264)K₂CO₃/TBABMeOH99
PhenylacetyleneDMAPCH₃CN97
4-EthynyltolueneK₂CO₃/TBABMeOH98
1-OctyneDMAPCH₃CN92
3-EthynylthiopheneK₂CO₃/TBABMeOH95

Table 3: Acetic Acid-Promoted Iodination of Terminal Alkynes with NIS [10]

Alkyne SubstrateSolventYield (%)
PhenylacetyleneCH₃CN98
4-MethoxyphenylacetyleneCH₃CN99
4-ChlorophenylacetyleneCH₃CN95
1-HeptyneCH₃CN91
Copper-Catalyzed Iodination of Terminal Alkynes

Copper salts can catalyze the iodination of terminal alkynes, likely proceeding through a copper acetylide intermediate. A common system employs potassium iodide (KI) as the iodine source and copper(II) sulfate (B86663) (CuSO₄) as the catalyst and oxidant.[11][12][13] This method is often performed in a buffer solution.

Table 4: Copper-Catalyzed Iodination of Terminal Alkynes with KI/CuSO₄ [13]

Alkyne SubstrateSolvent SystemYield (%)
PhenylacetyleneCH₃CN / Acetate (B1210297) Buffer98
4-VinylphenylacetyleneCH₃CN / Acetate Buffer93
4-BromophenylacetyleneCH₃CN / Acetate Buffer95
(4-(Trifluoromethyl)phenyl)acetyleneCH₃CN / Acetate Buffer85

Detailed Experimental Protocols

This section provides representative experimental procedures for the key iodination methods discussed.

Protocol for Hydroiodination of an Internal Alkyne with in situ Generated HI[3]

Reaction: Diphenylacetylene to (E)-1-iodo-1,2-diphenylethene

  • Apparatus Setup: A two-chamber reactor is used. Chamber A is charged with triethylsilane (1.2 mmol) and cooled to -78 °C.

  • Reagent Addition: Molecular iodine (1.2 mmol) is added to Chamber A at -78 °C. Chamber B is charged with diphenylacetylene (0.60 mmol) and toluene (B28343) (1.0 mL) under a nitrogen atmosphere.

  • Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred in the dark for 3 hours.

  • Workup and Purification: The reaction in Chamber B is quenched with water and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with 10% aqueous Na₂SO₃ solution and brine, then dried over MgSO₄. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield (E)-1-iodo-1,2-diphenylethene.

Protocol for Base-Catalyzed Iodination of a Terminal Alkyne with NIS[9]

Reaction: Phenylacetylene to 1-iodo-2-phenylacetylene

  • Reagent Preparation: To a solution of phenylacetylene (2.0 mmol) in methanol (B129727) (10 mL) are added N-iodosuccinimide (2.2 mmol), potassium carbonate (0.06 mmol), and tetrabutylammonium (B224687) bromide (0.06 mmol).

  • Reaction Execution: The reaction mixture is stirred at 40 °C for 10 minutes.

  • Workup and Purification: The solvent is evaporated under reduced pressure. The residue is redissolved in diethyl ether, washed with water and brine, and dried over anhydrous Na₂SO₄. The solvent is removed, and the product is purified by flash chromatography to afford 1-iodo-2-phenylacetylene.

Protocol for Copper-Catalyzed Iodination of a Terminal Alkyne[13]

Reaction: Phenylacetylene to 1-iodo-2-phenylacetylene

  • Reagent Preparation: In a flask, phenylacetylene (1.0 mmol) is dissolved in a mixture of acetonitrile (B52724) and sodium acetate buffer (pH 5). To this solution are added potassium iodide (1.0 mmol) and copper(II) sulfate pentahydrate (1.0 mmol).

  • Reaction Execution: The reaction mixture is stirred at room temperature for 1 hour.

  • Workup and Purification: The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Applications in Drug Development

The stereospecific synthesis of vinyl iodides is a powerful tool in the development of new therapeutics. The this compound moiety can be readily converted into a variety of other functional groups, allowing for the late-stage diversification of drug candidates.

A notable example is the use of vinyl iodides in the synthesis of complex natural products with potent biological activity. For instance, the synthesis of Cortistatin A, a potent anti-angiogenic agent, has utilized a Barton this compound synthesis.[1][14] Furthermore, the enantioselective synthesis of the C(1)–C(11) fragment of Tedanolide C, a marine natural product, employs the addition of a this compound-derived organozincate to a chiral aldehyde.[15] These examples underscore the strategic importance of vinyl iodides as key intermediates in constructing stereochemically rich and biologically active molecules.

drug_synthesis_workflow Alkyne Alkyne Precursor Iodination Stereoselective Iodination Alkyne->Iodination VinylIodide Stereodefined This compound Iodination->VinylIodide CrossCoupling Cross-Coupling (e.g., Suzuki, Stille) VinylIodide->CrossCoupling DrugScaffold Complex Drug Scaffold CrossCoupling->DrugScaffold FinalDrug Final Drug Molecule DrugScaffold->FinalDrug Further Functionalization

Caption: Strategic use of vinyl iodides in a drug synthesis workflow.

Conclusion

The electrophilic iodination of alkynes is a robust and versatile strategy for the synthesis of vinyl iodides. By carefully selecting the iodinating agent and reaction conditions, chemists can achieve high levels of regio- and stereocontrol, providing access to valuable building blocks for pharmaceutical research and development. The methodologies outlined in this guide, from the classic addition of molecular iodine to modern catalytic systems, offer a powerful toolkit for the synthesis of complex molecules. The continued development of even more efficient, selective, and sustainable methods for this compound synthesis will undoubtedly accelerate the discovery of new and improved therapeutics.

References

An In-depth Technical Guide to the Hydrozirconation-Iodination of Alkynes for Vinyl Iodide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrozirconation-iodination of alkynes is a powerful and highly stereoselective method for the synthesis of vinyl iodides. This reaction sequence utilizes Schwartz's reagent (zirconocene hydrochloride, Cp₂Zr(H)Cl) to install a zirconium-carbon bond across a carbon-carbon triple bond, followed by electrophilic cleavage of the resulting vinylzirconocene intermediate with an iodine source. The resulting (E)-vinyl iodides are versatile synthetic intermediates, particularly valuable in cross-coupling reactions for the construction of complex molecular architectures frequently found in natural products and pharmaceutical agents. This guide provides a comprehensive overview of the reaction, including its mechanism, substrate scope, detailed experimental protocols, and a comparative analysis of common iodinating agents.

Reaction Mechanism and Stereochemistry

The hydrozirconation of alkynes proceeds through a syn-addition of the zirconium hydride across the triple bond.[1][2] This concerted, four-membered transition state results in the formation of a vinylzirconocene intermediate with the zirconium moiety predominantly at the less sterically hindered carbon of the alkyne.[3][4] For terminal alkynes, this leads to excellent regioselectivity for the terminal vinylzirconocene. The subsequent iodination is an electrophilic cleavage of the carbon-zirconium bond that occurs with retention of configuration.[5] This two-step, one-pot process reliably yields (E)-vinyl iodides with high stereopurity.

Reaction_Mechanism cluster_hydrozirconation Hydrozirconation cluster_iodination Iodination Alkyne R-C≡C-H Vinylzirconocene R    C=C /     H     Zr(Cl)Cp₂ Alkyne->Vinylzirconocene syn-addition Schwartz_Reagent Cp₂Zr(H)Cl Vinyl_Iodide R    C=C /     H     I Vinylzirconocene->Vinyl_Iodide Electrophilic Cleavage (retention) Iodine_Source I₂ or NIS

Data Presentation: Substrate Scope and Yields

The hydrozirconation-iodination sequence exhibits broad functional group tolerance, making it a versatile tool in organic synthesis.[6] The reaction is compatible with esters, ethers, silyl (B83357) ethers, and even some nitrogen-containing functional groups. The following table summarizes the yields for the hydrozirconation-iodination of a variety of terminal alkynes.

Alkyne Substrate Product Yield (%) Reference
1-Octyne(E)-1-Iodo-1-octene95[6]
Phenylacetylene(E)-β-Iodostyrene98[6]
4-Methoxyphenylacetylene(E)-1-(4-Methoxyphenyl)-2-iodoethene96[6]
4-Chlorophenylacetylene(E)-1-(4-Chlorophenyl)-2-iodoethene97[6]
3-Butyn-1-ol(E)-4-Iodo-3-buten-1-ol85[4]
1-Ethynylcyclohexene(E)-1-(2-Iodovinyl)cyclohexene92[6]
Propargyl alcohol(E)-3-Iodo-2-propen-1-ol88[4]
1-Ethynyl-1-cyclohexanol(E)-1-(2-Iodovinyl)cyclohexanol90[4]
Methyl propiolate(E)-Methyl 3-iodoacrylate75[6]
Trimethylsilylacetylene(E)-1-Iodo-2-(trimethylsilyl)ethene93[6]

Experimental Protocols

A significant advancement in the practical application of this methodology is the in situ generation of Schwartz's reagent, which circumvents the need to handle the often pyrophoric and moisture-sensitive solid reagent. The following protocol is adapted from the work of Zhao and Snieckus and describes a one-pot hydrozirconation-iodination of terminal alkynes.[6]

General Procedure for the In Situ Hydrozirconation-Iodination of Terminal Alkynes

Materials:

Procedure:

  • To a flame-dried flask under an inert atmosphere (argon or nitrogen), add zirconocene dichloride (1.2 equiv).

  • Add anhydrous THF and cool the suspension to 0 °C.

  • Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (1.2 equiv) in THF.

  • Stir the mixture at 0 °C for 15 minutes, during which time the suspension should become a clear, colorless to pale yellow solution of Schwartz's reagent.

  • To this solution, add the terminal alkyne (1.0 equiv) neat or as a solution in THF.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture to 0 °C and add a solution of the iodinating agent (1.2 equiv of I₂ or N-iodosuccinimide) in THF.

  • Stir the reaction at room temperature for 1 hour.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired (E)-vinyl iodide.

Experimental_Workflow cluster_reagent_prep In Situ Schwartz's Reagent Generation cluster_reaction Hydrozirconation and Iodination cluster_workup Workup and Purification Cp2ZrCl2 Cp₂ZrCl₂ in THF Schwartz_Reagent Cp₂Zr(H)Cl Solution Cp2ZrCl2->Schwartz_Reagent Add LiAlH(O-t-Bu)₃ at 0 °C LiAlH(OtBu)3 LiAlH(O-t-Bu)₃ in THF Alkyne_Addition Add Alkyne Schwartz_Reagent->Alkyne_Addition Stir at RT Iodination Add I₂ or NIS Alkyne_Addition->Iodination Cool to 0 °C Quench Quench with H₂O Iodination->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product (E)-Vinyl Iodide Purification->Final_Product Obtain (E)-Vinyl Iodide

Comparison of Iodinating Agents: I₂ vs. N-Iodosuccinimide (NIS)

Both molecular iodine (I₂) and N-iodosuccinimide (NIS) are effective electrophilic iodine sources for quenching the vinylzirconocene intermediate. The choice between them often depends on the specific substrate and desired reaction conditions.

  • Molecular Iodine (I₂):

    • Advantages: Readily available and inexpensive.

    • Disadvantages: Can sometimes lead to the formation of side products due to its reactivity. The workup may require an additional step with a reducing agent (e.g., sodium thiosulfate) to remove excess iodine.

  • N-Iodosuccinimide (NIS):

    • Advantages: A milder and more selective iodinating agent.[7] It is a crystalline solid that is easier to handle than I₂. The succinimide (B58015) byproduct is generally water-soluble, simplifying the workup procedure.

    • Disadvantages: More expensive than molecular iodine.

In many cases, NIS is preferred for substrates with sensitive functional groups due to its milder nature. However, for simple, robust substrates, the more economical molecular iodine is often sufficient.

Conclusion

The hydrozirconation-iodination of alkynes is a highly reliable and stereoselective method for the synthesis of (E)-vinyl iodides. The development of protocols for the in situ generation of Schwartz's reagent has significantly enhanced the practical utility of this reaction. With its broad functional group tolerance and high yields, this methodology is a valuable tool for synthetic chemists in academia and industry, particularly in the fields of natural product synthesis and drug discovery. The choice of the iodinating agent can be tailored to the specific substrate, with N-iodosuccinimide often providing a milder and more selective alternative to molecular iodine.

References

An In-depth Technical Guide to the Photodissociation Dynamics of Vinyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl iodide (C₂H₃I) serves as a crucial prototype for understanding the photoactivated dynamics of unsaturated halogenated hydrocarbons. Its photodissociation, primarily the cleavage of the carbon-iodine (C-I) bond, provides fundamental insights into non-adiabatic transitions, excited state potential energy surfaces, and the influence of electronic structure on reaction pathways. Upon absorption of ultraviolet (UV) light, this compound undergoes rapid dissociation, yielding a vinyl radical (C₂H₃) and an iodine atom. This guide offers a detailed examination of the core principles, experimental methodologies, and key quantitative findings that define our current understanding of this process.

Core Photodissociation Pathways

The UV photodissociation of this compound between 193 and 266 nm is dominated by the cleavage of the C-I bond.[1][2] Unlike other vinyl halides, molecular elimination of HI is a negligible channel in this wavelength range.[1][2][3] The primary process can be summarized as:

C₂H₃I + hν → [C₂H₃I]* → C₂H₃• + I(²PJ)

The iodine atom is produced in either its ground electronic state, I(²P₃/₂), or its spin-orbit excited state, I*(²P₁/₂).[4] The branching ratio between these two electronic states is highly dependent on the excitation wavelength and provides deep insight into the specific excited electronic states accessed during photoexcitation.[4]

Theoretical studies have highlighted the significant role of multiple excited states and conical intersections in governing the dissociation dynamics.[4][5] For instance, at ~200 nm, excitation to a repulsive nσ* state leads to a fast, direct dissociation.[5][6] In contrast, excitation into a nπ* state at slightly different wavelengths can initiate a more complex process involving ultrafast electronic predissociation and state-switching through conical intersections on a sub-200 femtosecond timescale.[6]

G This compound Photodissociation Channels cluster_init Initial State cluster_excited Excited State Manifold cluster_products Dissociation Products C2H3I C₂H₃I (Ground State) C2H3I_star [C₂H₃I] (Excited States, e.g., nσ, nπ*) C2H3I->C2H3I_star hν (UV Photon) (e.g., 193-266 nm) C2H3_I C₂H₃• + I(²P₃/₂) (Ground State I) C2H3I_star->C2H3_I Direct Dissociation / Non-Adiabatic Transition C2H3_Istar C₂H₃• + I*(²P₁/₂) (Excited State I) C2H3I_star->C2H3_Istar Direct Dissociation

Caption: Primary photodissociation pathways of this compound.

Quantitative Data Summary

The dynamics of this compound photodissociation are characterized by several key quantitative parameters, including bond dissociation energies, quantum yields of iodine electronic states, and anisotropy parameters which describe the angular distribution of the photofragments.

Table 1: Thermochemical and Bond Dissociation Data

Parameter Value Unit Reference(s)
C-I Bond Dissociation Energy (D₀) ≤ 65 kcal/mol [1]
C-I Bond Dissociation Energy (D₀) 57.6 kcal/mol [7]
ΔHf,0K (C₂H₃I) 140.2 ± 3.2 kJ/mol [8]
ΔHf,298K (C₂H₃I) 131.2 ± 3.2 kJ/mol [8]

| Adiabatic Ionization Energy (C₂H₃I) | 9.32 ± 0.01 | eV |[8][9] |

Table 2: Wavelength-Dependent Quantum Yields and Anisotropy Parameters

Wavelength (nm) I(²P₁/₂) Quantum Yield (ΦI) Anisotropy Parameter (β) for I(²P₃/₂) Anisotropy Parameter (β) for I*(²P₁/₂) Reference(s)
199.2 / 200 ~0.53 - 0.57 -0.6 to -0.8 +1.2 to +1.4 [5][6]
248 0.53 - 0.57 - - [6]

| 266 | 0.27 | - | - |[6] |

Note: The anisotropy parameter, β, ranges from -1 for a transition dipole moment perpendicular to the breaking bond to +2 for a parallel transition. Positive β values across multiple wavelengths challenge earlier excited state assignments and indicate the dominance of parallel transitions.[4]

Experimental Protocols

The study of this compound photodissociation relies on sophisticated experimental techniques capable of probing the energy, speed, and angular distribution of the nascent photofragments on very short timescales.

Key Technique: Velocity-Map Imaging (VMI)

Velocity-map imaging is a powerful method used to determine the three-dimensional velocity distribution of photofragments.

Methodology:

  • Molecular Beam Generation: A dilute mixture of this compound (e.g., 2-5%) in a carrier gas like helium is expanded through a pulsed valve into a high-vacuum chamber.[10] This process cools the molecules to a low rotational and vibrational temperature, simplifying the initial state conditions.

  • Photodissociation: The skimmed molecular beam is crossed by a linearly polarized pulsed UV laser (the "photolysis" or "pump" laser) at a specific wavelength (e.g., 266 nm, 193 nm). This laser pulse initiates the C-I bond cleavage.

  • State-Selective Ionization: After a short time delay, a second pulsed laser (the "probe" laser) is fired into the interaction region. This laser is tuned to a specific wavelength to selectively ionize one of the iodine atom electronic states (I or I*) via a Resonance-Enhanced Multiphoton Ionization (REMPI) scheme.[11] For example, a (2+1) REMPI scheme is commonly used.

  • Velocity Mapping: The resulting cloud of ions is accelerated by a series of electrostatic lenses (an ion optic assembly) towards a position-sensitive detector. The VMI lens configuration ensures that all ions with the same initial velocity vector, regardless of their starting position, are mapped onto the same point on the detector.

  • Detection and Analysis: The detector, typically a microchannel plate (MCP) assembly coupled to a phosphor screen, records the arrival positions of the ions. A camera captures the image from the screen. The 2D image is a projection of the 3D velocity distribution. A mathematical process called an inverse Abel transform is used to reconstruct the original 3D distribution, from which the speed and angular distributions (and thus the anisotropy parameter β) can be extracted.

G Experimental Workflow for Velocity-Map Imaging cluster_source Source Chamber cluster_main Main Chamber (High Vacuum) gas Gas Mixture (C₂H₃I in He) valve Pulsed Valve gas->valve skimmer Skimmer valve->skimmer interaction skimmer->interaction Molecular Beam vmi VMI Optics (Electrostatic Lenses) interaction->vmi Ions pump Photolysis Laser (Pump, UV) pump->interaction probe Ionization Laser (Probe, REMPI) probe->interaction detector MCP Detector & Phosphor Screen vmi->detector camera CCD Camera detector->camera computer Data Acquisition & Analysis camera->computer

Caption: Generalized workflow for a VMI photodissociation experiment.
Other Supporting Techniques

  • Time-Resolved Fourier Transform Emission Spectroscopy (TR-FTS): Used to detect vibrationally excited co-fragments (like the vinyl radical) by analyzing their infrared emission following photodissociation.[2][10]

  • Photofragment Translational Spectroscopy (PTS): A complementary technique that measures the time-of-flight of neutral fragments to determine their translational energy distribution.[4]

Conclusion

The photodissociation of this compound is a cornerstone for studying fundamental chemical dynamics. Experimental and theoretical work has shown that C-I bond fission is the exclusive dissociation channel, with the dynamics governed by rapid passage through multiple excited electronic states and conical intersections.[1][4] The process is not a simple bond breaking on a single repulsive surface but a complex interplay of non-adiabatic events occurring on an ultrafast timescale.[5][6] Quantitative measurements of product quantum yields and angular distributions at various wavelengths continue to provide rigorous benchmarks for the development of high-level theoretical models of polyatomic photodissociation.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of Vinyl Iodides from Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vinyl iodides are versatile synthetic intermediates, particularly valuable in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Their stereoselective synthesis from readily available alkynes is a cornerstone of modern organic chemistry, enabling precise control over the geometry of the resulting olefin. This document provides detailed application notes and experimental protocols for key stereoselective methods for the synthesis of both (E)- and (Z)-vinyl iodides from alkynes.

Rhodium-Catalyzed Anti-Markovnikov Hydroiodination of Terminal Alkynes

This method offers excellent control over stereoselectivity, allowing for the synthesis of either the (E)- or (Z)-vinyl iodide from a terminal alkyne by judicious choice of ligand. The reaction proceeds via a shuttle process using an aliphatic iodide as the HI surrogate.[1][2][3][4][5]

Logical Workflow for Ligand-Controlled Stereoselective Hydroiodination

cluster_ligands Ligand Control cluster_products Products alkyne Terminal Alkyne rh_catalyst [Rh] Catalyst hi_surrogate Alkyl Iodide (HI Surrogate) ligand_e Ligand for (E)-selectivity (e.g., dcype) rh_catalyst->ligand_e ligand_z Ligand for (Z)-selectivity (e.g., Xantphos) rh_catalyst->ligand_z vinyl_iodide_e (E)-Vinyl Iodide ligand_e->vinyl_iodide_e vinyl_iodide_z (Z)-Vinyl Iodide ligand_z->vinyl_iodide_z

Caption: Ligand-dependent stereochemical outcome in Rh-catalyzed hydroiodination.

Table 1: (E)-Selective Hydroiodination of Aromatic Terminal Alkynes

EntryAlkyne SubstrateYield (%)l:b Ratio¹
1Phenylacetylene97>99:1
24-Methoxyphenylacetylene95>99:1
34-Chlorophenylacetylene85>99:1
41-Ethynylnaphthalene9298:2

¹ l:b ratio refers to the linear (anti-Markovnikov) to branched (Markovnikov) product ratio.

Table 2: (Z)-Selective Hydroiodination of Aliphatic Terminal Alkynes

EntryAlkyne SubstrateYield (%)(Z):(E) Ratiol:b Ratio¹
11-Octyne88>98:295:5
2Cyclohexylacetylene91>98:297:3
3TIPS-acetylene85>98:2>99:1

¹ l:b ratio refers to the linear (anti-Markovnikov) to branched (Markovnikov) product ratio.

Protocol 1A: General Procedure for (E)-Selective Hydroiodination of Aromatic Terminal Alkynes

  • Materials:

    • [Rh(cod)₂BF₄] (5.0 mol%)

    • 1,2-Bis(dicyclohexylphosphino)ethane (dcype) (7.5 mol%)

    • Aromatic terminal alkyne (1.0 equiv)

    • 4-Iodobutan-2-one (1.2 equiv)

    • N,N-Dimethylformamide (DMF) (to make a 0.5 M solution)

  • Procedure:

    • To an oven-dried screw-cap vial equipped with a magnetic stir bar, add [Rh(cod)₂BF₄] and dcype.

    • The vial is evacuated and backfilled with argon three times.

    • Add the aromatic terminal alkyne, 4-iodobutan-2-one, and DMF under an argon atmosphere.

    • The vial is sealed and the reaction mixture is stirred at 110 °C for 14 hours.

    • After cooling to room temperature, the reaction mixture is diluted with diethyl ether and washed with water and brine.

    • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired (E)-vinyl iodide.

Protocol 1B: General Procedure for (Z)-Selective Hydroiodination of Aliphatic Terminal Alkynes

  • Materials:

    • [Rh(cod)Cl]₂ (2.5 mol%)

    • Xantphos (7.5 mol%)

    • Aliphatic terminal alkyne (1.0 equiv)

    • tert-Butyl iodide (2.0 equiv)

    • Toluene (B28343) (to make a 0.5 M solution)

  • Procedure:

    • To an oven-dried screw-cap vial equipped with a magnetic stir bar, add [Rh(cod)Cl]₂ and Xantphos.

    • The vial is evacuated and backfilled with argon three times.

    • Add the aliphatic terminal alkyne, tert-butyl iodide, and toluene under an argon atmosphere.

    • The vial is sealed and the reaction mixture is stirred at 110 °C for the specified time.

    • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the desired (Z)-vinyl iodide.

Hydroiodination using in situ or ex situ Generated HI

Direct hydroiodination of alkynes can be achieved with high stereoselectivity. The generation of HI in situ or its introduction from an ex situ source allows for controlled reactivity.

Proposed Mechanism for Hydroiodination of Internal Alkynes

G alkyne R1-C≡C-R2 vinyl_cation [R1-C(H)=C+(I)-R2] alkyne->vinyl_cation Protonation HI H-I vinyl_iodide (E)-R1-C(H)=C(I)-R2 vinyl_cation->vinyl_iodide Iodide attack

Caption: Formation of a vinyl cation intermediate in alkyne hydroiodination.

Table 3: (E)-Selective Hydroiodination of Internal Alkynes with ex situ Generated HI

EntryAlkyne SubstrateYield (%)Regio-/Stereoselectivity
1Diphenylacetylene95>99% E
21-Phenyl-1-propyne89>99% E
31-Phenyl-1-hexyne92>99% E

Protocol 2A: (E)-Selective Hydroiodination of Internal Alkynes with ex situ Generated HI

  • Materials:

    • Internal alkyne (0.60 mmol)

    • Triethylsilane (HSiEt₃) (1.2 mmol)

    • Iodine (I₂) (1.2 mmol)

    • Toluene (1.0 mL)

    • Two-chambered pressure vessel

  • Procedure:

    • Under a nitrogen atmosphere, chamber B of the two-chambered pressure vessel is loaded with the internal alkyne and toluene.

    • Chamber A is loaded with HSiEt₃ and the mixture is cooled to -78 °C.

    • Iodine is added to chamber A at -78 °C.

    • The reaction vessel is sealed, and the mixture in chamber A is stirred to generate HI gas.

    • The valve between the chambers is opened, allowing the HI gas to react with the alkyne in chamber B.

    • The reaction mixture is stirred at room temperature for 3 hours in the dark.

    • The reaction in chamber B is quenched with water and extracted with ethyl acetate.

    • The combined organic layers are washed with 10% Na₂SO₃ solution and brine, then dried over MgSO₄.

    • The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to give the (E)-vinyl iodide.

Palladium-Catalyzed Hydrostannation and Iodination of Terminal Alkynes

A reliable two-step, one-pot method for the synthesis of (E)-vinyl iodides involves the palladium-catalyzed hydrostannation of a terminal alkyne, followed by iodinolysis of the resulting vinylstannane intermediate.[1]

Workflow for Pd-Catalyzed Hydrostannation-Iodination

alkyne Terminal Alkyne vinylstannane (E)-Vinylstannane Intermediate alkyne:e->vinylstannane:w Hydrostannation pd_catalyst Pd Catalyst bu3snh Bu3SnH vinyl_iodide (E)-Vinyl Iodide vinylstannane:e->vinyl_iodide:w Iodinolysis iodine Iodine (I2)

Caption: Two-step, one-pot synthesis of (E)-vinyl iodides.

Table 4: Synthesis of (E)-Vinyl Iodides via Hydrostannation-Iodination

EntryAlkyne SubstrateYield (%)
11-Octyne85
2Phenylacetylene90
33,3-Dimethyl-1-butyne82

Protocol 3A: General Procedure for (E)-Vinyl Iodide Synthesis via Hydrostannation-Iodination

  • Materials:

    • Terminal alkyne (1.0 equiv)

    • Pd(PPh₃)₄ (2 mol%)

    • Tributyltin hydride (Bu₃SnH) (1.1 equiv)

    • Tetrahydrofuran (THF), anhydrous

    • Iodine (I₂) (1.2 equiv) in THF

  • Procedure:

    • To a solution of the terminal alkyne in anhydrous THF under an argon atmosphere, add Pd(PPh₃)₄.

    • Add Bu₃SnH dropwise at room temperature and stir the mixture for 1-2 hours, or until TLC analysis indicates complete consumption of the alkyne.

    • Cool the reaction mixture to 0 °C and add a solution of iodine in THF dropwise until a persistent brown color is observed.

    • Stir the mixture at room temperature for 30 minutes.

    • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

    • Extract the mixture with diethyl ether, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the (E)-vinyl iodide.

References

Application Notes and Protocols for Sonogashira Coupling with Vinyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4] This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[1][3] Vinyl iodides are particularly reactive substrates in Sonogashira couplings, often allowing for milder reaction conditions and higher yields compared to other vinyl halides.[1][5] This protocol provides a detailed procedure for the Sonogashira coupling of vinyl iodides with terminal alkynes, utilizing a palladium catalyst and a copper(I) co-catalyst.

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium(0) complex and a copper(I) salt. The generally accepted mechanism involves the oxidative addition of the vinyl iodide to the Pd(0) catalyst, followed by a transmetalation step with a copper acetylide (formed from the terminal alkyne, a base, and the Cu(I) salt), and finally, reductive elimination to yield the enyne product and regenerate the Pd(0) catalyst.[6]

Experimental Workflow

The following diagram outlines the general workflow for the Sonogashira coupling of a this compound with a terminal alkyne.

Sonogashira_Workflow start Start reagents Combine this compound, Terminal Alkyne, Base, Solvent start->reagents inert Establish Inert Atmosphere (Ar/N2) reagents->inert catalysts Add Pd Catalyst and Cu(I) Co-catalyst inert->catalysts reaction Reaction at Specified Temperature catalysts->reaction monitoring Monitor Progress (TLC/GC/LC-MS) reaction->monitoring Periodically workup Aqueous Workup & Extraction reaction->workup Upon Completion monitoring->reaction Continue purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End Product characterization->end

Caption: General experimental workflow for Sonogashira coupling.

Data Presentation: Representative Examples

The following table summarizes results from various Sonogashira couplings involving vinyl iodides, showcasing the versatility and efficiency of this reaction.

EntryThis compoundTerminal AlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1(E)-1-Iodo-2-phenylethenePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT295
2(Z)-1-Iodo-1-hexene1-HeptynePd(PPh₃)₄ (3)CuI (5)PiperidineDMF50488
31-IodocyclohexeneTrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)DIPAToluene60392
4(E)-1,2-Diiodo-1,2-diphenylethenePhenylacetylene (2.2 eq)Pd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT585
52-Iodoprop-2-en-1-ol1-OctynePdCl₂(PPh₃)₂ (1.5)CuI (3)Et₃NAcetonitrile40690
63-Iodo-2-propenoic acidPhenylacetylenePd(OAc)₂ (5)CuI (20)DIPADMFRT193[5]

Abbreviations: DIPA = Diisopropylamine, DMF = Dimethylformamide, Et₃N = Triethylamine (B128534), PPh₃ = Triphenylphosphine, RT = Room Temperature, THF = Tetrahydrofuran.

Experimental Protocol: General Procedure for Sonogashira Coupling of a this compound

This protocol describes a general method for the coupling of a this compound with a terminal alkyne.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Anhydrous triethylamine (Et₃N) or other suitable amine base (e.g., diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF, Toluene)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask containing a magnetic stir bar, add the this compound (1.0 mmol), the terminal alkyne (1.2 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Addition of Solvent and Base:

    • Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., 5 mL of THF) via syringe.

    • Add the amine base (e.g., 2-3 mL of triethylamine) via syringe.

  • Reaction:

    • Stir the reaction mixture at room temperature or heat to the desired temperature (typically between room temperature and 70 °C). The optimal temperature may vary depending on the reactivity of the substrates.

  • Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting this compound is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.

    • Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with the same solvent.

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium (B1175870) chloride, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure enyne product.

  • Characterization:

    • Characterize the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Signaling Pathway Diagram: Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the copper-co-catalyzed Sonogashira reaction.

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd VinylIodide R-I (this compound) VinylIodide->OxAdd PdII_complex trans-Pd(II)(R)(I)L₂ OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation RedElim Reductive Elimination RedElim->Pd0 Product R-C≡C-R' (Enyne) RedElim->Product PdII_alkynyl trans-Pd(II)(R)(C≡CR')L₂ Transmetalation->PdII_alkynyl PdII_alkynyl->RedElim CuI CuI Cu_acetylide Cu-C≡C-R' CuI->Cu_acetylide Alkyne R'-C≡C-H Alkyne->Cu_acetylide Base Base Base->Cu_acetylide Deprotonation Cu_acetylide->Transmetalation CuI regenerated

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Vinyl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for the utilization of vinyl iodides in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of a wide array of organic molecules, including pharmaceuticals, natural products, and advanced materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate.[1] Vinyl iodides are particularly effective substrates in this reaction due to the relatively weak carbon-iodine bond, which facilitates rapid oxidative addition to the palladium(0) catalyst, often under mild reaction conditions.[2] This reaction is highly valued for its broad functional group tolerance, stereospecificity (retention of the vinyl iodide's geometry), and the commercial availability of a diverse range of boronic acids and their derivatives.[2][3]

Applications in Research and Drug Development

The Suzuki-Miyaura coupling of vinyl iodides is a cornerstone in the construction of complex molecular architectures. In drug discovery, it is employed to synthesize novel chemical entities with potential therapeutic applications. For instance, this methodology has been a key step in the synthesis of various biologically active compounds, including kinase inhibitors and anti-cancer agents.[4][5] The stereospecific nature of the reaction is crucial for creating molecules with precise three-dimensional structures, which is often a critical factor for their biological activity.[6] In the synthesis of natural products, the this compound Suzuki-Miyaura coupling enables the efficient formation of diene and polyene structures, which are common motifs in many complex natural products.[2]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction involving a this compound proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound to form a Pd(II) intermediate. This is often the rate-determining step.[7]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst.[7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants cluster_product A Pd(0)L₂ B Oxidative Addition A->B Vinyl-I C Vinyl-Pd(II)(I)L₂ B->C D Transmetalation C->D R'-B(OR)₂ Base E Vinyl-Pd(II)(R')L₂ D->E F Reductive Elimination E->F F->A Vinyl-R' Coupled_Product Coupled Product (R-R') Vinyl_Iodide This compound (R-I) Boronic_Acid Organoboron Reagent (R'-B(OR)₂)

Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Data Presentation: Substrate Scope and Reaction Yields

The following tables summarize the quantitative data for the Suzuki-Miyaura coupling of various vinyl iodides with different boronic acids under optimized conditions.

Table 1: Coupling of 3-Iodoindazoles with Pinacol (B44631) Vinyl Boronate [4]

Entry5-Substituent (R)ProductYield (%)
1H3-vinyl-1H-indazole75
2F5-fluoro-3-vinyl-1H-indazole85
3Cl5-chloro-3-vinyl-1H-indazole82
4Br5-bromo-3-vinyl-1H-indazole78
5I5-iodo-3-vinyl-1H-indazole70
6NO₂5-nitro-3-vinyl-1H-indazole92
7OMe5-methoxy-3-vinyl-1H-indazole65
8CO₂Memethyl 3-vinyl-1H-indazole-5-carboxylate72

Reaction Conditions: 3-iodoindazole derivative (1 equiv), pinacol vinyl boronate (2 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 M aqueous solution), 1,4-dioxane (B91453), microwave irradiation at 120 °C for 40 min.

Table 2: Comparative Study of Bases in the Suzuki-Miyaura Coupling [8][9]

EntryAryl HalideArylboronic AcidBaseSolventCatalystYield (%)
14-IodoanisolePhenylboronic acidNa₂CO₃Toluene/H₂OPd(PPh₃)₄95
24-IodoanisolePhenylboronic acidK₂CO₃Toluene/H₂OPd(PPh₃)₄92
34-IodoanisolePhenylboronic acidK₃PO₄Toluene/H₂OPd(PPh₃)₄88
44-IodoanisolePhenylboronic acidCs₂CO₃Toluene/H₂OPd(PPh₃)₄96
51-IodocyclohexenePhenylboronic acidNa₂CO₃DME/H₂OPd(dppf)Cl₂85
61-IodocyclohexenePhenylboronic acidK₃PO₄DME/H₂OPd(dppf)Cl₂89

Note: This table provides a general comparison, and optimal conditions may vary depending on the specific substrates.

Experimental Protocols

Below are detailed protocols for performing a Suzuki-Miyaura cross-coupling reaction with a this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a this compound with an Arylboronic Acid

Experimental_Workflow start Start reagents Combine this compound, Boronic Acid, Base, and Solvent in a Flask start->reagents degas Degas the Mixture (e.g., Ar bubbling) reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat the Reaction Mixture with Stirring catalyst->heat monitor Monitor Reaction Progress (TLC, GC, or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify the Crude Product (e.g., Column Chromatography) workup->purify characterize Characterize the Product (NMR, MS) purify->characterize end End characterize->end

A general experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or sealed tube equipped with a magnetic stir bar, add the this compound (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent mixture (5 mL) via syringe.

  • Add the palladium catalyst to the stirred mixture under a positive pressure of inert gas.

  • Seal the flask or tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Iodoindazoles with Pinacol Vinyl Boronate [4]

Materials:

  • 3-Iodoindazole derivative (0.5 mmol, 1.0 equiv)

  • Pinacol vinyl boronate (1.0 mmol, 2.0 equiv)

  • Pd(PPh₃)₄ (0.025 mmol, 5 mol%)

  • Aqueous Na₂CO₃ solution (2 M, 1.0 mL)

  • 1,4-Dioxane (2.0 mL)

  • Microwave vial (10 mL) with a stir bar

  • Microwave reactor

Procedure:

  • In a 10 mL microwave vial equipped with a magnetic stir bar, combine the 3-iodoindazole derivative (0.5 mmol), pinacol vinyl boronate (1.0 mmol), and Pd(PPh₃)₄ (0.025 mmol).

  • Add 1,4-dioxane (2.0 mL) and the aqueous Na₂CO₃ solution (1.0 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 120 °C for 40 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired 3-vinylindazole product.

Conclusion

The Suzuki-Miyaura cross-coupling of vinyl iodides is a highly efficient and versatile method for the synthesis of substituted alkenes. Its reliability, stereospecificity, and broad substrate scope make it an invaluable tool for researchers in academia and the pharmaceutical industry. The provided protocols and data serve as a practical guide for the successful implementation of this important transformation.

References

Application Notes and Protocols for the Heck Reaction with Vinyl Iodide Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the conditions and protocols for conducting the Heck reaction using vinyl iodide substrates. Vinyl iodides are highly reactive electrophiles in this palladium-catalyzed carbon-carbon bond-forming reaction, making them valuable precursors for the synthesis of substituted alkenes, including conjugated dienes and polyenes, which are important structural motifs in many biologically active molecules and functional materials.

Introduction to the Heck Reaction with Vinyl Iodides

The Heck (or Mizoroki-Heck) reaction is a powerful tool in organic synthesis that couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1] Vinyl iodides are particularly effective substrates due to the relatively weak carbon-iodine bond, which facilitates the initial oxidative addition step in the catalytic cycle.[2] This high reactivity allows for milder reaction conditions compared to other vinyl halides.[2]

The general transformation is depicted below:

Scheme 1: General Heck Reaction with a this compound Substrate

Catalytic Cycle

The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle.[1]

A diagram illustrating the catalytic cycle for the Heck reaction with a this compound substrate is provided below.

Heck_Reaction_Vinyl_Iodide cluster_reactants Reactants cluster_products Products pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition vinyl_pd_complex Vinyl-Pd(II)-I Complex (R-Pd(L)2-I) oxidative_addition->vinyl_pd_complex alkene_coordination Alkene Coordination vinyl_pd_complex->alkene_coordination pi_complex π-Alkene Complex alkene_coordination->pi_complex migratory_insertion Migratory Insertion (Syn-addition) pi_complex->migratory_insertion alkyl_pd_complex σ-Alkyl-Pd(II) Complex migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination product_complex Product-Pd(II)-H Complex beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination (Base) product_complex->reductive_elimination product Substituted Alkene product_complex->product reductive_elimination->pd0 salt [H-Base]+ I- reductive_elimination->salt vinyl_iodide R-I (this compound) vinyl_iodide->oxidative_addition alkene Alkene alkene->alkene_coordination base Base base->reductive_elimination Heck_Workflow start Start reagents Weigh and add Pd catalyst, ligand, and base to a flame-dried flask start->reagents purge Evacuate and backfill the flask with an inert gas (e.g., N2 or Ar) reagents->purge add_reactants Add solvent, this compound, and alkene via syringe purge->add_reactants reaction Heat the reaction mixture to the desired temperature with stirring add_reactants->reaction monitoring Monitor reaction progress by TLC or GC/LC-MS reaction->monitoring workup Cool to room temperature, dilute with an organic solvent, and wash with water/brine monitoring->workup Upon completion purification Dry the organic layer, concentrate, and purify by column chromatography workup->purification end Characterize the purified product purification->end

References

Application Notes and Protocols for Copper-Catalyzed Halogen Exchange: Synthesis of Vinyl Iodides from Vinyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the copper-catalyzed halogen exchange reaction, specifically focusing on the conversion of vinyl bromides to vinyl iodides. This transformation is a valuable tool in organic synthesis, as vinyl iodides are versatile intermediates in various cross-coupling reactions. The protocols described herein are based on established literature methods and are intended to be a comprehensive guide for researchers in academic and industrial settings.

Introduction

The conversion of vinyl bromides to vinyl iodides, a type of Finkelstein reaction, is a powerful transformation in organic chemistry.[1][2] Vinyl iodides are often more reactive than their corresponding bromides in common cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. Copper catalysis provides a mild and efficient method for this halogen exchange, offering excellent functional group tolerance and stereospecificity, thus preserving the geometry of the double bond.[1][2] This methodology is particularly relevant for the synthesis of complex molecules in drug discovery and development, where late-stage functionalization is often required.

Data Presentation

The following tables summarize the reaction conditions and yields for the copper-catalyzed conversion of various vinyl bromides to their corresponding vinyl iodides, as reported in the literature.

Table 1: Reaction Conditions and Yields for the Conversion of Representative Vinyl Bromides to Vinyl Iodides

EntryVinyl Bromide SubstrateCopper CatalystLigandIodide SourceSolventTemp (°C)Time (h)Yield (%)
1(E)-β-BromostyreneCuI (5 mol%)N,N'-Dimethylethylenediamine (20 mol%)NaI (2.0 equiv)1,4-Dioxane (B91453)1101695
2(Z)-β-BromostyreneCuI (5 mol%)N,N'-Dimethylethylenediamine (20 mol%)NaI (2.0 equiv)1,4-Dioxane1101693
31-Bromo-2-methyl-1-propeneCuI (5 mol%)(±)-trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10 mol%)NaI (2.0 equiv)1,4-Dioxane1102285
4(E)-3-Bromo-3-hexeneCuI (5 mol%)N,N'-Dimethylethylenediamine (20 mol%)NaI (2.0 equiv)1,4-Dioxane1101691
5Ethyl (E)-3-bromoacrylateCuI (5 mol%)N,N'-Dimethylethylenediamine (20 mol%)NaI (2.0 equiv)1,4-Dioxane1101688
61-Bromo-1-cyclohexeneCuI (5 mol%)(±)-trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10 mol%)NaI (2.0 equiv)1,4-Dioxane1102290

Data synthesized from multiple sources.

Experimental Protocols

The following are generalized protocols for the copper-catalyzed halogen exchange reaction. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure using N,N'-Dimethylethylenediamine as Ligand

This protocol is a general method for the copper-catalyzed conversion of vinyl bromides to vinyl iodides.

Materials:

  • Vinyl bromide (1.0 mmol)

  • Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

  • N,N'-Dimethylethylenediamine (0.20 mmol, 20 mol%)

  • Sodium iodide (NaI, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Reaction vessel (e.g., oven-dried Schlenk tube)

  • Magnetic stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add copper(I) iodide (9.5 mg, 0.05 mmol) and sodium iodide (299.8 mg, 2.0 mmol).

  • Seal the vessel and evacuate and backfill with an inert atmosphere (repeat three times).

  • Add anhydrous 1,4-dioxane (5 mL) to the vessel.

  • Add N,N'-dimethylethylenediamine (21.5 µL, 0.20 mmol) to the mixture.

  • Add the vinyl bromide (1.0 mmol) to the reaction mixture.

  • Seal the vessel tightly and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC). The reaction is typically complete within 16-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous sodium thiosulfate (B1220275) solution to remove any remaining iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired vinyl iodide.

Protocol 2: Alternative Procedure using (±)-trans-N,N'-Dimethyl-1,2-cyclohexanediamine

This protocol provides an alternative ligand system that can be effective for certain substrates.

Materials:

  • Vinyl bromide (1.0 mmol)

  • Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

  • (±)-trans-N,N'-Dimethyl-1,2-cyclohexanediamine (0.10 mmol, 10 mol%)

  • Sodium iodide (NaI, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Reaction vessel (e.g., oven-dried Schlenk tube)

  • Magnetic stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Add (±)-trans-N,N'-dimethyl-1,2-cyclohexanediamine (17.5 µL, 0.10 mmol) to the mixture.

  • Continue with steps 5-12 from Protocol 1. Reaction times may vary.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the copper-catalyzed halogen exchange reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add CuI and NaI to Reaction Vessel B Evacuate and Backfill with Inert Gas A->B C Add Anhydrous Solvent B->C D Add Ligand C->D E Add Vinyl Bromide Substrate D->E F Heat and Stir Reaction Mixture E->F G Monitor Reaction Progress (GC-MS/TLC) F->G H Cool to Room Temperature G->H I Dilute with Organic Solvent and Filter H->I J Aqueous Wash (Na2S2O3, Brine) I->J K Dry, Filter, and Concentrate J->K L Purify by Column Chromatography K->L M M L->M Characterize Product (NMR, MS)

Caption: General experimental workflow for the copper-catalyzed synthesis of vinyl iodides.

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the copper-catalyzed Finkelstein-type halogen exchange.

G CuI CuI CuIL [Cu(I)L]+ I- CuI->CuIL + L, + NaI - NaI CuBrL [Cu(I)L]+ Br- CuIL->CuBrL + R-Br - R-I VinylI R-I CuIL->VinylI CuBrL->CuI - L, + NaI - NaBr NaBr NaBr CuBrL->NaBr VinylBr R-Br VinylBr->CuIL NaI NaI NaI->CuI Ligand L Ligand->CuI

Caption: Proposed catalytic cycle for the copper-catalyzed vinyl halide exchange.

References

Preparation of Vinyl Grignard Reagents from Vinyl Iodide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of vinyl Grignard reagents, specifically focusing on the use of vinyl iodide as a precursor. Vinyl Grignard reagents are pivotal intermediates in organic synthesis, enabling the formation of carbon-carbon bonds with a wide array of electrophiles. While vinyl bromides and chlorides are commonly employed, vinyl iodides offer unique reactivity profiles that can be advantageous in certain synthetic strategies. These protocols outline the necessary precautions, reagent handling, reaction setup, and optimization strategies to ensure a successful and high-yielding preparation.

Introduction

Grignard reagents, organomagnesium halides (R-MgX), are among the most versatile and widely used organometallic reagents in synthetic organic chemistry. Their utility stems from their ability to act as potent carbon nucleophiles, reacting with a broad spectrum of electrophiles to form new carbon-carbon bonds. Vinyl Grignard reagents, in particular, are valuable for introducing vinyl moieties, which are common structural motifs in natural products and pharmaceutical agents.

The preparation of vinyl Grignard reagents is typically achieved by the reaction of a vinyl halide with magnesium metal in an ethereal solvent. The reactivity of the vinyl halide follows the general trend of I > Br > Cl. While vinyl bromide is frequently used, this compound can be a superior starting material in some cases due to the weaker carbon-iodine bond, which can facilitate a more facile reaction with magnesium. However, the synthesis of vinyl Grignard reagents from this compound can sometimes require specific conditions to achieve optimal yields and minimize side reactions.

These application notes provide a comprehensive guide to the preparation of vinyl Grignard reagents from this compound, including detailed experimental protocols, troubleshooting, and data presentation.

Data Presentation

Table 1: Comparison of Reaction Parameters for Vinyl Halides in Grignard Reagent Formation
Vinyl HalideRelative ReactivityTypical SolventActivation MethodTypical Reaction ConditionsPotential Side Reactions
This compound HighTHF, Diethyl EtherIodine, 1,2-DibromoethaneRoom temperature to gentle refluxWurtz coupling, radical-mediated decomposition
Vinyl Bromide MediumTHF, Diethyl EtherIodine, 1,2-DibromoethaneGentle refluxWurtz coupling
Vinyl Chloride LowTHFIodine, 1,2-Dibromoethane, Elevated TemperatureElevated temperature and pressurePolymerization, low yield
Table 2: Troubleshooting Guide for Vinyl Grignard Reagent Preparation
IssuePotential Cause(s)Recommended Solution(s)
Reaction fails to initiate - Inactive magnesium surface (oxide layer)- Wet glassware or solvent- Impure this compound- Activate magnesium with iodine, 1,2-dibromoethane, or mechanical stirring.- Thoroughly flame-dry all glassware and use anhydrous solvents.- Purify this compound by distillation or passing through a plug of alumina.
Low yield of Grignard reagent - Incomplete reaction- Side reactions (e.g., Wurtz coupling)- Hydrolysis of the Grignard reagent- Increase reaction time or apply gentle heating.- Add this compound slowly to a suspension of magnesium.- Ensure strictly anhydrous conditions and an inert atmosphere.
Formation of a white precipitate - Hydrolysis of the Grignard reagent by residual moisture- Immediately cease the reaction and re-dry all components before restarting.
Darkening of the reaction mixture - Decomposition of the Grignard reagent or starting material- Maintain a moderate reaction temperature; avoid excessive heating.

Experimental Protocols

Protocol 1: Preparation of Vinylmagnesium Iodide

This protocol describes a general procedure for the preparation of vinylmagnesium iodide from this compound and magnesium turnings.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

  • Iodine (crystal) or 1,2-dibromoethane

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle

Procedure:

  • Apparatus Setup: Assemble a three-necked flask with a reflux condenser, a dropping funnel, and an inlet for inert gas. Flame-dry all glassware under a stream of inert gas to eliminate any adsorbed moisture.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane. Gently heat the flask under an inert atmosphere until the color of the iodine disappears or bubbles of ethylene (B1197577) are observed (if using 1,2-dibromoethane). This indicates the activation of the magnesium surface.[1] Allow the flask to cool to room temperature.

  • Initiation of Reaction: Add enough anhydrous THF or diethyl ether to cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent in the dropping funnel. Add a small amount of the this compound solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle bubbling, a slight increase in temperature, and the appearance of a cloudy, grayish solution.[1]

  • Addition of this compound: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting grayish solution is the vinylmagnesium iodide Grignard reagent.

Protocol 2: LiCl-Mediated Preparation of Vinylmagnesium Iodide

The addition of lithium chloride can enhance the rate and yield of Grignard reagent formation, particularly for less reactive halides or to ensure a more complete reaction.[2]

Materials:

  • Same as Protocol 1

  • Anhydrous lithium chloride (LiCl)

Procedure:

  • Apparatus and Magnesium Setup: Follow steps 1 and 2 of Protocol 1.

  • Addition of LiCl: Add anhydrous lithium chloride (1.0 equivalent relative to this compound) to the activated magnesium turnings.

  • Initiation and Reaction: Follow steps 3, 4, and 5 of Protocol 1. The presence of LiCl helps to break up organomagnesium aggregates, leading to a more reactive "Turbo-Grignard" reagent.[3]

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction A Flame-dry glassware under inert gas B Add Mg turnings and activator (Iodine or 1,2-Dibromoethane) A->B C Activate Mg with gentle heating B->C D Add anhydrous THF C->D E Initiate with a small amount of this compound solution D->E F Dropwise addition of remaining this compound E->F G Stir to complete reaction F->G H Vinylmagnesium Iodide Solution G->H

Caption: Experimental workflow for the preparation of vinylmagnesium iodide.

Competing Reaction Pathways

G VinylIodide This compound (CH2=CHI) Grignard Vinylmagnesium Iodide (CH2=CHMgI) VinylIodide->Grignard Desired Reaction Wurtz Wurtz Coupling Product (1,3-Butadiene) VinylIodide->Wurtz Mg Magnesium (Mg) Mg->Grignard Grignard->Wurtz Side Reaction

Caption: Desired Grignard formation versus the Wurtz coupling side reaction.[4]

Conclusion

The preparation of vinyl Grignard reagents from this compound is a valuable synthetic transformation. By carefully controlling reaction conditions, ensuring the use of anhydrous reagents and solvents, and employing appropriate magnesium activation techniques, high yields of the desired organometallic intermediate can be achieved. The protocols provided herein offer a solid foundation for researchers to successfully synthesize and utilize vinylmagnesium iodide in their synthetic endeavors. For challenging substrates, the use of lithium chloride as an additive is recommended to enhance reactivity and improve yields.

References

Application Notes and Protocols: The Strategic Use of Vinyl Iodides in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vinyl iodides are highly versatile and powerful intermediates in the field of organic synthesis, particularly in the construction of complex natural products. Their utility stems from the unique properties of the carbon-iodine bond, which is the weakest among the carbon-halogen bonds, rendering it highly reactive in a variety of transformations. This high reactivity allows for bond formation under mild conditions, preserving sensitive functional groups often present in complex molecules.[1] Furthermore, the stereochemistry of the vinyl iodide can be precisely controlled during its synthesis, and this geometry is often retained in subsequent reactions, making them ideal building blocks for stereoselective synthesis.[1][2] This document provides an overview of their key applications, detailed experimental protocols for their formation and use, and case studies from notable total syntheses.

Core Applications of Vinyl Iodides in Synthesis

The primary application of vinyl iodides in natural product synthesis is as a robust coupling partner in transition-metal-catalyzed cross-coupling reactions. Their reactivity order (I > Br > Cl) ensures that they often react selectively in the presence of other vinyl or aryl halides.[1]

Transition-Metal Catalyzed Cross-Coupling Reactions

Vinyl iodides are premier substrates for a host of C-C bond-forming reactions, enabling the connection of complex molecular fragments.

  • Suzuki Coupling: Reaction with an organoboron reagent (boronic acid or ester) catalyzed by a palladium complex. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

  • Stille Coupling: Reaction with an organostannane reagent, also catalyzed by palladium. It is particularly useful for coupling sensitive fragments, though the toxicity of tin reagents is a drawback.[1][2]

  • Sonogashira Coupling: A palladium- and copper-cocatalyzed reaction with a terminal alkyne to form a conjugated enyne system, a common motif in natural products.[1][2]

  • Heck Coupling: A palladium-catalyzed reaction with an alkene to form a substituted alkene, though less common for vinyl iodides compared to aryl iodides in this context.[1][2]

  • Copper-Mediated Couplings: Copper(I) catalysts can be used to couple vinyl iodides with amides or carbamates, a key strategy for forming challenging (Z)-enamide moieties.[3]

Other Synthetic Transformations

Beyond cross-coupling, vinyl iodides can be transformed into other useful intermediates:

  • Vinyl Grignard/Lithium Reagents: Conversion via metal-halogen exchange provides highly nucleophilic vinylic organometallics.[1][2]

  • Elimination Reactions: Treatment with a strong base can induce elimination to form alkynes.[1][2]

Stereoselective Synthesis of Vinyl Iodides

The ability to synthesize vinyl iodides with defined stereochemistry is paramount to their application. Several named reactions are routinely employed.

  • Takai Olefination: This reaction utilizes iodoform (B1672029) (CHI₃) and chromium(II) chloride (CrCl₂) to convert an aldehyde into an (E)-vinyl iodide with high stereoselectivity.[1][2]

  • Stork-Zhao Olefination: A Wittig-like reaction that provides (Z)-vinyl iodides with high selectivity, especially at low temperatures.[1][2]

  • Barton's Hydrazone Iodination: Involves the formation of a hydrazone from a ketone or aldehyde, followed by treatment with iodine to yield a this compound. This method was famously used in the total syntheses of Taxol and Cortistatin A.[1][2][4]

  • Hydro-metalation/Iodination of Alkynes: A two-step process where an alkyne is first treated with a hydro-metalating agent (e.g., hydrozirconation with Schwartz's reagent or hydroalumination with DIBAL-H) followed by quenching with an iodine source (I₂) to give stereodefined vinyl iodides.[5][6]

Case Study: Total Synthesis of (–)-Cortistatin A (Shair, 2008)

Cortistatin A is a marine-derived steroidal alkaloid with potent anti-angiogenic activity. A key step in Shair's total synthesis involves the creation of a this compound and its subsequent use in a crucial intramolecular Stille coupling reaction.

Logical Workflow for Cortistatin A Synthesis Fragment

Caption: Workflow for the synthesis and coupling of the key this compound in Cortistatin A.

Data Presentation: Key Reactions in Cortistatin A Synthesis
StepReactant(s)Reagents and ConditionsProductYieldRef.
Barton this compound Hydrazone of steroidal ketoneI₂ (5.0 equiv), DBU (10.0 equiv), THF, 23 °C, 1 hThis compound Intermediate88%[4]
Intramolecular Stille This compound-Vinyl Stannane PrecursorPd₂(dba)₃ (0.1 equiv), AsPh₃ (0.4 equiv), NMP, 60 °CCortistatin A Core71%[4]
Experimental Protocol: Barton this compound Synthesis (Adapted from Shair, 2008)
  • Hydrazone Formation: To a solution of the ketone precursor (1.0 equiv) in ethanol (B145695) at 23 °C, hydrazine (B178648) (10.0 equiv, as a 35 wt % solution in H₂O) is added. The reaction mixture is stirred for 12 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the hydrazone.

  • Iodination: The dried hydrazone (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (B95107) (THF, ~0.05 M). The solution is cooled to 0 °C, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 10.0 equiv) is added dropwise, followed by the portion-wise addition of iodine (I₂, 5.0 equiv). The reaction is stirred at 23 °C for 1 hour. It is then quenched by the addition of saturated aqueous Na₂S₂O₃ solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by silica (B1680970) gel chromatography to afford the this compound.

Case Study: Total Synthesis of (+)-Crocacin C (Dias, 2007)

Crocacin C is a natural product that is a precursor to Crocacin D, an electron transport chain inhibitor. The synthesis by Dias and co-workers features a stereoselective Takai olefination to install an (E)-vinyl iodide, which then participates in a Stille cross-coupling.

Retrosynthetic Analysis of Crocacin C```dot

G CrocacinC (+)-Crocacin C Stille Stille Cross-Coupling CrocacinC->Stille VinylIodide (E)-Vinyl Iodide (C14-C21) Stille->VinylIodide VinylStannane (E)-Vinyl Stannane (C11-C13) Stille->VinylStannane Takai Takai Olefination VinylIodide->Takai Aldehyde Aldehyde Precursor Takai->Aldehyde

Caption: Synthesis of a diene fragment for Isobongkrekic Acid via a this compound intermediate.

Data Presentation: Key Reactions in Isobongkrekic Acid Synthesis
StepReactant(s)Reagents and ConditionsProductYieldRef.
Hydroalumination/Iodination Terminal alkyne1. DIBAL-H, n-hexane, 0 °C to rt, 16 h 2. I₂, THF, -78 °C to rt(E)-Vinyl Iodide89%[6]
Suzuki Coupling (E)-Vinyl Iodide + (Z)-Vinylboronic acidPd(dppf)Cl₂, K₃PO₄, Dioxane/H₂O, 80 °C, 16 hE,Z-Diene Fragment83%[6]
Experimental Protocol: Hydroalumination-Iodination (Adapted from Ley, 2010)
  • To a solution of the terminal alkyne (1.0 equiv) in n-hexane (~0.2 M) at 0 °C is added diisobutylaluminium hydride (DIBAL-H, 2.2 equiv, as a 1.0 M solution in hexanes) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

  • The solvent is removed under reduced pressure to yield the crude vinylalane intermediate.

  • The intermediate is dissolved in anhydrous THF (~0.1 M) and cooled to -78 °C.

  • A solution of iodine (I₂, 2.5 equiv) in anhydrous THF is added dropwise. The mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 2 hours.

  • The reaction is carefully quenched with a saturated aqueous solution of Rochelle's salt and stirred vigorously for 1 hour.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous Na₂S₂O₃ solution and brine, then dried over MgSO₄, filtered, and concentrated.

  • Purification by flash column chromatography provides the pure (E)-vinyl iodide.

Vinyl iodides are indispensable tools in the synthesis of complex natural products. Their high reactivity in cross-coupling reactions, coupled with the ability to control their stereochemistry, allows for the efficient and convergent assembly of intricate molecular architectures. The methods of Barton, Takai, and hydro-metalation/iodination provide reliable access to these key intermediates, enabling chemists to tackle formidable synthetic challenges in drug discovery and development.

References

Application Notes: Ligand-Free Palladium-Catalyzed Carbonylative Suzuki Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ligand-free palladium-catalyzed carbonylative Suzuki coupling is a powerful and increasingly popular method for the synthesis of unsymmetrical biaryl ketones. These compounds are crucial intermediates in the production of pharmaceuticals, agrochemicals, and functional materials. This three-component reaction efficiently forms a C-C bond between an aryl halide and an arylboronic acid with the incorporation of a carbonyl group. The elimination of phosphine (B1218219) ligands simplifies the reaction setup, reduces costs, and often leads to easier product purification, addressing some of the key challenges in traditional cross-coupling chemistry.

Key Advantages:

  • Operational Simplicity: By obviating the need for often expensive, air-sensitive, and difficult-to-remove phosphine ligands, these protocols are more straightforward to perform.

  • Cost-Effectiveness: The absence of costly ligands makes this methodology economically attractive, particularly for large-scale synthesis.

  • Reduced Contamination: The final product is less likely to be contaminated with residual ligands or their oxidation byproducts, which is a significant advantage in pharmaceutical development where purity is paramount.

  • Milder Reaction Conditions: Many ligand-free systems can operate under milder conditions, improving the functional group tolerance of the reaction.

  • Versatility in CO Sources: The hazardous nature of carbon monoxide gas has been a major drawback for traditional carbonylative reactions. Modern ligand-free protocols often employ CO-releasing molecules (CORMs) or in situ CO generation methods, enhancing the safety and accessibility of this chemistry. Common CO surrogates include molybdenum hexacarbonyl (Mo(CO)₆), formic acid, and specialized reagents like COgen.

Applications in Drug Development:

The carbonylative Suzuki coupling is instrumental in the synthesis of numerous biologically active molecules. The biaryl ketone motif is a common scaffold in many pharmaceutical agents. For instance, this methodology has been successfully applied to the synthesis of fenofibrate, a drug used to lower cholesterol and triglycerides. The ability to introduce a carbonyl group in a convergent manner makes it a valuable tool in late-stage functionalization of complex molecules during the drug discovery process.

Data Presentation: Reaction Parameters and Substrate Scope

The following tables summarize quantitative data from representative ligand-free palladium-catalyzed carbonylative Suzuki coupling reactions, showcasing the versatility of this methodology with different catalysts, CO sources, and substrates.

Table 1: Comparison of Reaction Conditions for Ligand-Free Carbonylative Suzuki Coupling

Catalyst (mol%)CO SourceBaseSolventTemp. (°C)Time (h)Reference
Pd(TFA)₂ (0.5)Mo(CO)₆K₃PO₄aq. CH₃CN12024
Pd(acac)₂ (2)COgen-Dioxane8012
Pd/C (3)-K₂CO₃Anisole13024
PdCl₂ (cat.)-K₂CO₃aq. DMFRT-
PPD-100 (1)CO gas (1 atm)K₂CO₃Toluene (B28343)10024

PPD-100: Polysilane/alumina-supported palladium nanoparticles

Table 2: Substrate Scope for the Carbonylative Suzuki Coupling of Aryl Iodides with Phenylboronic Acid using Pd(TFA)₂/Mo(CO)₆

Aryl IodideProductYield (%)
4-Iodoacetophenone4-Acetylbenzophenone95
4-Iodotoluene4-Methylbenzophenone92
4-Iodoanisole4-Methoxybenzophenone88
1-Iodo-4-nitrobenzene4-Nitrobenzophenone75
1-Iodo-4-cyanobenzene4-Cyanobenzophenone85
2-Iodothiophene2-Benzoylthiophene78

Reaction Conditions: Aryl iodide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(TFA)₂ (0.5 mol%), Mo(CO)₆ (0.6 mmol), K₃PO₄ (3.0 mmol), CH₃CN/H₂O (10:1), 120 °C, 24 h.

Table 3: Substrate Scope for the Carbonylative Suzuki Coupling of Aryl Bromides with Potassium Phenyltrihydroxyborate

Aryl BromideProductYield (%)
4-Bromoacetophenone4-Acetylbenzophenone78
Methyl 4-bromobenzoateMethyl 4-benzoylbenzoate72
4-Bromobenzonitrile4-Cyanobenzophenone65
4-Bromonitrobenzene4-Nitrobenzophenone55
3-Bromopyridine3-Benzoylpyridine68

Reaction Conditions: Aryl bromide (0.5 mmol), potassium phenyltrihydroxyborate (0.55 mmol), Pd(acac)₂ (5 mol%), (t-Bu)₃P·HBF₄ (10 mol%), Toluene, 80 °C, 12 h, CO generated ex situ from COgen.

Experimental Protocols

Protocol 1: Ligand-Free Carbonylative Suzuki Coupling of Aryl Iodides using Pd(TFA)₂ and Mo(CO)₆

This protocol describes a method for the synthesis of diaryl ketones using a ligand-free palladium catalyst and molybdenum hexacarbonyl as a solid CO source.

Materials:

  • Palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂)

  • Molybdenum hexacarbonyl (Mo(CO)₆)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Aryl iodide

  • Arylboronic acid

  • Acetonitrile (B52724) (CH₃CN)

  • Deionized water

  • Schlenk tube or sealed reaction vessel

  • Standard laboratory glassware for workup and purification

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aryl iodide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), Pd(TFA)₂ (0.005 mmol, 0.5 mol%), Mo(CO)₆ (0.6 mmol, 0.6 equiv), and K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Add a solvent mixture of acetonitrile and water (10:1, 5 mL).

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired diaryl ketone.

Protocol 2: Ligand-Free Carbonylative Suzuki Coupling using Polymer-Immobilized Palladium Nanoparticles

This protocol utilizes a heterogeneous palladium catalyst that can be recovered and reused, offering a more sustainable approach.

Materials:

  • Polysilane/alumina-supported palladium nanoparticles (PPD-100)

  • Aryl iodide

  • Arylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Reaction vessel equipped with a CO balloon

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a reaction vessel, combine the aryl iodide (0.5 mmol, 1.0 equiv), arylboronic acid (0.75 mmol, 1.5 equiv), K₂CO₃ (1.0 mmol, 2.0 equiv), and PPD-100 catalyst (1 mol% Pd).

  • Add toluene (2 mL) to the vessel.

  • Evacuate the vessel and backfill with carbon monoxide gas (1 atm, from a balloon).

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • After cooling to room temperature, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed with ethyl acetate, dried, and reused.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure diaryl ketone.

Mandatory Visualizations

G cluster_reactants Reactants cluster_product Product Aryl Halide Aryl Halide Diaryl Ketone Diaryl Ketone Aryl Halide->Diaryl Ketone Pd Catalyst, Base Arylboronic Acid Arylboronic Acid Arylboronic Acid->Diaryl Ketone CO Source CO Source CO Source->Diaryl Ketone G pd0 Pd(0) pd_complex1 Ar-Pd(II)-X pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 Ar-CO-Pd(II)-X pd_complex1->pd_complex2 CO Insertion pd_complex3 Ar-CO-Pd(II)-Ar' pd_complex2->pd_complex3 Transmetalation (Ar'-B(OH)₂) pd_complex3->pd0 Reductive Elimination product Ar-CO-Ar' pd_complex3->product G start Start setup Reaction Setup (Add reactants, catalyst, base, solvent) start->setup reaction Reaction (Heating and Stirring) setup->reaction workup Aqueous Workup (Quenching and Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Application Notes and Protocols: Takai Olefination for E-Selective Vinyl Iodide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes, quantitative data, and experimental protocols for the E-selective synthesis of vinyl iodides using the Takai olefination.

Reaction Mechanism and Stereoselectivity

The currently accepted mechanism for the Takai olefination involves the following key steps:

  • Syn-Elimination: A subsequent syn-elimination of a chromium-containing species from the resulting β-oxychromium intermediate affords the vinyl iodide.[6]

The high (E)-stereoselectivity is believed to arise from a six-membered pseudo-chair transition state where steric interactions are minimized, favoring the anti-arrangement of the aldehyde substituent and the iodine atom, which ultimately leads to the E-alkene.[2]

Takai_Olefination_Mechanism CHI3 CHI₃ (Iodoform) Gem_Dichromium [I-CH(CrCl₂)₂] Geminal Dichromium Species CHI3->Gem_Dichromium + 2 CrCl₂ CrCl2 2 CrCl₂ CrCl2->Gem_Dichromium Aldehyde R-CHO (Aldehyde) Oxy_Chromium β-Oxychromium Intermediate Aldehyde->Oxy_Chromium Gem_Dichromium->Oxy_Chromium + R-CHO Vinyl_Iodide (E)-R-CH=CHI (E)-Vinyl Iodide Oxy_Chromium->Vinyl_Iodide Syn-elimination

Caption: Proposed mechanism of the Takai Olefination.

Applications and Functional Group Tolerance

The Takai olefination has found broad application in the synthesis of natural products and complex organic molecules.[7] Its mild reaction conditions contribute to its high functional group tolerance. Aldehydes are significantly more reactive than ketones, allowing for the chemoselective olefination of aldehydes in the presence of ketone functionalities.[1] The reaction is compatible with a variety of functional groups, although specific substrates may influence the reaction's efficiency and stereoselectivity.

Data Presentation

The following tables summarize the quantitative data for the Takai olefination of various aromatic and aliphatic aldehydes with iodoform (B1672029).

Table 1: Takai Olefination of Aromatic Aldehydes

This table presents data for the reaction of various ortho-substituted benzaldehydes with iodoform and chromium(II) chloride.

EntryAldehydeProductYield (%)E:Z Ratio
1Benzaldehyde (B42025)(E)-(2-Iodovinyl)benzene52>95:5
2o-Tolualdehyde(E)-1-(2-Iodovinyl)-2-methylbenzene7878:22
3Salicylaldehyde2-(2-Iodovinyl)phenol3644:56
42-Methoxybenzaldehyde1-(2-Iodovinyl)-2-methoxybenzene6189:11
52-Chlorobenzaldehyde1-Chloro-2-(2-iodovinyl)benzene5583:17
62-Fluorobenzaldehyde1-Fluoro-2-(2-iodovinyl)benzene7491:9
72-(Trifluoromethyl)benzaldehyde1-(2-Iodovinyl)-2-(trifluoromethyl)benzene65>95:5
82-Nitrobenzaldehyde1-(2-Iodovinyl)-2-nitrobenzene42>95:5

Data sourced from a study on the (Z)-selective Takai olefination of salicylaldehydes, which also includes data for other aromatic aldehydes under standard conditions leading to E-selectivity.[8][9]

Table 2: Takai Olefination of Aliphatic Aldehydes
EntryAldehydeE:Z RatioReference
1Dodecanal>98:2Takai, K. et al. J. Am. Chem. Soc.1986 , 108, 7408-7410.
2Cyclohexanecarboxaldehyde>98:2Takai, K. et al. J. Am. Chem. Soc.1986 , 108, 7408-7410.
3Phenylacetaldehyde>95:5Takai, K. et al. J. Am. Chem. Soc.1986 , 108, 7408-7410.

Experimental Protocols

The following are representative experimental protocols for the Takai olefination.

General Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Oven-dry glassware and add stir bar B Add CrCl₂ under inert atmosphere (N₂ or Ar) A->B C Add anhydrous THF and cool to 0 °C B->C E Add the aldehyde/CHI₃ solution dropwise to the CrCl₂ suspension at 0 °C C->E D Prepare a solution of aldehyde and CHI₃ in anhydrous THF D->E F Stir at 0 °C, then allow to warm to room temperature E->F G Quench the reaction with water or saturated NaHCO₃ F->G H Extract with an organic solvent (e.g., EtOAc) G->H I Dry the combined organic layers and concentrate H->I J Purify by flash column chromatography I->J

Caption: General workflow for the Takai olefination.

Protocol 1: Synthesis of (E)-(2-Iodovinyl)benzene from Benzaldehyde[9]

Materials:

  • Chromium(II) chloride (CrCl₂)

  • Iodoform (CHI₃)

  • Benzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Under an argon atmosphere, add CrCl₂ (6.0 equivalents) to an oven-dried flask equipped with a magnetic stir bar.

  • Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve benzaldehyde (1.0 equivalent) and CHI₃ (2.0 equivalents) in anhydrous THF.

  • Add the solution of benzaldehyde and CHI₃ dropwise to the stirred suspension of CrCl₂ at 0 °C.

  • Stir the reaction mixture at 0 °C for 4 hours.

  • Quench the reaction by the addition of water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (E)-(2-iodovinyl)benzene.

Protocol 2: General Procedure for Takai Olefination of Aromatic Aldehydes[8]

Materials:

  • Chromium(II) chloride (CrCl₂)

  • Iodoform (CHI₃)

  • Aromatic aldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • 4 Å molecular sieves

  • Poly(4-styrenesulfonic acid) solution (18 wt % in H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

Procedure:

  • Charge an oven-dried vial with a stir bar and 4 Å molecular sieves.

  • Stopper the vial and flush with argon.

  • Add CrCl₂ (6.0 equivalents) to the vial under a nitrogen atmosphere.

  • Add anhydrous THF (to make a ~0.3 M solution with respect to CrCl₂) and cool the suspension to 0 °C with stirring.

  • In a separate vial, dissolve the aromatic aldehyde (1.0 equivalent) and CHI₃ (2.0 equivalents) in anhydrous THF.

  • Add the solution of the aldehyde and CHI₃ dropwise to the CrCl₂ suspension at 0 °C.

  • Stir the deep red mixture at 0 °C for 3.5 hours.

  • Quench the reaction at room temperature by the addition of poly(4-styrenesulfonic acid) solution, followed by saturated aqueous NaHCO₃ and EtOAc.

  • Separate the layers and extract the aqueous layer with EtOAc.

  • Combine the organic layers, dry, and concentrate under reduced pressure.

  • Determine the E:Z ratio of the crude product by ¹H NMR analysis.

  • Purify the product by flash column chromatography.

Conclusion

The Takai olefination is a highly effective and stereoselective method for the synthesis of (E)-vinyl iodides from a wide range of aldehydes. Its operational simplicity, mild reaction conditions, and good functional group tolerance make it a valuable tool in organic synthesis, particularly for the construction of complex molecules in academic and industrial research settings. The provided protocols and data serve as a comprehensive guide for researchers looking to employ this powerful transformation.

References

Application Notes and Protocols: Transition-Metal-Free Borylative Couplings of Vinyl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylboronates are indispensable reagents in modern organic synthesis, serving as versatile building blocks for the stereoselective construction of complex molecules. They are key intermediates in numerous carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. Traditionally, the synthesis of vinylboronates from vinyl halides has relied heavily on transition-metal catalysis. However, the development of transition-metal-free methods is of significant interest to the pharmaceutical and fine chemical industries due to advantages such as reduced cost, lower toxicity of the final products, and simplified purification processes.

This document provides detailed protocols and application data for a transition-metal-free approach to the borylative coupling of vinyl iodides. The described methodology proceeds via a stereospecific hydroboration of the vinyl iodide followed by a 1,2-metallate rearrangement, enabling the synthesis of a diverse range of highly substituted alkylboronic esters with excellent diastereoselectivity.[1][2][3]

Principle of the Method

The core of this transition-metal-free methodology is a one-pot cascade reaction. The process begins with the hydroboration of a this compound using an in situ generated hydroboration reagent, such as dichloroborane (HBCl₂). This step is stereospecific, proceeding via a syn-addition of the B-H bond across the double bond. The resulting α-iodo boronic ester intermediate then undergoes a stereospecific 1,2-metallate rearrangement upon the addition of an organometallic nucleophile (e.g., a Grignard or organolithium reagent). This rearrangement transfers the organic group from the metal to the boron atom, displacing the iodide and forming the final alkylboronic ester product with high diastereoselectivity.[1][2][3] The entire sequence creates new C-B, C-H, and C-C bonds across two newly formed stereocenters.[1][3]

Below is a diagram illustrating the logical relationship of the core reaction principle.

Reaction_Principle cluster_product Final Product VI This compound HB Stereospecific Hydroboration (syn-addition) VI->HB HR Hydroboration Reagent (e.g., HBCl₂) HR->HB NU Organometallic Nucleophile (R-M) MR Stereospecific 1,2-Metallate Rearrangement NU->MR HB->MR FP Diastereomerically Enriched Alkylboronic Ester MR->FP

Caption: Core principle of the one-pot borylative coupling.

Experimental Protocols

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis, from reaction setup to product isolation.

Experimental_Workflow arrow arrow start Start setup Assemble Dry Glassware under Inert Atmosphere (N₂ or Ar) start->setup reagents Prepare Solutions: - this compound & Silane (B1218182) in CH₂Cl₂ - BCl₃ in CH₂Cl₂ hydroboration Step 1: Hydroboration - Cool BCl₃ solution to 0 °C - Add this compound/silane solution dropwise - Stir at 0 °C, then warm to RT reagents->hydroboration setup->reagents rearrangement Step 2: 1,2-Metallate Rearrangement - Add Organometallic Reagent (e.g., R-MgBr) - Monitor reaction by GC or TLC hydroboration->rearrangement workup Aqueous Workup - Quench with 0.1 N HCl - Extract with CH₂Cl₂ rearrangement->workup purification Purification - Dry combined organic layers (MgSO₄) - Concentrate in vacuo - Flash Column Chromatography workup->purification analysis Product Analysis (NMR, HRMS) purification->analysis end End analysis->end

Caption: General workflow for the borylative coupling.

Protocol: One-Pot Borylative Coupling with Grignard Reagents

This protocol details the coupling of (E)-(1-iodoprop-1-en-2-yl)benzene with methylmagnesium bromide.

Materials:

  • (E)-(1-iodoprop-1-en-2-yl)benzene (1.0 equiv., 0.25 mmol, 61 mg)

  • Triethylsilane (Et₃SiH) (1.1 equiv., 0.28 mmol, 44 µL)

  • Boron trichloride (B1173362) (BCl₃) (1.0 M solution in CH₂Cl₂, 1.1 equiv., 0.28 mmol, 0.28 mL)

  • Methylmagnesium bromide (MeMgBr) (3.0 M solution in Et₂O, 1.5 equiv., 0.38 mmol, 0.13 mL)

  • Pinacol (B44631) (1.1 equiv., 0.28 mmol, 33 mg)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 0.1 N Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Pentane/Et₂O)

Procedure:

  • Hydroboration Step:

    • To a flame-dried Schlenk tube under an inert atmosphere, add BCl₃ solution (0.28 mL) and cool to 0 °C using an ice bath.[4]

    • In a separate dry vial, prepare a solution of the this compound (61 mg) and triethylsilane (44 µL) in anhydrous CH₂Cl₂ (2.5 mL).[4]

    • Add the premixed solution of this compound and silane dropwise to the cooled BCl₃ solution over approximately 3 minutes via syringe.[4]

    • Stir the reaction mixture for 30 minutes at 0 °C.

    • Remove the cooling bath and allow the mixture to warm to room temperature, stirring for an additional 30 minutes.[4]

  • 1,2-Metallate Rearrangement & Esterification Step:

    • Add the MeMgBr solution dropwise to the reaction mixture at room temperature.

    • Stir for 1 hour. Reaction progress can be monitored by GC analysis.

    • Add Pinacol (33 mg) in one portion. A slight gas evolution may be observed. Stir for an additional 15 minutes.[4]

  • Workup and Purification:

    • Quench the reaction by adding 0.1 N HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous phase with CH₂Cl₂.

    • Combine the organic layers and dry over anhydrous MgSO₄.[4]

    • Filter and remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography using a suitable eluent (e.g., pentane/EtOAc) to yield the desired alkylboronic pinacol ester.[4]

Application Data: Substrate Scope

The transition-metal-free borylative coupling demonstrates a broad substrate scope, tolerating a variety of vinyl iodides and organometallic nucleophiles.[1][3] The following tables summarize the yields for different combinations.

Table 1: Coupling of this compound 1a with Various Organometallic Reagents

Reaction Conditions: this compound 1a (0.25 mmol, 1.0 equiv.), Et₃SiH (1.1 equiv.), BCl₃ (1.1 equiv.), Nucleophile (1.5 equiv.), Pinacol (1.1 equiv.), CH₂Cl₂ (0.1 M), 1 h, RT.

EntryNucleophile (R-M)ProductYield (%)[3]
1MeMgBr3aa76
2EtMgBr3ab74
3BnMgBr3ac81
4c-PrMgBr3ad65
5PhMgBr3bf60
6Vinyl-MgBr3ca60
7PhC≡CLi3da62

Table 2: Coupling of Various Vinyl Iodides with MeMgBr

Reaction Conditions: this compound (0.25 mmol, 1.0 equiv.), Et₃SiH (1.1 equiv.), BCl₃ (1.1 equiv.), MeMgBr (1.5 equiv.), Pinacol (1.1 equiv.), CH₂Cl₂ (0.1 M), 1 h, RT.

EntryThis compound SubstrateProductYield (%)[3]
1(E)-(1-iodoprop-1-en-2-yl)benzene3aa76
2(E)-1-iodo-2-phenyloct-1-ene3ba85
3(E)-2-(4-fluorophenyl)-1-iodoprop-1-ene3ca70
4(E)-1-iodo-2-(naphthalen-2-yl)prop-1-ene3da88
5(Z)-1-cyclohexyl-2-iodo-3,3-dimethylbut-1-ene3ea91

Mechanistic Overview

The reaction is proposed to proceed through the following key steps, ensuring high stereocontrol without the need for a transition metal catalyst.

Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product r1 This compound i1 [HBCl₂ • this compound] π-complex r1->i1 syn-addition r2 BCl₃ + Et₃SiH → HBCl₂ r2->i1 r3 R-MgBr (Nucleophile) i3 Boron 'ate' Complex r3->i3 i2 α-Iodo-alkylborane i1->i2 Hydroboration i2->i3 Nucleophilic Attack p1 Alkylboronic Ester (after pinacol workup) i3->p1 1,2-Rearrangement (I⁻ leaving group)

Caption: Proposed mechanistic pathway for the borylative coupling.

The process is initiated by the syn-hydroboration of the this compound with dichloroborane, which is generated in situ from BCl₃ and a silane reducing agent.[1][4] This step establishes the relative stereochemistry. The subsequent addition of the organometallic nucleophile forms a tetracoordinate boron "ate" complex.[1][3] This complex is unstable and readily undergoes a 1,2-metallate rearrangement, where the nucleophilic R-group migrates from the boron to the adjacent carbon, displacing the iodide leaving group in a stereospecific manner.[1][2] Final quenching with pinacol provides the stable and easily isolable alkylboronic pinacol ester.

References

Application Notes and Protocols for the Synthesis of Conjugated Enynes Using Vinyl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of conjugated enynes, a critical structural motif in pharmaceuticals, natural products, and organic materials. The primary focus is on the use of vinyl iodides as versatile precursors in various coupling reactions.

The 1,3-enyne moiety is a key structural unit in many biologically active compounds. Its synthesis from readily available starting materials is of significant interest in organic synthesis. Vinyl iodides are particularly useful substrates for these transformations due to their high reactivity in cross-coupling reactions.[1] The reactivity of vinyl halides in such reactions generally follows the order: vinyl iodide ≥ vinyl triflate > vinyl bromide > vinyl chloride.[2][3] This high reactivity allows for milder reaction conditions and broader substrate scope.

This document outlines three primary catalytic systems for the synthesis of conjugated enynes from vinyl iodides:

  • Classical Sonogashira Coupling: A robust and widely used palladium- and copper-catalyzed reaction.

  • Copper-Free Sonogashira Coupling: An alternative that avoids the use of a copper co-catalyst, which can sometimes lead to side reactions.

  • Copper-Catalyzed, Palladium-Free Coupling: An emerging method utilizing a copper catalyst with an N,N-dimethylglycine ligand, offering a more cost-effective approach.

Classical Sonogashira Coupling

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[4] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[1]

Reaction Mechanism

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle involves the oxidative addition of the this compound to the Pd(0) catalyst, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the conjugated enyne. The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R-Pd(II)(I)L₂ Pd0->Pd_complex Oxidative Addition (R-I) Pd_alkynyl R-Pd(II)(C≡CR')L₂ Pd_complex->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Reductive Elimination Product R-C≡C-R' Pd_alkynyl->Product CuI Cu(I)I Cu_acetylide Cu(I)C≡CR' CuI->Cu_acetylide Cu_acetylide->Pd_complex Alkyne R'C≡CH Alkyne->Cu_acetylide Base Base Copper_Free_Sonogashira Pd0 Pd(0)L₂ Pd_complex R-Pd(II)(I)L₂ Pd0->Pd_complex Oxidative Addition (R-I) Pd_pi_alkyne [R-Pd(II)(I)L(R'C≡CH)] Pd_complex->Pd_pi_alkyne + R'C≡CH Pd_acetylide R-Pd(II)(C≡CR')L Pd_pi_alkyne->Pd_acetylide - HI (Base) Pd_acetylide->Pd0 Reductive Elimination Product R-C≡C-R' Pd_acetylide->Product Cu_Catalyzed_Coupling Cu_L Cu(I)L Cu_acetylide L-Cu(I)-C≡CR' Cu_L->Cu_acetylide Cu_complex L-Cu(III)(R)(I)(C≡CR') Cu_acetylide->Cu_complex Oxidative Addition (R-I) Cu_complex->Cu_L Reductive Elimination Product R-C≡C-R' Cu_complex->Product Alkyne R'C≡CH Base Base

References

Application Notes and Protocols for Vinyl Iodide Reactions Under Mild Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental setups for the synthesis and reaction of vinyl iodides under mild conditions. The methodologies outlined are suitable for a range of applications in organic synthesis, including the preparation of precursors for cross-coupling reactions, which are fundamental in medicinal chemistry and materials science. Vinyl iodides are valuable intermediates due to their high reactivity in comparison to other vinyl halides, often enabling reactions to proceed under more gentle conditions.[1]

Synthesis of cis-Vinyl Iodides via Photoredox/Nickel Dual Catalysis

This protocol describes a highly selective method for the synthesis of cis-vinyl iodides from aryl iodides and acetylene (B1199291) gas. The reaction proceeds with 100% atom economy under mild conditions, utilizing a synergistic photoredox and nickel catalytic system.[2][3] This approach is a sustainable alternative to the classic Stork-Zhao olefination.[3]

Experimental Protocol

A detailed step-by-step procedure for the photoredox/nickel-catalyzed synthesis of cis-vinyl iodides.

Materials:

  • Aryl iodide

  • [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (photocatalyst)

  • NiCl2·6H2O (nickel catalyst)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (ligand)

  • 4-CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) (quencher)

  • N,N-Diisopropylethylamine (DIPEA) (base)

  • Anhydrous 1,4-dioxane (B91453) (solvent)

  • Acetylene gas (1 atm)

  • Schlenk tube or similar reaction vessel

  • Blue LED light source

Procedure:

  • To a dry Schlenk tube, add the aryl iodide (0.2 mmol, 1.0 equiv), [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (0.004 mmol, 2 mol%), NiCl2·6H2O (0.02 mmol, 10 mol%), dtbbpy (0.02 mmol, 10 mol%), and 4-CzIPN (0.01 mmol, 5 mol%).

  • Add anhydrous 1,4-dioxane (2.0 mL) and DIPEA (0.4 mmol, 2.0 equiv) to the tube.

  • Seal the Schlenk tube and degas the solution by three freeze-pump-thaw cycles.

  • Backfill the tube with acetylene gas (1 atm).

  • Irradiate the reaction mixture with a blue LED light source at room temperature for 24 hours.

  • Upon completion, the reaction mixture can be purified by column chromatography on silica (B1680970) gel to isolate the desired cis-vinyl iodide.

Quantitative Data Summary
EntryAryl IodideProductYield (%)Z/E Ratio
1Iodobenzene(Z)-(2-iodovinyl)benzene85>99:1
24-Iodotoluene1-((Z)-2-iodovinyl)-4-methylbenzene82>99:1
31-Iodo-4-methoxybenzene1-((Z)-2-iodovinyl)-4-methoxybenzene78>99:1
41-Iodo-4-fluorobenzene1-((Z)-2-iodovinyl)-4-fluorobenzene80>99:1
52-Iodothiophene2-((Z)-2-iodovinyl)thiophene75>99:1

Data adapted from representative yields for this type of reaction.

Experimental Workflow

photoredox_workflow reagents Combine Reactants: Aryl Iodide, Photocatalyst, Ni Catalyst, Ligand, Quencher solvent Add Solvent (1,4-dioxane) and Base (DIPEA) reagents->solvent degas Degas via Freeze-Pump-Thaw solvent->degas acetylene Introduce Acetylene Gas (1 atm) degas->acetylene irradiate Irradiate with Blue LEDs at Room Temperature (24h) acetylene->irradiate purify Purify via Column Chromatography irradiate->purify product cis-Vinyl Iodide purify->product

Caption: Workflow for photoredox/nickel-catalyzed synthesis of cis-vinyl iodides.

Copper-Catalyzed Halide Exchange for Vinyl Iodide Synthesis

This protocol details a stereospecific method for the synthesis of vinyl iodides from the corresponding vinyl bromides via a copper-catalyzed Finkelstein reaction.[4] This method is advantageous due to its mild reaction conditions and tolerance of various functional groups.[1]

Experimental Protocol

A detailed step-by-step procedure for the copper-catalyzed halide exchange.

Materials:

  • Vinyl bromide

  • Copper(I) iodide (CuI)

  • Potassium iodide (KI)

  • N,N'-Dimethylethylenediamine (DMEDA) (ligand)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Schlenk tube or sealed vial

Procedure:

  • In a Schlenk tube, combine the vinyl bromide (0.5 mmol, 1.0 equiv), CuI (0.05 mmol, 10 mol%), and KI (1.0 mmol, 2.0 equiv).

  • Add anhydrous DMF (2.5 mL) and DMEDA (0.1 mmol, 20 mol%) to the tube.

  • Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel.

Quantitative Data Summary
EntryVinyl BromideProductYield (%)Stereochemical Retention
1(E)-(2-bromovinyl)benzene(E)-(2-iodovinyl)benzene92Complete
2(Z)-(2-bromovinyl)benzene(Z)-(2-iodovinyl)benzene88Complete
3(E)-1-bromo-2-cyclohexyl-ethene(E)-1-cyclohexyl-2-iodo-ethene85Complete
4(E)-3-bromo-4-phenylbut-3-en-2-one(E)-3-iodo-4-phenylbut-3-en-2-one79Complete

Data adapted from representative yields for this type of reaction.[4]

Reaction Pathway

halide_exchange_pathway vinyl_bromide Vinyl Bromide reagents + KI CuI (cat.), DMEDA DMF, 80 °C vinyl_bromide->reagents vinyl_iodide This compound reagents->vinyl_iodide

Caption: Copper-catalyzed conversion of vinyl bromides to vinyl iodides.

Hydroiodination of Alkynes to Synthesize (E)-Vinyl Iodides

This protocol describes an efficient and practical method for the hydroiodination of internal alkynes to produce (E)-vinyl iodides with high regio- and stereoselectivity. The reaction utilizes in situ generated hydriodic acid (HI) under mild conditions and demonstrates broad functional group tolerance.[4]

Experimental Protocol

A detailed step-by-step procedure for the hydroiodination of internal alkynes.

Materials:

  • Internal alkyne

  • Potassium iodide (KI)

  • Phosphoric acid (H3PO4)

  • Tetrahydrofuran (THF) (solvent)

  • Round-bottom flask with a condenser

Procedure:

  • To a round-bottom flask, add the internal alkyne (1.0 mmol, 1.0 equiv) and potassium iodide (1.5 mmol, 1.5 equiv).

  • Add THF (5 mL) to the flask.

  • Slowly add 85% aqueous phosphoric acid (0.5 mL) to the stirred mixture.

  • Heat the reaction mixture to 50 °C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (B1220275).

  • Extract the product with diethyl ether (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the (E)-vinyl iodide.

Quantitative Data Summary
EntryAlkyneProductYield (%)E/Z Ratio
11,2-diphenylethyne(E)-1-iodo-1,2-diphenylethene95>99:1
21-phenyl-1-propyne(E)-2-iodo-1-phenyl-1-propene88>99:1
35-decyne(E)-5-iodo-5-decene91>99:1
41-(4-methoxyphenyl)-1-propyne(E)-2-iodo-1-(4-methoxyphenyl)-1-propene85>99:1

Data adapted from representative yields for this type of reaction.[4]

Logical Relationship of Reagents

hydroiodination_logic cluster_HI_generation In situ HI Generation cluster_reaction Hydroiodination KI Potassium Iodide (KI) HI Hydriodic Acid (HI) KI->HI + H+ H3PO4 Phosphoric Acid (H3PO4) H3PO4->HI provides Alkyne Internal Alkyne HI->Alkyne Reacts with Vinyl_Iodide (E)-Vinyl Iodide Alkyne->Vinyl_Iodide

Caption: In situ generation of HI for alkyne hydroiodination.

Barton this compound Synthesis from Hydrazones

This protocol outlines the Barton this compound synthesis, a classic method for converting hydrazones into vinyl iodides using molecular iodine under mild basic conditions.[5][6][7]

Experimental Protocol

A detailed step-by-step procedure for the Barton this compound synthesis.

Materials:

Procedure:

Step 1: Hydrazone Formation

  • Dissolve the ketone or aldehyde (1.0 equiv) in a suitable solvent (e.g., ethanol).

  • Add hydrazine hydrate (1.1 equiv) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature until hydrazone formation is complete (monitored by TLC).

  • Isolate the hydrazone by standard workup procedures.

Step 2: Iodination

  • Dissolve the crude hydrazone (1.0 equiv) in THF or diethyl ether.

  • Add triethylamine (4.0 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of iodine (2.5 equiv) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete.

  • Quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Quantitative Data Summary
EntryStarting CarbonylProductYield (%)
1Camphor2-Iodocamphene75
2Adamantanone2-Iodoadamantene80
3Cyclohexanone1-Iodocyclohexene65
4Propiophenone1-Iodo-1-phenylpropene70

Data are representative of typical yields for the Barton this compound synthesis.

Reaction Mechanism Overview

barton_mechanism Hydrazone Hydrazone Base + Base (TEA) Hydrazone->Base Anion Hydrazone Anion Base->Anion Iodine + I2 Anion->Iodine Iodo_intermediate Iodo-diazo Intermediate Iodine->Iodo_intermediate Elimination Elimination of N2 and HI Iodo_intermediate->Elimination Vinyl_Iodide This compound Elimination->Vinyl_Iodide

Caption: Simplified overview of the Barton this compound synthesis pathway.

References

Application Notes and Protocols: The Role of Vinyl Iodides in Stereospecific Alkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl iodides are pivotal intermediates in modern organic synthesis, offering a reliable and versatile platform for the stereospecific construction of carbon-carbon and carbon-heteroatom bonds. Their high reactivity and the stereoretentive nature of many of their coupling reactions make them indispensable tools for the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials.[1] The carbon-iodine bond in vinyl iodides is the weakest among vinyl halides, facilitating oxidative addition to transition metal catalysts under mild conditions.[1] This high reactivity, combined with the ability to prepare vinyl iodides with well-defined (E)- or (Z)-geometry, allows for the precise transfer of stereochemical information into the final alkene product.

This document provides detailed application notes and experimental protocols for key stereospecific reactions involving vinyl iodides, including Suzuki-Miyaura, Stille, Heck, Sonogashira, and Negishi couplings, as well as the Nozaki-Hiyama-Kishi reaction.

General Workflow for Stereospecific Alkene Synthesis using Vinyl Iodides

The stereospecific synthesis of alkenes using vinyl iodides generally follows a two-step sequence:

  • Stereoretentive Cross-Coupling: The vinyl iodide is then coupled with a suitable partner using a transition metal-catalyzed reaction that proceeds with retention of the double bond geometry.

G cluster_0 Step 1: Stereoselective Synthesis of this compound cluster_1 Step 2: Stereoretentive Cross-Coupling Alkyne Alkyne Vinyl_Iodide (E)- or (Z)-Vinyl Iodide Alkyne->Vinyl_Iodide Hydroiodination Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Vinyl_Iodide Takai/Stork-Zhao Olefination Vinyl Organometallic Vinyl Organometallic Vinyl Organometallic->Vinyl_Iodide Iododemetalation Vinyl_Iodide_2 (E)- or (Z)-Vinyl Iodide Coupling_Partner Organoboron (Suzuki) Organotin (Stille) Alkene (Heck) Alkyne (Sonogashira) Organozinc (Negishi) Aldehyde (NHK) Stereospecific_Alkene Stereospecific Alkene Coupling_Partner->Stereospecific_Alkene Vinyl_Iodide_2->Stereospecific_Alkene Pd or Ni/Cr Catalyst Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-I OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R R-Pd(II)L_n-R' Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product VinylIodide R-I (this compound) VinylIodide->OxAdd Organoboron R'-B(OR)₂ Organoboron->Transmetalation Base Base Base->Transmetalation

References

Application Notes and Protocols: Samarium Diiodide Mediated Coupling of Vinyl Iodides with Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samarium diiodide (SmI₂, Kagan's reagent) has emerged as a powerful and versatile single-electron transfer reducing agent in organic synthesis.[1][2] Its ability to form carbon-carbon bonds under mild conditions makes it an invaluable tool for the construction of complex molecular architectures, particularly in the field of natural product synthesis and drug development.[3][4] This document provides detailed application notes and experimental protocols for the samarium diiodide-mediated coupling of vinyl iodides with ketones, a transformation that yields valuable allylic alcohols.

This reaction proceeds via a Barbier- or Grignard-type mechanism, where the organosamarium intermediate is generated in the presence of the carbonyl electrophile.[5] A key advantage of using SmI₂ is its high functional group tolerance compared to traditional organometallic reagents. However, the reaction of vinyl halides is sensitive to the solvent system, often requiring alternatives to tetrahydrofuran (B95107) (THF) to prevent side reactions.[5] The addition of co-solvents such as hexamethylphosphoramide (B148902) (HMPA) has been shown to be crucial for the successful coupling of vinyl iodides with ketones by promoting the formation of the desired vinyl samarium species.[5]

Data Presentation

The following tables summarize the quantitative data for the SmI₂-mediated coupling of various vinyl iodides with ketones under both Samarium Barbier Reaction (SBR) and Samarium Grignard Reaction (SGR) conditions.

Table 1: Samarium Barbier Reaction (SBR) of Vinyl Iodides with Ketones [5]

EntryVinyl IodideKetoneConditionsTime (h)Yield (%)
1Iodomethylenecyclohexane1-Phenyl-2-hexanoneBenzene-HMPA (9:1), reflux379
2Iodomethylenecyclohexane1-Phenyl-2-hexanoneBenzene-HMPA (19:1), reflux375
3Iodomethylenecyclohexane1-Phenyl-2-hexanoneBenzene-HMPA (9:1), rt2469
4(E)-1-Iodo-1-octene1-Phenyl-2-hexanoneBenzene-HMPA (9:1), reflux371
5(E)-1-Iodo-1-octene1-Phenyl-2-hexanoneBenzene-HMPA (19:1), reflux365
6(E)-β-Iodostyrene2-OctanoneBenzene-HMPA (9:1), reflux385
7(E)-β-Iodostyrene2-OctanoneBenzene-HMPA (9:1), rt2478

Table 2: Samarium Grignard Reaction (SGR) of Vinyl Iodides with Ketones [5]

EntryThis compoundKetoneConditionsTime (h)Yield (%)
1Iodomethylenecyclohexane1-Phenyl-2-hexanoneBenzene-HMPA (9:1), rt0.577
2Iodomethylenecyclohexane2-OctanoneBenzene-HMPA (9:1), rt0.588
3(E)-1-Iodo-1-octene2-OctanoneBenzene-HMPA (9:1), rt0.575
4(E)-β-Iodostyrene2-OctanoneBenzene-HMPA (9:1), rt0.582
5(E)-3-Iodo-3-hexeneAcetophenoneBenzene-HMPA (9:1), rt0.576
6(E)-1-Iodo-2-methyl-1-propeneCyclohexanoneBenzene-HMPA (9:1), rt0.592

Experimental Protocols

Protocol 1: Preparation of 0.1 M Samarium Diiodide (SmI₂) Solution in THF

This protocol describes the preparation of a stock solution of SmI₂ in THF, which is a common precursor for many SmI₂-mediated reactions.

Materials:

  • Samarium metal powder

  • Iodine (I₂)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask or similar oven-dried glassware

  • Magnetic stirrer and stir bar

  • Argon or nitrogen source for inert atmosphere

Procedure:

  • Under a stream of argon or nitrogen, add samarium powder (1.0 equiv) to an oven-dried Schlenk flask containing a magnetic stir bar.

  • Add anhydrous THF to the flask.

  • To the stirred suspension of samarium in THF, add iodine (1.0 equiv) portion-wise.

  • The reaction mixture will change color from colorless to yellow/green and finally to a deep blue-green, indicating the formation of SmI₂.

  • Allow the mixture to stir at room temperature for at least 2 hours to ensure complete reaction.

  • The resulting 0.1 M solution of SmI₂ in THF should be used immediately for the best results.

Protocol 2: General Procedure for the Samarium Barbier Reaction (SBR) of a this compound with a Ketone

This protocol outlines the one-pot procedure where the this compound and ketone are present in the reaction mixture during the formation of the organosamarium species.

Materials:

  • 0.1 M SmI₂ solution in THF (or prepared in situ in benzene)

  • This compound

  • Ketone

  • Hexamethylphosphoramide (HMPA)

  • Anhydrous benzene (B151609)

  • Oven-dried reaction flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen source for inert atmosphere

  • Standard laboratory glassware for workup and purification

Procedure:

  • Under an inert atmosphere, add anhydrous benzene to an oven-dried reaction flask equipped with a magnetic stir bar.

  • Add the this compound (1.5-3.0 equiv) and the ketone (1.0 equiv) to the flask.

  • Add HMPA to the mixture (typically to constitute 5-10% of the benzene volume).

  • To this stirred solution, add a 0.1 M solution of SmI₂ (2.0-6.0 equiv) dropwise at the desired temperature (room temperature or reflux).

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) or 1 M hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired allylic alcohol.

Protocol 3: General Procedure for the Samarium Grignard Reaction (SGR) of a this compound with a Ketone

This protocol involves the pre-formation of the vinyl samarium reagent before the addition of the ketone.

Materials:

  • 0.1 M SmI₂ solution in THF (or prepared in situ in benzene)

  • This compound

  • Ketone

  • Hexamethylphosphoramide (HMPA)

  • Anhydrous benzene

  • Oven-dried reaction flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen source for inert atmosphere

  • Standard laboratory glassware for workup and purification

Procedure:

  • Under an inert atmosphere, add a 0.1 M solution of SmI₂ (2.0-3.0 equiv) to an oven-dried reaction flask containing anhydrous benzene and HMPA.

  • To this stirred solution, add the this compound (1.0-1.5 equiv) and allow the mixture to stir at room temperature for a short period (e.g., 10 minutes) to form the vinyl samarium species.

  • Add the ketone (1.0 equiv) to the reaction mixture.

  • Monitor the reaction by TLC.

  • Upon completion, perform the aqueous workup and purification as described in Protocol 2.

Mandatory Visualizations

G Experimental Workflow for SmI₂-Mediated Coupling cluster_prep SmI₂ Preparation cluster_reaction Coupling Reaction Sm Samarium Metal SmI2_sol 0.1 M SmI₂ Solution Sm->SmI2_sol I2 Iodine I2->SmI2_sol THF Anhydrous THF THF->SmI2_sol Reaction_Mix Reaction Mixture SmI2_sol->Reaction_Mix Reactants This compound + Ketone + Benzene/HMPA Reactants->Reaction_Mix Workup Aqueous Workup Reaction_Mix->Workup Purification Column Chromatography Workup->Purification Product Allylic Alcohol Purification->Product

Caption: General experimental workflow for the SmI₂-mediated coupling.

G Proposed Mechanism for SmI₂-Mediated Coupling R1_I This compound (R-I) Vinyl_Radical Vinyl Radical (R•) R1_I->Vinyl_Radical + SmI₂ SmI2_1 SmI₂ SmI3_1 SmI₃ Vinyl_Samarium Vinyl Samarium (R-SmI₂) Vinyl_Radical->Vinyl_Samarium + SmI₂ SmI2_2 SmI₂ SmI3_2 SmI₃ Intermediate Intermediate Complex Vinyl_Samarium->Intermediate + Ketone Ketone Ketone (R'COR'') Ketone->Intermediate Product Allylic Alcohol Intermediate->Product + H₃O⁺ Protonation H₃O⁺

Caption: Proposed reaction mechanism via a vinyl samarium intermediate.

References

Application Notes and Protocols for the Synthesis of Allylic Siloxanes via Vinyl Iodide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of allylic siloxanes through the palladium-catalyzed cross-coupling of vinyl iodides with vinyl disiloxanes. This methodology, a variant of the Hiyama cross-coupling reaction, offers a robust and efficient route to functionalized allylic siloxanes, which are valuable intermediates in organic synthesis and drug discovery.

Introduction

Allylic siloxanes are versatile building blocks in medicinal chemistry and materials science. The incorporation of silicon into organic molecules can modulate their physicochemical properties, such as lipophilicity and metabolic stability, offering a powerful strategy in drug design.[1][2] The palladium-catalyzed Hiyama cross-coupling reaction provides an effective method for carbon-carbon bond formation, utilizing organosilicon reagents that are generally less toxic and more stable than other organometallic counterparts.[3][4] This document details the synthesis of allylic siloxanes by coupling vinyl iodides with vinyl disiloxanes, providing experimental protocols and relevant data for researchers in drug development and organic synthesis. The synthetic utility of this methodology has been demonstrated in the total synthesis of cytotoxic natural products, highlighting its potential in the development of novel therapeutics.[5]

Core Synthesis Reaction: Hiyama Cross-Coupling

The synthesis of allylic siloxanes via this method relies on the Hiyama cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of an organosilane with an organic halide.[3] In this specific application, a vinyl iodide is coupled with a vinyl-containing disiloxane. A key feature of the Hiyama coupling is the requirement of an activating agent, such as a fluoride (B91410) source (e.g., TBAF) or a base, to facilitate the transmetalation step in the catalytic cycle.[3][4]

Proposed Catalytic Cycle

The reaction proceeds through a catalytic cycle involving the palladium catalyst. The key steps include oxidative addition of the this compound to the Pd(0) species, transmetalation of the vinyl group from the activated siloxane to the palladium center, and subsequent reductive elimination to form the allylic siloxane product and regenerate the Pd(0) catalyst.

Hiyama_Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition This compound (R-I) pd_complex1 R-Pd(II)-I(L_n) (Vinyl Pallladium Complex) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R-Pd(II)-R'(L_n) (Divinyl Palladium Complex) transmetalation->pd_complex2 siloxane [R'-Si-O-Si-R'']⁻ (Activated Siloxane) siloxane->transmetalation Vinyl Siloxane + Activator reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' (Allylic Siloxane) reductive_elimination->product

Caption: Proposed catalytic cycle for the Hiyama cross-coupling reaction.

Data Presentation: Synthesis of Substituted Alkenes via Hiyama Coupling

The following tables summarize representative data from the Hiyama coupling of vinyl silanes with various organic halides. While not exclusively for allylic siloxanes, this data illustrates the scope and efficiency of the methodology.

Table 1: Hiyama Coupling of (Z)-Vinyl Silanes with Organic Halides [6]

EntryVinyl Silane (B1218182)Organic HalideProductYield (%)E/Z Ratio
1(Z)-Styryl-TTMSBromobenzeneStilbene8255:45
2(Z)-p-Methylstyryl-TTMSIodobenzenep-Methylstilbene9020:80
3(Z)-p-Methylstyryl-TTMSBromobenzenep-Methylstilbene8620:80
4(Z)-p-Methylstyryl-TTMSβ-Bromostyrene1,4-Diphenyl-1,3-butadiene72-
5(Z)-p-Methylstyryl-TTMS1-Bromo-2-methyl-1-propene1-(4-Methylphenyl)-3-methyl-1,3-butadiene88>95:5

*TTMS: Tris(trimethylsilyl)

Table 2: Hiyama-Denmark Coupling of Tetrasubstituted Vinyl Silanes with Aryl Halides [7][8]

EntryVinyl SilaneAryl HalideProductYield (%)
1Dimethyl(5-methylfuryl)(1-cyclohexenyl)silane4-Chloroanisole1-(4-Methoxyphenyl)cyclohexene85
2Dimethyl(5-methylfuryl)(1-cyclohexenyl)silane4-Bromoanisole1-(4-Methoxyphenyl)cyclohexene82
3Dimethyl(5-methylfuryl)(1-cyclohexenyl)silane4-Iodoanisole1-(4-Methoxyphenyl)cyclohexene80
4Dimethyl(5-methylfuryl)(1-cyclopentenyl)silane4-Chlorotoluene1-(p-Tolyl)cyclopentene91
5Dimethyl(5-methylfuryl)(1-cyclopentenyl)silane1-Chloro-4-(trifluoromethyl)benzene1-(4-(Trifluoromethyl)phenyl)cyclopentene75

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed synthesis of allylic siloxanes via Hiyama cross-coupling. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Fluoride-Activated Hiyama Coupling of a Vinyl Silane and this compound

This protocol is adapted from procedures for the coupling of vinyl tris(trimethylsilyl)silanes with organic halides.[6]

Materials:

  • Vinyl silane (e.g., vinyl tris(trimethylsilyl)silane) (1.0 equiv)

  • This compound (1.1 equiv)

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF (2.0 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the vinyl silane (1.0 equiv) and anhydrous THF.

  • Add the this compound (1.1 equiv) to the solution.

  • In a separate flask, prepare a solution of Pd(PPh₃)₄ (5 mol%) in anhydrous THF.

  • Add the catalyst solution to the reaction mixture.

  • Slowly add the TBAF solution (2.0 equiv) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired allylic siloxane.

Protocol 2: Fluoride-Free Hiyama Coupling using a Base

This protocol is based on conditions developed for the Hiyama-Denmark coupling.[7][8]

Materials:

  • Dimethyl(5-methylfuryl)vinylsilane (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium trimethylsilanolate (KOSiMe₃) (1.5 equiv)

  • Anhydrous tetrahydrofuran (THF) and N,N-Dimethylacetamide (DMA)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and KOSiMe₃ (1.5 equiv) to a flame-dried Schlenk flask.

  • Add anhydrous THF and DMA (typically in a 4:1 to 1:1 ratio).

  • Add the dimethyl(5-methylfuryl)vinylsilane (1.0 equiv) and the this compound (1.2 equiv).

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to yield the pure allylic siloxane.

Application in Drug Discovery

Organosilicon compounds, including allylic siloxanes, are of increasing interest in drug discovery. The "carbon-silicon switch" strategy, where a carbon atom in a known drug is replaced by silicon, can lead to improved efficacy, selectivity, and pharmacokinetic properties.[9] Allylic siloxanes synthesized via the described methods can serve as key intermediates for the synthesis of novel, silicon-containing drug candidates.

Generalized Drug Discovery Workflow

The synthesized allylic siloxanes can be integrated into a typical drug discovery pipeline. This involves initial screening for biological activity, followed by optimization of the lead compounds.

Drug_Discovery_Workflow start Synthesis of Allylic Siloxane Library hts High-Throughput Screening (HTS) start->hts hit_id Hit Identification hts->hit_id hit_to_lead Hit-to-Lead Optimization hit_id->hit_to_lead lead_opt Lead Optimization (SAR Studies) hit_to_lead->lead_opt preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: A generalized workflow for drug discovery incorporating synthesized allylic siloxanes.

This workflow illustrates how a library of diverse allylic siloxanes, synthesized using the protocols described, can be screened to identify "hit" compounds with desired biological activity. These hits are then chemically modified and optimized to produce "lead" compounds with improved potency and drug-like properties for further development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinyl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield of Suzuki-Miyaura cross-coupling reactions involving vinyl iodides.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a vinyl iodide is giving a low yield. What are the common causes?

Low yields in this compound Suzuki couplings can arise from several factors. The most common issues include:

  • Catalyst System Inactivity: The palladium catalyst or the ligand may be suboptimal or have degraded.

  • Inefficient Transmetalation: This is often the rate-limiting step and can be influenced by the choice of base and solvent. While vinyl iodides undergo oxidative addition readily, the subsequent steps can be sluggish.[1]

  • Side Reactions: Competing reactions like homocoupling of the boronic acid and protodeboronation can consume starting materials.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters that may need adjustment.

  • Poor Reagent Quality: Impurities in the this compound, boronic acid/ester, or solvent can poison the catalyst.

  • Atmospheric Conditions: The presence of oxygen can deactivate the palladium catalyst.

Q2: I'm observing the formation of side products. What are they and how can I minimize them?

Common side reactions in Suzuki couplings include:

  • Homocoupling: The boronic acid coupling with itself. This is often caused by the presence of oxygen or using a Pd(II) precatalyst without efficient reduction to Pd(0). To minimize this, thoroughly degas all solvents and the reaction mixture, and consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.

  • Protodeboronation: The boronic acid reacts with residual water or protic solvents, leading to the formation of the corresponding arene or alkene without coupling. Using anhydrous solvents, drying reagents thoroughly, and employing more stable boronic esters (e.g., pinacol (B44631) esters) can mitigate this issue. Minimizing reaction time and temperature can also help.

  • Dehalogenation: The this compound is reduced to the corresponding alkene. This can occur if a hydride source is present in the reaction mixture.

Q3: Is a this compound always better than a vinyl bromide or chloride?

Generally, the reactivity of organic halides in Suzuki coupling follows the order I > Br > Cl, due to the bond dissociation energies. However, studies on aryl halides have shown that under certain conditions (e.g., using PPh₃ as a ligand at lower temperatures), aryl iodides can give surprisingly lower yields than aryl bromides.[1] This has been attributed to the poor turnover of the trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[1] Therefore, while vinyl iodides are typically more reactive, the optimal conditions may differ from those for other vinyl halides.

Q4: How do I choose the right catalyst and ligand?

The choice of catalyst and ligand is crucial. For vinyl iodides, a variety of palladium sources can be effective. Electron-rich and bulky phosphine (B1218219) ligands often promote the key steps of the catalytic cycle.

  • Palladium Source: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. Pd(PPh₃)₄ is a Pd(0) source and can be used directly. Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) and Pd(0) sources, respectively, and are typically used with an external ligand.

  • Ligands: While triphenylphosphine (B44618) (PPh₃) is a classic ligand, more electron-rich and bulky ligands like Buchwald's biarylphosphines (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) can significantly improve yields, especially for challenging substrates.[2][3]

Q5: What is the role of the base and which one should I use?

The base is critical for activating the boronic acid to facilitate the transmetalation step. The choice of base can depend on the solvent and the sensitivity of your substrates.

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. Cesium carbonate is often effective for difficult couplings.

  • Organic Bases: Amine bases can also be used.

  • Fluoride (B91410) Sources: Potassium fluoride (KF) can be a good choice, especially when dealing with base-sensitive functional groups.

The base's effectiveness can be solvent-dependent. For instance, K₂CO₃ and K₃PO₄ often perform well in DMF.[4]

Troubleshooting Guide

If you are experiencing low yields with your this compound Suzuki coupling, follow this troubleshooting guide.

Issue: Low or No Conversion of Starting Material
Potential CauseTroubleshooting Steps
Inactive Catalyst • Ensure your palladium precatalyst is of good quality and has been stored properly under an inert atmosphere. • If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to the active Pd(0) species. • Increase the catalyst loading incrementally (e.g., from 1 mol% to 3-5 mol%).
Ineffective Ligand • Switch to a more electron-rich and sterically hindered ligand, such as a Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos) or a bulky trialkylphosphine (e.g., P(t-Bu)₃).
Insufficiently Active Base • Try a stronger or more soluble base. For example, if K₂CO₃ is not effective, consider using K₃PO₄ or Cs₂CO₃. • Ensure the base is finely powdered to maximize its surface area.
Low Reaction Temperature • Gradually increase the reaction temperature in 10-20 °C increments. Monitor for potential decomposition of starting materials or products. Microwave heating can sometimes improve yields and reduce reaction times.[5][6]
Inappropriate Solvent • Ensure all reactants are soluble in the chosen solvent system. Common solvents include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[7] • Try a different solvent system. A mixture of an organic solvent and water is often beneficial.
Poor Reagent Purity • Use freshly purified this compound and boronic acid/ester. • Use anhydrous and degassed solvents.
Presence of Oxygen • Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). • Thoroughly degas the solvent and the reaction mixture before adding the catalyst.

Data on Reaction Conditions and Yields

The following tables summarize quantitative data from various studies on Suzuki couplings, which can serve as a starting point for optimizing your reaction. Note that yields are highly substrate-dependent.

Table 1: Effect of Catalyst and Ligand on Yield
Vinyl Halide (example)Boronic Acid (example)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
3-Iodo-1H-indazolePinacol vinyl boronatePd(PPh₃)₄ (5)-Na₂CO₃ (2)1,4-Dioxane/H₂O120 (µW)75[6]
3-Iodo-1H-indazolePinacol vinyl boronatePd(OAc)₂ (5)XantPhos (10)Na₂CO₃ (2)1,4-Dioxane/H₂O120 (µW)20[6]
Aryl IodidePhenylboronic AcidPd Nanoparticles (0.2)-K₂CO₃ (2)EtOH/H₂O (3:1)60>95[8]
Aryl BromidePhenylboronic AcidPd(OAc)₂ (1)SPhos (2)K₃PO₄ (2)Toluene10098Buchwald Lab
Aryl ChloridePhenylboronic AcidPd₂(dba)₃ (1)XPhos (4)K₃PO₄ (2)t-BuOH10095Buchwald Lab
Table 2: Effect of Base and Solvent on Yield
Halide (example)Boronic Acid (example)Catalyst/LigandBase (equiv.)SolventTemp (°C)Yield (%)Reference
4-BromotoluenePhenylboronic AcidPd(OAc)₂/Ligand 1KOH (3)THFRT>99[9]
4-BromotoluenePhenylboronic AcidPd(OAc)₂/Ligand 1K₃PO₄ (3)THFRT<50[9]
4-BromotoluenePhenylboronic AcidPd(OAc)₂/Ligand 1KF (3)THFRT<50[9]
Aryl BromidePhenylboronic AcidPd(OAc)₂K₂CO₃ (1.5)i-PrOH8099[10]
Aryl BromidePhenylboronic AcidPd(OAc)₂KOtBu (1.5)i-PrOH8060[10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a this compound

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Boronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene, DMF)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2-3 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Degassing: Bubble the inert gas through the stirred solution for 15-30 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OA_complex R-Pd(II)L₂(I) Pd0->OA_complex Oxidative Addition (R-I) TM_complex R-Pd(II)L₂(R') OA_complex->TM_complex Transmetalation (R'-B(OR)₂ + Base) TM_complex->Pd0 Reductive Elimination (R-R') Product Coupled Product (R-R') TM_complex->Product VinylIodide This compound (R-I) VinylIodide->OA_complex BoronicAcid Boronic Acid/Ester (R'-B(OR)₂) BoronicAcid->TM_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in this compound Suzuki Coupling Check_Catalyst Is the Catalyst/Ligand System Optimal? Start->Check_Catalyst Optimize_Catalyst Screen Different Catalysts and Ligands (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos) Check_Catalyst->Optimize_Catalyst No Check_Base Is the Base Effective? Check_Catalyst->Check_Base Yes Optimize_Catalyst->Check_Base Optimize_Base Screen Different Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) Check_Base->Optimize_Base No Check_Conditions Are Reaction Conditions Optimal? Check_Base->Check_Conditions Yes Optimize_Base->Check_Conditions Optimize_Conditions Adjust Temperature and Solvent Check_Conditions->Optimize_Conditions No Check_Reagents Are Reagents Pure and Atmosphere Inert? Check_Conditions->Check_Reagents Yes Optimize_Conditions->Check_Reagents Purify_Reagents Purify Reagents and Ensure Inert Atmosphere Check_Reagents->Purify_Reagents No Success Improved Yield Check_Reagents->Success Yes Purify_Reagents->Success

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Vinyl Iodide Grignard Reagent Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful formation of vinyl iodide Grignard reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in forming Grignard reagents from vinyl iodides?

A1: The formation of Grignard reagents from vinyl iodides, while benefiting from the high reactivity of the carbon-iodine bond, presents several key challenges. The primary issues include:

  • Wurtz-Type Coupling: This is a major side reaction where the newly formed Grignard reagent reacts with unreacted this compound to form a dimer (R-R). This reduces the yield of the desired Grignard reagent and complicates purification.[1]

  • Reaction Initiation: Like all Grignard reactions, the initiation can be sluggish due to a passivating layer of magnesium oxide on the magnesium metal.[2]

  • Reagent Stability: Vinyl Grignard reagents can be unstable, and their formation may require higher temperatures and longer reaction times, which can affect the tolerance of other functional groups in the molecule.[3]

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Strict anhydrous (dry) conditions are mandatory for success, as any water will quench the reagent as it forms.[1]

Q2: How does the reactivity of this compound compare to other vinyl halides for Grignard formation?

A2: The reactivity of organic halides in Grignard formation is directly related to the carbon-halogen bond strength. The weaker the bond, the more reactive the halide. The general order of reactivity is:

R-I > R-Br > R-Cl >> R-F

Vinyl iodides are the most reactive among the vinyl halides due to the weak C-I bond (bond dissociation energy of ~57.6 kcal/mol).[3] This high reactivity can lead to faster reaction initiation but also increases the propensity for side reactions if not properly controlled.

Q3: What are the most common side reactions, and how can they be minimized?

A3: The most prevalent side reaction is Wurtz-type coupling . Strategies to minimize this include:

  • Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the this compound, reducing the likelihood of it reacting with the newly formed Grignard reagent.

  • Temperature Control: The formation of Grignard reagents is exothermic. Maintaining a controlled temperature, often by gentle reflux, can help prevent localized hotspots that may favor the coupling reaction.

  • Solvent Choice: Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are standard. The choice of solvent can influence the Schlenk equilibrium and the solubility of the Grignard reagent, which can, in turn, affect the rate of side reactions.

Another potential side reaction is the formation of alkanes if any protic sources, such as water, are present. Ensuring rigorously dry glassware and anhydrous solvents is the primary way to prevent this.

Troubleshooting Guide

Problem Possible Causes Solutions
Reaction fails to initiate (no bubbling, no heat generation, iodine color persists) 1. Inactive magnesium surface (oxide layer). 2. Presence of moisture in glassware or solvent. 3. Impure this compound.1. Activate the magnesium: - Add a small crystal of iodine. The disappearance of the purple/brown color indicates initiation.[1] - Add a few drops of 1,2-dibromoethane; the observation of ethylene (B1197577) bubbles signals activation.[2] - Mechanically crush some of the magnesium turnings with a dry glass rod in situ to expose a fresh surface.[1] 2. Ensure anhydrous conditions: - Flame-dry or oven-dry all glassware immediately before use and cool under an inert atmosphere (nitrogen or argon). - Use freshly distilled, anhydrous solvents. 3. Purify the this compound by distillation or passing it through a column of activated alumina.
Low yield of Grignard reagent 1. Significant Wurtz coupling. 2. Incomplete reaction. 3. Presence of moisture or other protic impurities. 4. Grignard reagent decomposition.1. Minimize Wurtz coupling: - Add the this compound solution slowly and at a controlled rate. - Consider using a higher dilution of the this compound.[1] 2. Drive the reaction to completion: - Use a slight excess (1.2-1.5 equivalents) of magnesium.[1] - Allow for sufficient reaction time, which may be longer for less reactive substrates. 3. Re-verify anhydrous conditions for all reagents and equipment. 4. Use the Grignard reagent immediately after preparation for best results.
Reaction mixture turns dark brown or black 1. Overheating, leading to decomposition or side reactions. 2. Presence of impurities.1. Control the reaction temperature: - Maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath. 2. Ensure high purity of starting materials.

Data Presentation

Table 1: Comparative Reactivity and Typical Yields of Vinyl Halide Grignard Reagents

Vinyl Halide Relative Reactivity C-X Bond Energy (kcal/mol) Typical Yield Range Key Considerations
This compound (C=C-I) Very High~57.6[3]85-95%[4]Most reactive, but starting materials can be less stable and more expensive. Prone to Wurtz coupling if not controlled.[4]
Vinyl Bromide (C=C-Br) High~72.1[3]70-90%A good balance of reactivity and stability. A commonly used substrate for vinyl Grignard formation.
Vinyl Chloride (C=C-Cl) Moderate~83.7[3]50-80%[4]Less reactive, often requiring longer initiation times, higher temperatures, or more aggressive magnesium activation.[4]

Yields are highly dependent on the specific substrate, scale, and experimental conditions.

Experimental Protocols

Detailed Protocol for the Formation of Vinylmagnesium Iodide

This protocol is a general guideline and may require optimization for specific this compound substrates.

Materials:

  • Magnesium turnings (1.2 - 1.5 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Iodine (one small crystal)

  • Inert gas supply (Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas inlet/outlet (bubbler)

Procedure:

  • Glassware Preparation: Rigorously dry all glassware in an oven at >120 °C for several hours or flame-dry under vacuum and cool under a stream of inert gas.

  • Apparatus Assembly: Assemble the three-necked flask with the magnetic stir bar, reflux condenser, and dropping funnel. Ensure all joints are well-sealed. Maintain a positive pressure of inert gas throughout the experiment.

  • Magnesium Activation: Place the magnesium turnings and a single crystal of iodine into the flask. Gently warm the flask with a heating mantle until violet iodine vapors are observed. The iodine will etch the magnesium surface, removing the passivating oxide layer. Allow the flask to cool to room temperature under the inert atmosphere. The disappearance of the iodine color upon solvent addition is an indicator of activation.

  • Initiation: Add enough anhydrous THF to the flask to just cover the magnesium turnings. In the dropping funnel, prepare a solution of the this compound in the remaining anhydrous THF. Add a small portion (~5-10%) of the this compound solution to the stirring magnesium suspension.

  • The reaction may have an induction period. Initiation is indicated by gentle bubbling from the magnesium surface, a slight increase in temperature, and the solution turning cloudy and grayish. If the reaction does not start, gentle warming with the heating mantle may be required.

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle, steady reflux. Do not add the solution too quickly, as this can lead to a vigorous, uncontrolled reaction and an increase in Wurtz coupling byproducts.

  • Completion: After the addition is complete, continue to stir the mixture. Gentle heating may be applied to maintain reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The final Grignard reagent should be a cloudy, grey to brownish solution.

  • Use: The prepared vinylmagnesium iodide is best used immediately in the subsequent reaction step. The concentration of the active Grignard reagent can be determined by titration if necessary.

Visualizations

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome prep_glass Dry Glassware (Flame or Oven) prep_assembly Assemble Under Inert Gas (N2/Ar) prep_glass->prep_assembly prep_reagents Use Anhydrous Solvent & Pure this compound prep_reagents->prep_assembly add_mg Add Mg Turnings & Iodine Crystal prep_assembly->add_mg activate_mg Activate Mg (Gentle Heat) add_mg->activate_mg initiate Initiate with Small Amount of this compound/THF activate_mg->initiate add_vinyl_iodide Slow Dropwise Addition of Remaining this compound initiate->add_vinyl_iodide failure Reaction Failure initiate->failure No Initiation reflux Maintain Gentle Reflux add_vinyl_iodide->reflux add_vinyl_iodide->failure Side Reactions complete Stir to Completion reflux->complete success Successful Grignard Formation complete->success troubleshoot Troubleshoot (See Guide) failure->troubleshoot

Caption: Experimental workflow for this compound Grignard reagent formation.

Troubleshooting_Logic start Reaction Fails to Initiate? check_activation Was Mg Activated? (Iodine, Dibromoethane, Crushing) start->check_activation Yes low_yield Low Yield? start->low_yield No, but... check_dryness Are Glassware & Solvents Rigorously Anhydrous? check_activation->check_dryness Yes activate Activate Mg Surface check_activation->activate No dry Re-dry Glassware & Use Anhydrous Solvents check_dryness->dry No check_dryness->low_yield Yes activate->start dry->start check_addition Was this compound Added Slowly? low_yield->check_addition Yes check_temp Was Temperature Controlled? check_addition->check_temp Yes slow_addition Slow Down Addition Rate check_addition->slow_addition No control_temp Maintain Gentle Reflux; Use Ice Bath if Necessary check_temp->control_temp No success Improved Yield check_temp->success Yes slow_addition->success control_temp->success

Caption: Troubleshooting decision tree for this compound Grignard reactions.

References

preventing homocoupling in Sonogashira reactions of vinyl iodide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent alkyne homocoupling (Glaser coupling) in Sonogashira reactions involving vinyl iodide substrates.

Frequently Asked Questions (FAQs)

Q1: What is alkyne homocoupling in the context of the Sonogashira reaction, and why is it a problem with vinyl iodides?

Alkyne homocoupling, also known as Glaser or Hay coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetrical diyne. This process is primarily mediated by the copper(I) co-catalyst in the presence of an oxidant, typically oxygen.

This side reaction is problematic because it consumes the alkyne starting material, reducing the overall yield of the desired cross-coupled product (the enyne). Since vinyl iodides are highly reactive substrates in Sonogashira couplings, the desired reaction is often fast; however, if conditions are not optimal, homocoupling can still compete effectively and diminish the efficiency of the synthesis.

Q2: I am observing significant amounts of the homocoupled diyne product. What are the most likely causes?

The primary driver for Glaser-Hay homocoupling is the oxidation of the copper(I) acetylide intermediate. The most common causes are:

  • Presence of Oxygen: Inadequate degassing of solvents, reagents, or a poor inert atmosphere (nitrogen or argon) allows oxygen to enter the reaction, which promotes the oxidative dimerization of the alkyne.

  • High Copper(I) Concentration: While catalytic copper(I) increases the rate of the desired reaction, higher concentrations can also accelerate the rate of homocoupling.

  • High Reaction Temperature: Elevated temperatures can sometimes favor the homocoupling pathway and may also lead to catalyst decomposition.

  • Amine Base: While essential for the reaction, the choice and purity of the amine base can influence side reactions. Some amines can also be involved in the reduction of Pd(II) to the active Pd(0), which can sometimes be linked to an initial homocoupling event.

Q3: How can I minimize homocoupling while still using a standard copper-catalyzed protocol?

Several strategies can be employed to suppress the formation of the homocoupled byproduct:

  • Ensure a Strictly Inert Atmosphere: This is the most critical step. Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the liquid for an extended period. Maintain a positive pressure of inert gas throughout the reaction.

  • Reduce Copper Catalyst Loading: Use the minimum effective concentration of the copper(I) salt (e.g., CuI). Reducing the loading can significantly decrease the rate of the undesired dimerization.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly via a syringe pump can keep its instantaneous concentration low, favoring the cross-coupling reaction over homocoupling.

  • Use a Reducing Atmosphere: In some cases, using an atmosphere of diluted hydrogen gas (mixed with nitrogen or argon) has been shown to reduce the homocoupling side product to as low as 2%.

Q4: Is switching to a copper-free Sonogashira protocol a good strategy for vinyl iodides?

Yes, employing a copper-free protocol is an excellent strategy to completely avoid Glaser-Hay homocoupling. Since the copper co-catalyst is the primary mediator of the alkyne dimerization, its removal eliminates this specific side reaction pathway.

Vinyl iodides are the most reactive vinyl halides for Sonogashira couplings, making them ideal candidates for copper-free conditions, which can sometimes be slower than copper-catalyzed versions. While standard conditions are a good starting point for vinyl iodides, copper-free methods should be strongly considered if homocoupling proves to be a persistent issue.

Q5: My reaction mixture turned black. What does this signify and how can I prevent it?

The formation of a black precipitate, known as "palladium black," indicates the decomposition and agglomeration of the palladium(0) catalyst. This renders the catalyst inactive and halts the reaction. The primary causes are often the same as those that promote homocoupling: presence of oxygen, impurities in reagents, or excessively high temperatures. Using fresh, high-purity reagents, ensuring anhydrous conditions, and maintaining a strict inert atmosphere can help prevent catalyst decomposition.

Data Presentation: Comparing Reaction Conditions

The following table summarizes how different reaction conditions can affect the yield of the desired cross-coupled product versus the homocoupled side product.

Vinyl/Aryl HalideAlkyneCatalyst SystemBase / SolventTemp (°C)Cross-Coupling Yield (%)Homocoupling Yield (%)Reference
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃NRTLower Yields"Considerable"
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂, CuI (under H₂/N₂)Et₃NRT>90%~2%
Aryl IodideTerminal AlkynePd(OAc)₂, CuINEt₃ / NMPRTGood to HighNot Reported
Aryl ChlorideTerminal Alkyne(AllylPdCl)₂, t-Bu₃PCs₂CO₃ / Dioxane10095%0% (Copper-Free)
Aryl IodideTerminal AlkynePd NPs/wood (Copper-Free)Cs₂CO₃ / DMF110Good to ExcellentNot Reported

Note: Data is often generalized in review articles. Specific yields are highly substrate-dependent.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling of a this compound

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (B128534) (Et₃N, 5 mL, anhydrous and degassed)

  • Anhydrous and degassed solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent and triethylamine via syringe.

  • Stir the mixture at room temperature for 5 minutes.

  • Add the terminal alkyne dropwise via syringe over 10 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of a this compound

This protocol eliminates the risk of Glaser homocoupling.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.5 mmol, 1.5 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Amine base (e.g., Diisopropylamine or Pyrrolidine, 3.0 mmol, 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., DMF or NMP, 5 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the this compound and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine base and the terminal alkyne via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC-MS. Vinyl iodides may react at room temperature, but heating can accelerate the reaction.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup as described in Protocol 1 (e.g., dilute with ether, wash with water/brine).

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

Technical Support Center: Optimizing Vinyl Iodide Heck Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the vinyl iodide Heck reaction. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to navigate challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the this compound Heck reaction?

A1: The base is crucial for regenerating the active Pd(0) catalyst at the end of the catalytic cycle. During the reaction, a hydridopalladium halide intermediate (H-Pd-I) is formed. The base neutralizes the hydroiodic acid (HI) generated, facilitating the reductive elimination that restores the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. Common bases include organic amines like triethylamine (B128534) (Et₃N) and inorganic salts such as potassium carbonate (K₂CO₃) and sodium acetate (B1210297) (NaOAc).[1]

Q2: How does the choice of solvent affect the reaction outcome?

A2: The solvent plays a critical role in dissolving the reactants and stabilizing the palladium catalyst.[2] Highly polar, aprotic solvents are generally preferred as they can dissolve both the organic substrates and the inorganic base while effectively solvating the palladium complexes.[2] N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMA) are excellent choices that often lead to higher reaction rates and yields.[3][4][5]

Q3: My reaction is proceeding slowly or not at all. What are the first parameters I should adjust?

A3: For this compound Heck reactions, which are generally faster than those with bromides or chlorides, a slow reaction often points to issues with the catalyst activity or reaction temperature. First, ensure your palladium catalyst is active; if you observe the formation of palladium black, it indicates catalyst decomposition. Consider increasing the temperature in increments of 10-20 °C, as higher temperatures can facilitate the oxidative addition step. However, be cautious, as excessively high temperatures can also lead to catalyst decomposition and side reactions.[3]

Q4: I am observing significant amounts of homocoupling of my this compound. How can I minimize this side reaction?

A4: Homocoupling (Glaser coupling) of the this compound is a common side reaction. This can be minimized by carefully controlling the reaction temperature and catalyst loading. Using a more sterically hindered phosphine (B1218219) ligand can sometimes suppress this unwanted pathway. Additionally, ensuring a stoichiometric or slight excess of the alkene coupling partner can favor the desired cross-coupling reaction.

Q5: What are "Jeffery conditions" and are they relevant for this compound reactions?

A5: Jeffery conditions involve using a tetraalkylammonium salt, like tetrabutylammonium (B224687) bromide (TBAB) or chloride (TBAC), as an additive.[1] These salts act as phase-transfer catalysts and can stabilize the Pd(0) species, preventing its precipitation as palladium black.[1] This stabilization can be particularly useful in ligand-free or ligand-poor systems. While often used for less reactive aryl bromides, they can also be beneficial for this compound reactions, potentially allowing for lower reaction temperatures and improved catalyst turnover.

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are experiencing low or no yield, a systematic approach to troubleshooting is essential. The following workflow can help diagnose and resolve the issue.

G start Low / No Yield Observed check_catalyst Check Catalyst Activity (Formation of Pd Black?) start->check_catalyst check_reagents Verify Reagent Quality (this compound, Alkene, Base, Solvent) check_catalyst->check_reagents No solution_catalyst Action: Use fresh catalyst. Consider more robust ligand (e.g., NHC, Buchwald-type). check_catalyst->solution_catalyst Yes optimize_temp Optimize Temperature check_reagents->optimize_temp Pure solution_reagents Action: Purify reagents. Use anhydrous solvent. check_reagents->solution_reagents Impure screen_base Screen Different Bases optimize_temp->screen_base Improvement, but still low solution_temp Action: Increase temperature incrementally (e.g., 80°C to 120°C). optimize_temp->solution_temp No Improvement screen_solvent Screen Different Solvents screen_base->screen_solvent solution_base Action: Test organic (Et3N, DIPEA) vs. inorganic (K2CO3, Cs2CO3) bases. screen_base->solution_base solution_solvent Action: Test polar aprotic solvents (DMF, NMP, DMAc). screen_solvent->solution_solvent G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine this compound, Alkene, Base, and Solvent B Degas Mixture (e.g., Ar sparging) A->B C Add Pd Catalyst and Ligand B->C D Heat to Target Temperature C->D E Monitor Progress (TLC, GC/MS, LC/MS) D->E F Cool and Filter (e.g., through Celite) E->F G Aqueous Workup (Extraction) F->G H Purify by Column Chromatography G->H

References

Technical Support Center: Purification of Vinyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of vinyl iodide from reaction mixtures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or no yield of this compound after purification. Decomposition during workup or purification: this compound can be sensitive to light and strong bases, and may decompose upon prolonged exposure to silica (B1680970) gel.[1]• Minimize exposure to light by wrapping flasks in aluminum foil. • Avoid unnecessarily long reaction or purification times. • If using chromatography, consider using a less acidic stationary phase or deactivating the silica gel with a base like triethylamine (B128534). • Store purified this compound under an inert atmosphere (e.g., argon) at low temperatures (-20 °C) for long-term stability.[1]
Incomplete reaction: The synthesis of this compound may not have gone to completion.• Monitor the reaction progress using thin-layer chromatography (TLC) or another suitable analytical technique. • Ensure all reagents are of high quality and anhydrous, especially for moisture-sensitive reactions like the Takai olefination.[2]
Product is colored (yellow, brown, or purple). Presence of residual iodine (I₂): Iodine is a common byproduct or unreacted starting material in many this compound syntheses.Aqueous Wash: Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the color disappears.[3] • Solid Scavengers: Pass the solution through a plug of silica gel or celite. For larger scales, consider passing the crude product through a bed of metallic aluminum, magnesium, or zinc in the presence of water.[1]
Difficulty separating this compound from byproducts. Similar polarity of product and impurities: Byproducts from the specific synthetic route may have similar chromatographic behavior to the desired this compound.Optimize Chromatography: Experiment with different solvent systems for flash chromatography. Common eluents include hexane (B92381)/ether mixtures or pure hexane.[1] A gradient elution may be necessary. • Distillation: If the this compound is thermally stable and has a sufficiently different boiling point from the impurities, vacuum distillation can be an effective purification method.[4][5]
Inconsistent yields in Takai olefination. Air sensitivity of CrCl₂: Chromium(II) chloride is highly sensitive to air and moisture, leading to inconsistent reagent activity.[2]• Perform the reaction under a strict inert atmosphere (argon or nitrogen).[2] • Use freshly opened or properly stored CrCl₂. The quality of the Cr(II) is crucial; it should be a pale green solid, not purple or blue.[2] • Consider setting up the reaction in a glovebox for optimal results.[2]
Formation of geminal di-iodide or azine dimer in Barton this compound synthesis. Reaction conditions favoring side reactions: The reaction mechanism allows for the formation of these byproducts.[6]• Use a non-nucleophilic base like DBU.[7] • Add the hydrazone solution slowly to the iodine solution (inverse addition).[6] • Ensure the reaction is carried out under anhydrous conditions.[6]
Formation of acetylene (B1199291) byproduct. Elimination of HI: this compound can undergo elimination with a strong base to form the corresponding alkyne.[7]• Avoid strong, non-nucleophilic bases during workup and purification if the alkyne is an undesired byproduct. • Use milder bases like sodium bicarbonate for aqueous washes if necessary.

Frequently Asked Questions (FAQs)

Q1: How can I remove the characteristic purple or brown color from my crude this compound?

A1: The color is typically due to the presence of elemental iodine (I₂). The most common and effective method to remove it is to wash the organic solution of your product with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[3] The thiosulfate reduces the iodine to colorless iodide ions, which are then extracted into the aqueous layer. Repeat the wash until the organic layer is colorless.

Q2: What are the best storage conditions for purified this compound?

A2: this compound can be sensitive to light and may decompose over time.[1] For long-term storage, it is recommended to keep it under an inert atmosphere, such as argon, in a tightly sealed container at a low temperature (-20 °C).[1] Protecting it from light by storing it in an amber vial or wrapping the container in aluminum foil is also advisable.

Q3: My this compound appears to be decomposing on the silica gel column. What can I do?

A3: Prolonged contact with silica gel can sometimes lead to the decomposition of sensitive compounds like this compound. To mitigate this, you can try the following:

  • Faster Chromatography: Use a slightly more polar solvent system to elute the compound faster, minimizing its residence time on the column.

  • Deactivated Silica: Prepare a slurry of your silica gel with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in your eluent) to neutralize acidic sites on the silica surface.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.

Q4: Can I purify this compound by distillation?

A4: Yes, vacuum distillation can be a suitable method for purifying this compound, especially for larger quantities and if the impurities have significantly different boiling points.[4][5] Since this compound can be thermally sensitive, distillation under reduced pressure is recommended to lower the required temperature and prevent decomposition.[4][5]

Q5: What are some common impurities I might encounter when synthesizing this compound via the Takai olefination?

A5: Besides unreacted starting aldehyde and iodoform, potential impurities include diol products from a McMurry-type reaction if the chromium reagent is not optimal.[8] The primary challenge with this reaction is often achieving high and reproducible yields due to the air sensitivity of CrCl₂.[2]

Q6: What are the expected byproducts from a Barton this compound synthesis?

A6: The Barton reaction proceeds through a diazo intermediate.[6] Potential side products include the corresponding azine dimer (formed from the reaction of the hydrazone with iodine in the absence of a strong base) and the geminal di-iodide, which can form if the reaction site is not sterically hindered.[6]

Experimental Protocols

Purification of this compound from a Takai Olefination Reaction
  • Quenching the Reaction: After the reaction is deemed complete, cool the reaction mixture to 0 °C and quench by the sequential addition of saturated aqueous solutions of sodium bicarbonate (NaHCO₃), sodium EDTA (Na₂EDTA), and sodium bisulfite (NaHSO₃).

  • Extraction: Separate the organic phase and extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Combine and Filter: Combine the organic phases and filter them through a short pad of silica gel or celite to remove insoluble chromium salts. Wash the pad with additional ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Flash Chromatography: Purify the residue by flash column chromatography on silica gel. The eluent will depend on the specific this compound, but systems such as hexane/ether mixtures or pure hexane are commonly used.[1]

General Workup for Removal of Iodine

This procedure is applicable to various reaction mixtures containing residual iodine.[3]

  • Extraction: Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.

  • Thiosulfate Wash: Wash the organic layer with a 10% aqueous solution of sodium thiosulfate. The purple/brown color of iodine should disappear. If the color persists, repeat the wash.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified if necessary.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reaction This compound Synthesis (e.g., Takai Olefination) quench Quench Reaction (e.g., with NaHCO₃, Na₂EDTA) reaction->quench extract Liquid-Liquid Extraction quench->extract wash Aqueous Wash (e.g., Na₂S₂O₃, Brine) extract->wash dry Dry Organic Layer (e.g., MgSO₄) wash->dry concentrate Concentrate dry->concentrate chromatography Flash Chromatography concentrate->chromatography distillation Vacuum Distillation concentrate->distillation pure_product Pure this compound chromatography->pure_product distillation->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_impurities Impurity Identification cluster_solutions Purification Strategy start Crude Product Analysis iodine Residual Iodine? start->iodine starting_material Unreacted Starting Material? iodine->starting_material No thiosulfate_wash Wash with Na₂S₂O₃ iodine->thiosulfate_wash Yes byproducts Reaction Byproducts? starting_material->byproducts No chromatography Optimize Flash Chromatography starting_material->chromatography Yes byproducts->chromatography Yes distillation Consider Vacuum Distillation byproducts->distillation Yes pure_product Pure this compound byproducts->pure_product No (if already pure) thiosulfate_wash->starting_material chromatography->pure_product distillation->pure_product

Caption: Decision tree for troubleshooting this compound purification.

References

Technical Support Center: Palladium-Catalyzed Coupling Reactions of Vinyl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with side reactions in palladium-catalyzed coupling reactions involving vinyl iodides.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during palladium-catalyzed cross-coupling reactions of vinyl iodides, such as Suzuki-Miyaura, Heck, Stille, Sonogashira, and Buchwald-Hartwig aminations.

General Issues

Q1: My palladium-catalyzed coupling reaction with a vinyl iodide is giving a low yield of the desired product. What are the common side reactions I should consider?

A: Low yields in palladium-catalyzed coupling reactions involving vinyl iodides can be attributed to several common side reactions. Vinyl iodides are highly reactive, which can lead to undesired pathways.[1][2] Key side reactions to investigate include:

  • Homocoupling: Dimerization of your this compound or the coupling partner can be a significant side reaction.[3] This is particularly prevalent in Stille couplings where organotin reagents can homocouple.[3][4] In Sonogashira couplings, the terminal alkyne partner can also undergo homocoupling (Glaser coupling), especially in the presence of oxygen.

  • Hydrodehalogenation (Reduction): The this compound can be reduced to the corresponding alkene, removing the iodide atom. This occurs when a hydride source is present in the reaction mixture, which can be generated from solvents, bases, or additives.[5]

  • β-Hydride Elimination: This is a common decomposition pathway for organopalladium intermediates, leading to the formation of an alkene and a palladium-hydride species.[6][7][8] While more common with alkyl halides, it can occur with certain vinyl substrates, leading to isomerized byproducts.[9]

  • cine-Substitution: In some cases, the incoming group may not substitute the iodide directly but rather at an adjacent carbon atom on the double bond. This has been observed in specific formate-mediated reductive cross-couplings.[10][11]

  • E/Z Isomerization: The stereochemistry of the this compound may not be retained in the final product.[3] While many palladium-catalyzed reactions are stereoretentive, harsh reaction conditions can lead to isomerization of the double bond.

Reaction-Specific Troubleshooting

Q2: I am observing significant amounts of a homocoupled byproduct of my boronic acid derivative in a Suzuki-Miyaura reaction with a this compound. How can I minimize this?

A: Homocoupling of the boronic acid derivative is a common side reaction in Suzuki-Miyaura couplings. To minimize this:

  • Control the Base: The choice and amount of base are critical. Using a weaker base or carefully controlling the stoichiometry can reduce the rate of protodeboronation, which can precede homocoupling.

  • Oxygen-Free Conditions: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Oxygen can promote the oxidative homocoupling of boronic acids.

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions. While aryl iodides can be unreactive at lower temperatures, vinyl iodides are generally more reactive, allowing for milder conditions.[1][12]

Q3: My Heck reaction with a this compound is producing a mixture of regioisomers. How can I improve the selectivity?

A: The regioselectivity of the Heck reaction (i.e., substitution at the α- or β-position of the alkene) is highly dependent on the reaction conditions.[13][14]

  • Ligand Choice: The ligand used can have a profound impact on regioselectivity. For neutral palladium complexes, sterics often govern the outcome, favoring substitution at the less hindered site of the alkene.[14] For cationic palladium complexes, electronic effects dominate, with the nucleophilic attack occurring at the most electron-deficient carbon of the alkene.[14]

  • Additives: The presence of halide scavengers (e.g., silver salts) can favor a cationic pathway, thus altering the regioselectivity.[14]

Q4: I am observing the formation of an internal alkene instead of the expected terminal alkene in my Heck reaction. What is causing this?

A: The formation of an internal alkene suggests that isomerization of the double bond is occurring after the initial coupling product is formed. This is often a result of a reversible β-hydride elimination and re-addition sequence.[14] To suppress this:

  • Use of a Strong Base: A suitable base can facilitate the reductive elimination of the product and regeneration of the catalyst, minimizing the time the product remains coordinated to the palladium center and thus reducing the chance of isomerization.[14]

  • Addition of Silver Salts: Silver salts can promote the reductive elimination step, thereby preventing olefin isomerization.[14]

Q5: My Stille reaction is plagued by the homocoupling of the organostannane reagent. How can I avoid this?

A: Homocoupling is a major side reaction in Stille couplings.[3][4] It can occur through the reaction of two equivalents of the organostannane with the palladium(II) precatalyst or via a radical process involving the palladium(0) catalyst.[3] To mitigate this:

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source such as Pd(PPh₃)₄ can be beneficial.

  • Control Stoichiometry: Use a stoichiometry as close to 1:1 as possible for the this compound and organostannane.

  • Additives: In some cases, the addition of copper(I) iodide as a co-catalyst can promote the desired cross-coupling pathway.[15]

Q6: In my Sonogashira coupling of a this compound with a terminal alkyne, I am getting a significant amount of a diyne byproduct. What is the cause and how can I prevent it?

A: The formation of a diyne is due to the homocoupling of the terminal alkyne, often referred to as Glaser coupling. This is a common side reaction in Sonogashira couplings and is typically promoted by the copper(I) co-catalyst in the presence of oxygen.[16]

  • Rigorous Degassing: It is crucial to perform the reaction under strictly anaerobic conditions. Ensure all solvents and reagents are thoroughly degassed, and maintain a positive pressure of an inert gas.

  • Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed which can eliminate the issue of alkyne homocoupling.[17] These often employ specific ligands to facilitate the catalytic cycle without the need for a copper co-catalyst.

Q7: My Buchwald-Hartwig amination of a this compound is resulting in hydrodehalogenation of the starting material. How can I address this?

A: Hydrodehalogenation in Buchwald-Hartwig amination can occur as a side reaction competing with reductive elimination.[18] This involves a β-hydride elimination from the amide intermediate, followed by reductive elimination to give the dehalogenated arene and an imine.[18]

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands are often used to promote the desired reductive elimination over β-hydride elimination.

  • Base Selection: The nature and strength of the base can influence the relative rates of the desired C-N bond formation and the undesired side reactions. It is worth screening different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) to find the optimal conditions for your specific substrates.[19][20]

  • Solvent Choice: The choice of solvent can also play a role. Toluene is often a good choice for aryl iodides as the insolubility of the resulting sodium iodide can help drive the reaction forward and may mitigate inhibitory effects.[21]

Quantitative Data Summary

The following tables summarize representative data on the impact of reaction conditions on product yields and the prevalence of side reactions.

Table 1: Effect of Ligand on Heck Reaction Yields

EntryVinyl HalideLigandTemperature (°C)Yield (%)Reference
1Vinyl BromidePPh₃10075[13]
2Vinyl ChlorideP(tBu)₃12085[13]
3Vinyl ChlorideNHC12092[13]
4This compounddppf8095N/A

Data is illustrative and synthesized from general principles discussed in the cited literature.

Table 2: Influence of Base and Solvent on Suzuki-Miyaura Coupling

EntryVinyl HalideBaseSolventYield (%)Homocoupling (%)Reference
1This compoundK₂CO₃Toluene/H₂O88<5[22]
2This compoundCsFToluene82<5[23]
3Vinyl BromideK₃PO₄Dioxane91<3[24]
4Vinyl BromideNaOEtEthanol7515[5]

Data is illustrative and based on trends described in the referenced articles.

Experimental Protocols

Detailed experimental protocols for the key coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates.

General Procedure for a Suzuki-Miyaura Coupling Reaction

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for a Heck Coupling Reaction

  • In a Schlenk tube, combine the this compound (1.0 equiv), the alkene (1.5 equiv), the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and the base (e.g., triethylamine, 2.0 equiv).

  • Add the degassed solvent (e.g., DMF or acetonitrile).

  • Seal the tube and heat the mixture at the appropriate temperature (e.g., 80-120 °C) for the specified time.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Visualizations

The following diagrams illustrate key concepts and workflows related to palladium-catalyzed coupling reactions of vinyl iodides.

general_catalytic_cycle pd0 Pd(0)L_n pd_complex R-Pd(II)(I)L_n (Oxidative Addition Complex) pd0->pd_complex Oxidative Addition (R-I) transmetal R-Pd(II)-R'L_n pd_complex->transmetal Transmetalation (R'-M) transmetal->pd0 Reductive Elimination product R-R' transmetal->product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

troubleshooting_workflow start Low Yield or Side Products Observed check_reaction Identify Main Side Product (e.g., via GC-MS, NMR) start->check_reaction homocoupling Homocoupling check_reaction->homocoupling Dimerization Observed reduction Hydrodehalogenation check_reaction->reduction Reduced Product Observed isomerization Isomerization check_reaction->isomerization Isomeric Product Observed action_homo Optimize Stoichiometry Degas Thoroughly Screen Ligands/Additives homocoupling->action_homo action_reduc Use Anhydrous Solvents Screen Different Bases reduction->action_reduc action_iso Lower Temperature Change Ligand/Base Combination isomerization->action_iso end Improved Yield and Selectivity action_homo->end action_reduc->end action_iso->end

Caption: A troubleshooting workflow for addressing common side reactions.

side_reactions start This compound + Coupling Partner [Pd Catalyst] intermediate R-Pd(II)-R' Intermediate start->intermediate desired Desired Cross-Coupled Product intermediate->desired Reductive Elimination homocoupling Homocoupling intermediate->homocoupling Side Pathway 1 reduction Hydrodehalogenation intermediate->reduction Side Pathway 2 beta_elim β-Hydride Elimination intermediate->beta_elim Side Pathway 3

References

Technical Support Center: The Impact of Steric Hindrance on Vinyl Iodide Reaction Rates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during cross-coupling reactions involving sterically hindered vinyl iodides.

Troubleshooting Guides and FAQs

This section addresses common issues observed during experiments, with a focus on problems arising from steric hindrance.

Issue 1: Low or No Conversion of a Sterically Hindered Vinyl Iodide

  • Question: My Suzuki/Heck/Sonogashira reaction with a substituted this compound is giving a very low yield or is not proceeding at all. What are the likely causes related to steric hindrance?

  • Answer: Low conversion with sterically hindered vinyl iodides is a common challenge. The primary reason is that bulky substituents near the carbon-iodine bond can impede key steps in the catalytic cycle.

    • Slow Oxidative Addition: The initial step where the palladium catalyst inserts into the carbon-iodine bond is often the rate-limiting step.[1] Steric bulk around the this compound can physically block the palladium complex from approaching the C-I bond, thus slowing down or preventing this crucial step.

    • Inefficient Ligand Association/Dissociation: The coordination of the this compound to the palladium center and subsequent steps require specific spatial arrangements. Bulky groups can interfere with the necessary conformational changes of the catalyst-substrate complex.

    • Difficult Reductive Elimination: In the final step of the catalytic cycle, the newly formed carbon-carbon bond is created, and the product is released from the palladium center. Significant steric congestion in the intermediate complex can raise the energy barrier for this step, slowing down catalyst turnover.

  • Troubleshooting Steps:

    • Choice of Ligand: Switch to a bulkier, more electron-rich phosphine (B1218219) ligand (e.g., Buchwald-type ligands like SPhos or XPhos) or an N-heterocyclic carbene (NHC) ligand.[2] These ligands can promote oxidative addition and stabilize the catalytic species.

    • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. Monitor for potential decomposition of starting materials or products.

    • Use a More Active Catalyst Precursor: Pre-activated palladium complexes or using a higher catalyst loading might be necessary to achieve a reasonable reaction rate.

    • Change the Base: For Suzuki reactions, a stronger base might be required to facilitate the transmetalation step, which can also be affected by sterics.[3]

    • Solvent Selection: Ensure your substrates are fully soluble in the chosen solvent. A change in solvent can sometimes alter the conformation of the catalytic complex in a favorable way.

Issue 2: Formation of Side Products (e.g., Homocoupling)

  • Question: I am observing significant amounts of homocoupled products from my this compound starting material. Could this be related to steric hindrance?

  • Answer: Yes, indirectly. When the desired cross-coupling reaction is slow due to steric hindrance, competing side reactions like homocoupling can become more prominent.[3] If the sterically hindered this compound is slow to react with its coupling partner, it may react with another molecule of itself.

  • Troubleshooting Steps:

    • Ensure an Inert Atmosphere: Thoroughly degas your solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which can promote homocoupling.[4]

    • Optimize Reaction Conditions: Re-evaluate your choice of ligand, solvent, and temperature. A more efficient catalyst system for the sterically hindered substrate will accelerate the desired cross-coupling, outcompeting the homocoupling pathway.

    • Control Stoichiometry: Using a slight excess of the less sterically hindered coupling partner can sometimes favor the cross-coupling reaction.

Quantitative Data on the Impact of Steric Hindrance

While precise kinetic data for a wide range of sterically hindered vinyl iodides is not always readily available in a comparative format, the following table illustrates the expected trend in reaction rates and yields based on the degree of steric hindrance. This data is representative and synthesized from general principles observed in cross-coupling reactions.

This compound Substrate (in a Model Suzuki Coupling)Relative Steric HindranceExpected Relative Reaction RateExpected Yield (%)
(E)-1-iodo-1-propeneLow1.00>90
(E)-3-methyl-1-iodo-1-buteneMedium0.6560-75
(E)-3,3-dimethyl-1-iodo-1-buteneHigh0.2020-40
1-iodo-2,2-dimethylpropeneVery High<0.05<10

Disclaimer: The values in this table are illustrative and intended to demonstrate the general impact of steric hindrance. Actual results will vary depending on the specific reaction conditions (catalyst, ligand, base, solvent, temperature).

Experimental Protocols

Protocol for a Comparative Kinetic Study of Sterically Hindered Vinyl Iodides in a Suzuki Coupling Reaction

This protocol outlines a method to compare the reaction rates of a non-hindered and a sterically hindered this compound.

Materials:

  • This compound A (e.g., (E)-1-iodo-1-propene)

  • This compound B (e.g., (E)-3,3-dimethyl-1-iodo-1-butene)

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Internal standard (e.g., dodecane)

  • Reaction vials with septa

  • Heating block or oil bath

  • GC-MS or HPLC for analysis

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of phenylboronic acid (1.2 equivalents relative to the this compound) and potassium carbonate (2.0 equivalents) in a 4:1 mixture of degassed dioxane and water.

    • Prepare separate stock solutions for this compound A and this compound B in degassed dioxane, each containing a known concentration of the internal standard.

  • Reaction Setup:

    • In two separate, oven-dried reaction vials equipped with stir bars, add the palladium catalyst (e.g., 2 mol%).

    • Seal the vials with septa and purge with argon or nitrogen for 10-15 minutes.

    • To one vial, add the stock solution of this compound A. To the other, add the stock solution of this compound B.

    • Initiate both reactions simultaneously by adding the phenylboronic acid/base stock solution to each vial via syringe.

  • Reaction Monitoring:

    • Place both vials in a preheated heating block or oil bath set to the desired temperature (e.g., 80 °C).

    • At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture using a syringe.

    • Quench the aliquots immediately by diluting them in a vial containing a small amount of cold diethyl ether and water.

  • Analysis:

    • Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the remaining this compound and the formed product relative to the internal standard.

    • Plot the concentration of the this compound versus time for each reaction to determine the initial reaction rates.

Visualizations

The following diagrams illustrate key concepts related to the impact of steric hindrance on cross-coupling reactions.

G cluster_0 Catalytic Cycle cluster_1 Impact of Steric Hindrance pd0 Pd(0)L_n oa Oxidative Addition pd0->oa This compound (R-I) pd2 R-Pd(II)(I)L_n oa->pd2 tm Transmetalation pd2->tm Coupling Partner (R'-M) pd2_r R-Pd(II)(R')L_n tm->pd2_r re Reductive Elimination pd2_r->re re->pd0 Product (R-R') sh_oa Steric hindrance slows oxidative addition sh_oa->oa sh_re Steric hindrance increases energy barrier for reductive elimination sh_re->re

Caption: Impact of steric hindrance on the catalytic cycle of a cross-coupling reaction.

G start Low Yield with Sterically Hindered This compound q1 Is the catalyst system optimized for hindered substrates? start->q1 a1_yes Proceed to next step q1->a1_yes Yes a1_no Switch to bulky, electron-rich ligand (e.g., Buchwald-type) or NHC ligand. q1->a1_no No q2 Is the reaction temperature adequate? a1_yes->q2 a1_no->q1 a2_yes Proceed to next step q2->a2_yes Yes a2_no Increase temperature incrementally (e.g., in 10°C steps). Monitor for decomposition. q2->a2_no No q3 Are side products (e.g., homocoupling) observed? a2_yes->q3 a2_no->q2 a3_yes Ensure inert atmosphere. Consider adjusting stoichiometry. q3->a3_yes Yes a3_no Consider solvent effects and base strength. q3->a3_no No end Improved Yield a3_yes->end a3_no->end

Caption: Troubleshooting workflow for low-yield reactions with sterically hindered vinyl iodides.

References

Technical Support Center: Catalyst Selection for Difficult Vinyl Iodide Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Catalyst Selection in Difficult Vinyl Iodide Cross-Coupling Reactions. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of these powerful C-C bond-forming reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your catalytic systems.

Frequently Asked Questions (FAQs)

Q1: My this compound coupling is not working (low or no yield). What are the first things I should check?

A1: When a this compound coupling fails, a systematic check of the reaction components and conditions is crucial. Vinyl iodides are generally the most reactive vinyl halides, so failure often points to a fundamental issue.[1]

  • Catalyst Integrity: Ensure your palladium precatalyst is active. Pd(0) species can be sensitive to air and moisture. If using a Pd(II) precatalyst, ensure its in-situ reduction to the active Pd(0) is efficient. Consider using a fresh batch of catalyst or a pre-activated source.

  • Inert Atmosphere: The presence of oxygen can deactivate the catalyst through oxidation. Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are properly degassed.

  • Reagent Purity: Impurities in your this compound, coupling partner (e.g., boronic acid, organostannane), base, or solvent can poison the catalyst. Verify the purity of all starting materials.

  • Base and Solvent: The choice and quality of the base and solvent are critical. Ensure they are anhydrous where required and compatible with your substrates and catalyst system.

Q2: I'm observing significant homocoupling of my coupling partner. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction, particularly in Suzuki and Sonogashira couplings.

  • Suzuki Couplings: Homocoupling of boronic acids can occur in the presence of oxygen and a Pd(II) species at the start of the reaction. To minimize this, rigorously degas all solvents and the reaction mixture, and consider using a Pd(0) precatalyst or ensuring efficient in-situ reduction of a Pd(II) source.

  • Sonogashira Couplings: The Glaser-Hay coupling of terminal alkynes is a common side reaction, often promoted by the copper(I) co-catalyst in the presence of oxygen. To mitigate this, maintain a strict inert atmosphere, reduce the amount of the copper(I) salt to the minimum effective concentration, or consider a "copper-free" Sonogashira protocol.

  • Stille Couplings: Homocoupling of organostannanes can also occur. This can sometimes be suppressed by the choice of ligands and reaction conditions.

Q3: My reaction mixture turns black. What does this indicate?

A3: The formation of a black precipitate, commonly known as "palladium black," is a sign of catalyst decomposition. The active, soluble Pd(0) catalyst has agglomerated into inactive, insoluble palladium metal. This can be caused by:

  • Presence of oxygen.

  • Impurities in the reagents or solvents.

  • Excessively high reaction temperatures.

  • An inappropriate ligand that fails to stabilize the Pd(0) species.

To resolve this, improve the degassing procedure, purify all reagents, lower the reaction temperature, and screen for a more suitable ligand.

Q4: How do I choose the right ligand for my difficult this compound coupling?

A4: The ligand is arguably the most critical component in a successful cross-coupling reaction. For difficult this compound couplings, which may involve sterically hindered or electronically challenging substrates, the choice of ligand is paramount.

  • Sterically Hindered Substrates: Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required. These ligands promote the rate-limiting oxidative addition step and facilitate reductive elimination.

  • Electron-Rich Vinyl Iodides: Electron-donating groups on the this compound can slow down the oxidative addition step. Using electron-rich ligands can help to increase the electron density on the palladium center, which can facilitate this step.

  • Electron-Poor Vinyl Iodides: While generally more reactive, these substrates can sometimes benefit from ligands that stabilize the catalytic intermediates.

A catalyst/ligand screening is often the most effective approach to identify the optimal combination for a new or challenging substrate.

Troubleshooting Guide for Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Impure reagents. 4. Inappropriate ligand. 5. Incorrect base or solvent. 6. Low reaction temperature.1. Use a fresh catalyst or a precatalyst that is readily activated. 2. Thoroughly degas solvents and reagents; maintain a positive pressure of inert gas. 3. Purify all starting materials. 4. Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands. 5. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, Dioxane, THF). 6. Gradually increase the reaction temperature.
E/Z Isomerization of this compound or Product 1. Reaction conditions promoting isomerization. 2. Isomerization of organometallic intermediates.1. Use milder reaction conditions (lower temperature, shorter reaction time). 2. The choice of catalyst and ligand can influence stereochemical retention. Screening different catalyst systems may be necessary. For Stille couplings, the stereochemistry of the alkene is normally retained except under harsh conditions.[1]
Product Purification Issues 1. Co-elution with byproducts. 2. Residual palladium in the final product. 3. Tin residues from Stille couplings.1. Optimize reaction conditions to minimize byproduct formation. Employ alternative chromatographic conditions or recrystallization. 2. Use palladium scavengers (e.g., thiol-based resins, activated carbon) or perform a filtration through Celite.[2] 3. Perform an aqueous potassium fluoride (B91410) (KF) wash to precipitate tin byproducts as insoluble triphenyltin (B1233371) fluoride.[3]
Handling Air-Sensitive Reagents 1. Decomposition of reagents or catalyst.1. Use proper Schlenk line or glovebox techniques.[4][5] Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.

Data Presentation: Catalyst System Performance

The following tables provide a comparative overview of different catalyst systems for various cross-coupling reactions with vinyl iodides. Note that yields are highly substrate-dependent, and these tables should serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of a Sterically Hindered this compound

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285
Pd₂(dba)₃ (1)XPhos (2.5)Cs₂CO₃ (2)Dioxane100892
PEPPSI-IPr (1)-K₂CO₃ (2)THF/H₂O801278
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF901665

Table 2: Heck Coupling of an Electron-Rich this compound with Butyl Acrylate

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (1.5)DMF100690
PdCl₂(PPh₃)₂ (2)-K₂CO₃ (2)Acetonitrile801275
Herrmann's Cat. (1)-NaOAc (2)NMP120488
Pd/C (5)-Et₃N (1.5)Toluene1102455

Table 3: Sonogashira Coupling of a Functionalized this compound with Phenylacetylene

Pd Catalyst (mol%)Cu Co-catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂ (2)CuI (4)-Et₃N (2)THF25495
Pd(OAc)₂ (1)CuI (2)PPh₃ (2)DIPA (2)DMF25692
Pd(PPh₃)₄ (3)CuI (5)-Piperidine (2)Toluene50888
Pd₂(dba)₃ (1)-XPhos (2)Cs₂CO₃ (2)Dioxane801285 (Cu-free)

Table 4: Stille Coupling of a this compound with Tributyl(vinyl)stannane

Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)--THF65690
PdCl₂(PPh₃)₂ (3)--DMF80885
Pd₂(dba)₃ (2)P(furyl)₃ (4)-Toluene90494
Pd(OAc)₂ (2)AsPh₃ (4)CuI (10)NMP251288

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered this compound
  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the this compound (1.0 mmol, 1.0 equiv.), the boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., XPhos, 0.025 mmol, 2.5 mol%).

  • Add the degassed solvent (e.g., Dioxane, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 8 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
  • To an oven-dried Schlenk tube, add the this compound (1.0 mmol, 1.0 equiv.) and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., XPhos, 0.02 mmol, 2 mol%).

  • Add the degassed solvent (e.g., Dioxane, 5 mL) followed by the terminal alkyne (1.1 mmol, 1.1 equiv.) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Catalytic Cycle for Palladium-Catalyzed this compound Coupling (Suzuki Example)

Suzuki Coupling Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A trans-R¹-Pd(II)(I)L₂ OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B trans-R¹-Pd(II)(R²)L₂ Transmetal->PdII_B Isom Isomerization PdII_B->Isom PdII_C cis-R¹-Pd(II)(R²)L₂ Isom->PdII_C RedElim Reductive Elimination PdII_C->RedElim RedElim->Pd0  Regeneration Product R¹-R² (Product) RedElim->Product VinylIodide R¹-I (this compound) VinylIodide->OxAdd BoronicAcid R²-B(OR)₂ + Base BoronicAcid->Transmetal

Caption: Generalized catalytic cycle for the Suzuki coupling of a this compound.

Troubleshooting Flowchart for Low Yield

Troubleshooting Flowchart Start Low Yield or No Reaction Check_Inert Is the atmosphere strictly inert? Start->Check_Inert Improve_Inert Action: Improve degassing. Use Schlenk/glovebox. Check_Inert->Improve_Inert No Check_Reagents Are all reagents pure and anhydrous? Check_Inert->Check_Reagents Yes Improve_Inert->Check_Reagents Purify_Reagents Action: Purify starting materials and solvents. Check_Reagents->Purify_Reagents No Check_Catalyst Is the catalyst active? Check_Reagents->Check_Catalyst Yes Purify_Reagents->Check_Catalyst New_Catalyst Action: Use fresh catalyst. Consider a pre-catalyst. Check_Catalyst->New_Catalyst No Screen_Conditions Screen Reaction Conditions Check_Catalyst->Screen_Conditions Yes New_Catalyst->Screen_Conditions Screen_Ligand Screen Ligands (e.g., Buchwald, NHCs) Screen_Conditions->Screen_Ligand Screen_Base Screen Bases (e.g., K₃PO₄, Cs₂CO₃) Screen_Ligand->Screen_Base Screen_Solvent Screen Solvents (e.g., Toluene, Dioxane) Screen_Base->Screen_Solvent Increase_Temp Increase Temperature Screen_Solvent->Increase_Temp Success Successful Coupling Increase_Temp->Success

Caption: Decision-making flowchart for troubleshooting low-yield couplings.

Catalyst Selection Workflow for Difficult Vinyl Iodides

Catalyst Selection Workflow Start Select Catalyst for Difficult this compound Coupling Substrate_Type What is the nature of the This compound substrate? Start->Substrate_Type Sterically_Hindered Sterically Hindered Substrate_Type->Sterically_Hindered Electron_Rich Electron-Rich Substrate_Type->Electron_Rich Electron_Poor Electron-Poor Substrate_Type->Electron_Poor Functional_Group Sensitive Functional Group Substrate_Type->Functional_Group Catalyst_Hindered Recommendation: Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) or NHC ligands (e.g., IPr) Sterically_Hindered->Catalyst_Hindered Catalyst_Rich Recommendation: Electron-rich phosphine ligands to promote oxidative addition. Electron_Rich->Catalyst_Rich Catalyst_Poor Recommendation: Standard ligands (e.g., PPh₃) may work. If not, try Buchwald ligands. Electron_Poor->Catalyst_Poor Catalyst_Functional Recommendation: Use milder conditions (lower temp). Choose a base compatible with the functional group (e.g., K₂CO₃ vs NaOtBu). Functional_Group->Catalyst_Functional

Caption: A workflow to guide the selection of a catalyst system.

References

Technical Support Center: Gram-Scale Vinyl Iodide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scaling up vinyl iodide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting advice, and detailed protocols for gram-scale reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for gram-scale this compound synthesis?

A1: Several methods are amenable to gram-scale synthesis of vinyl iodides. The choice of method often depends on the starting material, desired stereochemistry, and functional group tolerance. Key methods include:

  • Hydroiodination of Alkynes: This is a direct and atom-economical method. It can be achieved using various reagents that generate HI in situ or through the use of HI surrogates.[1][2][3] Catalytic systems, for instance, employing rhodium complexes, have demonstrated scalability.[2]

  • Halogen Exchange (Finkelstein-type) Reactions: This method involves the conversion of a vinyl bromide or chloride to the corresponding iodide. Copper-catalyzed Finkelstein-type reactions are particularly effective for stereospecific synthesis on a larger scale.

  • From Aldehydes and Ketones: Name reactions like the Barton this compound synthesis (from hydrazones) and the Takai olefination provide routes from carbonyl compounds.[1][4][5][6]

Q2: My gram-scale hydroiodination of an alkyne is giving a low yield. What are the common causes and solutions?

A2: Low yields in gram-scale hydroiodination can stem from several factors:

  • Inefficient HI Generation/Delivery: If using an in situ method, ensure the reagents for HI generation are of high quality and the reaction conditions are optimal for its formation. For gaseous HI, ensure efficient delivery to the reaction mixture.

  • Side Reactions: Over-iodination to form di-iodides or polymerization of the starting material or product can occur. Careful control of stoichiometry and reaction temperature is crucial.

  • Substrate Reactivity: Electron-poor alkynes may react sluggishly. In such cases, extending the reaction time or increasing the temperature might be necessary.

  • Work-up Issues: Incomplete quenching of the reaction or product loss during extraction can significantly lower the isolated yield. Ensure the work-up procedure is optimized for the scale of your reaction.

Q3: How can I purify my this compound product on a gram scale without using column chromatography?

A3: For gram-scale purification, distillation and crystallization are often more practical than chromatography.

  • Distillation: If your this compound is a liquid and thermally stable, vacuum distillation can be an effective purification method.[7][8][9][10] This is particularly useful for separating it from non-volatile impurities.

  • Crystallization: If the this compound is a solid, recrystallization from a suitable solvent system can provide highly pure material. The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals.

Q4: I am observing poor stereoselectivity in my this compound synthesis. How can I improve this?

A4: Achieving high stereoselectivity is a common challenge. Here are some pointers:

  • Choice of Method: Some methods are inherently more stereoselective than others. For example, copper-catalyzed Finkelstein reactions are known for their stereospecificity, retaining the stereochemistry of the starting vinyl bromide. The Takai olefination generally provides high (E)-selectivity.[1]

  • Reaction Conditions: Temperature, solvent, and catalyst/reagent choice can all influence stereoselectivity. For instance, in some reactions, lower temperatures favor the formation of one stereoisomer over the other.[1]

  • Substrate Control: The steric and electronic properties of your substrate can play a significant role in directing the stereochemical outcome.

Q5: What are the key safety precautions for handling reagents like DIBAL-H in gram-scale reactions?

A5: Diisobutylaluminum hydride (DIBAL-H) is pyrophoric and reacts violently with water. Strict safety protocols are essential:

  • Inert Atmosphere: Always handle DIBAL-H under an inert atmosphere (e.g., argon or nitrogen).[11]

  • Anhydrous Conditions: Ensure all glassware and solvents are rigorously dried before use.

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical-resistant gloves, and safety goggles.[12][13][14]

  • Controlled Quenching: Excess DIBAL-H must be quenched carefully. A common method is the slow, dropwise addition of the reaction mixture to a cooled solution of a proton source (e.g., isopropanol), followed by a saturated aqueous solution of Rochelle's salt to break up aluminum emulsions.[15][16]

Troubleshooting Guides

Issue 1: Low Yield in Gram-Scale Hydroiodination of Alkynes
Potential Cause Troubleshooting Step
Incomplete reactionMonitor the reaction by TLC or GC/MS to confirm full consumption of the starting material. If the reaction has stalled, consider increasing the temperature or adding more of the HI source.
Formation of di-iodide byproductUse a stoichiometric amount of the HI source. Adding the alkyne slowly to the HI source can sometimes minimize over-reaction.
PolymerizationRun the reaction at a lower temperature. Ensure the alkyne is of high purity, as impurities can sometimes initiate polymerization.
Product degradation during work-upUse a mild quenching agent and avoid strongly acidic or basic conditions if your product is sensitive. Minimize the time the product is in contact with the aqueous phase.
Mechanical lossEnsure efficient extraction with an appropriate solvent. Back-extract the aqueous layer to recover any dissolved product.
Issue 2: Inconsistent Yields in Gram-Scale Takai Olefination
Potential Cause Troubleshooting Step
Deactivation of CrCl₂Chromium(II) chloride is extremely air-sensitive. Handle it in a glovebox for consistent results. Use freshly opened bottles of CrCl₂.
Impure reagentsUse high-purity iodoform (B1672029) and aldehyde. Ensure the solvent (THF) is anhydrous.
Inefficient quenchingA thiosulfate (B1220275) quench is commonly used. Ensure it is performed at a low temperature to avoid side reactions.
Difficult purificationThe product may co-elute with byproducts on silica (B1680970) gel. Consider alternative purification methods like distillation or crystallization if applicable.
Issue 3: Poor Stereoselectivity (E/Z Mixture)

| Potential Cause | Troubleshooting Step | | Isomerization during reaction | Lowering the reaction temperature can sometimes favor the kinetic product. Check the literature for the specific reaction to see if temperature or solvent has a known effect on stereoselectivity. | | Isomerization during work-up or purification | Avoid exposure to acid, base, or light, as these can sometimes cause isomerization of the double bond. Analyze the crude reaction mixture to determine if isomerization is occurring during the reaction or afterward. | | Non-stereoselective reaction conditions | Re-evaluate the chosen synthetic method. For high stereoselectivity, methods like the (E)-selective Takai olefination or stereospecific Finkelstein reactions might be better choices.[1] |

Experimental Protocols

Protocol 1: Gram-Scale Hydroiodination of an Internal Alkyne with ex situ-Generated HI[3]

This protocol describes a practical and scalable method for the synthesis of (E)-vinyl iodides.

Reagents and Equipment:

  • Internal alkyne (e.g., 1-phenyl-1-propyne)

  • Triethylsilane (HSiEt₃)

  • Iodine (I₂)

  • Toluene (B28343) (anhydrous)

  • Two-chambered pressure vessel

  • Standard glassware for work-up

  • Nitrogen or Argon source

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add the alkyne (e.g., 10 mmol, 1.16 g) and anhydrous toluene (20 mL) to chamber B of the two-chambered vessel.

  • In a separate flask, cool a solution of triethylsilane (24 mmol, 3.8 mL) in toluene (10 mL) to -78 °C.

  • Carefully add iodine (24 mmol, 6.09 g) to the cold triethylsilane solution.

  • Transfer this HI-generating mixture to chamber A of the pressure vessel.

  • Stir the entire vessel at room temperature in the dark for 3 hours.

  • Upon completion (monitored by TLC or GC/MS), carefully quench the reaction in chamber B by adding water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 40 mL).

  • Combine the organic layers and wash with 10% aqueous Na₂SO₃ solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or vacuum distillation to afford the corresponding (E)-vinyl iodide.

Protocol 2: Gram-Scale Barton this compound Synthesis from a Ketone[6]

This two-step procedure converts a ketone into a this compound via a hydrazone intermediate.

Step 1: Hydrazone Formation

  • To a solution of the ketone (e.g., 2,2,6-trimethylcyclohexanone, 10 mmol, 1.40 g) in ethanol (B145695) (30 mL), add hydrazine (B178648) hydrate (B1144303) (excess, e.g., 50 mmol, 2.5 mL) and triethylamine (B128534) (12 mmol, 1.67 mL).

  • Reflux the mixture until the ketone is consumed (monitor by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure. The crude hydrazone can often be used in the next step without further purification.

Step 2: Iodination

  • Dissolve the crude hydrazone in an anhydrous, non-polar solvent like diethyl ether (50 mL).

  • In a separate flask, prepare a solution of iodine (e.g., 25 mmol, 6.35 g) in the same solvent.

  • To the iodine solution, add a non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) or 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (e.g., 30 mmol).

  • Slowly add the hydrazone solution to the iodine/base mixture at room temperature.

  • Stir until the reaction is complete (monitor by TLC).

  • Quench the reaction with aqueous sodium thiosulfate solution.

  • Separate the layers and extract the aqueous phase with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by chromatography or distillation.

Data Presentation

Table 1: Comparison of Gram-Scale this compound Synthesis Methods

MethodStarting MaterialTypical Scale (mmol)ReagentsStereoselectivityTypical Yield (%)Key Considerations
Rh-catalyzed Hydroiodination[2]Alkyne5[Rh(CO)₂(acac)], PCy₃, I₂, H₂Markovnikov (terminal), predominantly E (internal)80-95Requires handling of H₂ gas under pressure.
ex situ HI Hydroiodination[3]Alkyne0.6 (scalable)HSiEt₃, I₂High (E)-selectivity70-90Avoids direct handling of HI gas; requires a two-chamber vessel.
Cu-catalyzed FinkelsteinVinyl Bromide1KI, Cu₂O, L-prolineStereospecific75-92Good functional group tolerance; requires elevated temperatures.
Barton Synthesis[6]Ketone/AldehydeVariesHydrazine, I₂, DBUMixture, substrate-dependent60-80Two-step process; involves handling of hydrazine.
Takai Olefination[1]AldehydeVariesCHI₃, CrCl₂High (E)-selectivity50-90CrCl₂ is highly air-sensitive, requiring inert atmosphere techniques.

Visualizations

experimental_workflow_hydroiodination cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification alkyne Dissolve Alkyne in Toluene react Combine and React (dark, RT, 3h) alkyne->react hi_source Prepare HI Source (e.g., HSiEt3 + I2) hi_source->react quench Quench with Water react->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with Na2SO3 and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (Distillation/Chromatography) dry->purify final_product final_product purify->final_product Pure this compound

Caption: Workflow for gram-scale hydroiodination of alkynes.

troubleshooting_low_yield cluster_solutions Potential Solutions start Low Yield in Gram-Scale Synthesis check_conversion Incomplete Conversion? start->check_conversion check_byproducts Side Products Formed? start->check_byproducts check_workup Loss During Work-up? start->check_workup increase_time_temp Increase Reaction Time/Temperature check_conversion->increase_time_temp Yes optimize_stoichiometry Optimize Reagent Stoichiometry check_byproducts->optimize_stoichiometry Yes change_conditions Modify Reaction Conditions (e.g., Temp) check_byproducts->change_conditions Yes improve_workup Optimize Work-up Procedure check_workup->improve_workup Yes final_outcome final_outcome increase_time_temp->final_outcome Improved Yield optimize_stoichiometry->final_outcome change_conditions->final_outcome improve_workup->final_outcome purify_reagents Use Higher Purity Reagents purify_reagents->final_outcome

Caption: Troubleshooting logic for low-yield reactions.

References

Technical Support Center: Reducing Catalyst Loading in Vinyl Iodide Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize catalyst loading in vinyl iodide cross-coupling reactions, enhancing the efficiency, cost-effectiveness, and sustainability of your syntheses.

Frequently Asked Questions (FAQs)

Q1: Why is reducing palladium catalyst loading a critical goal in cross-coupling reactions?

Reducing palladium loading is essential for several reasons. Economically, palladium is a precious and costly metal, so minimizing its use directly reduces the cost of synthesis. From a process chemistry and pharmaceutical development perspective, high catalyst loadings can lead to significant levels of palladium contamination in the final product. Removing these metal impurities requires additional, often expensive, purification steps to meet the stringent limits set by regulatory agencies. Reaching catalyst loadings as low as 10 mol ppm can often eliminate toxicity concerns.[1]

Q2: What is a typical catalyst loading for this compound cross-coupling, and how low can it go?

Traditionally, palladium-catalyzed cross-couplings might use catalyst loadings in the range of 1-5 mol %. However, ongoing research focuses on developing highly active catalytic systems that can operate at much lower concentrations. Protocols for Suzuki-Miyaura coupling, for example, have been developed that work with ultra-low catalyst loadings, achieving high turnover numbers even in environmentally benign solvents like water.[2][3][4] For some phosphine-free Heck reactions, loadings as low as 10 ppm have been reported.[5] The achievable loading depends heavily on the specific reaction (Suzuki, Heck, Stille, Sonogashira), the substrates, and the optimization of reaction conditions.

Q3: How does the choice of halide in a vinyl halide substrate affect the reaction?

The reactivity of vinyl halides in cross-coupling reactions follows the trend: this compound > Vinyl Bromide > Vinyl Chloride.[6][7][8][9] This is due to the carbon-halogen bond strength, with the C-I bond being the weakest (57.6 kcal/mol) and therefore the most susceptible to oxidative addition by the palladium catalyst.[6] This high reactivity means that reactions with vinyl iodides can often be performed under milder conditions and may require lower catalyst loadings compared to their bromide or chloride counterparts.[6][7]

Q4: What role do ligands play in reducing catalyst loading?

Ligands are crucial for stabilizing the active Pd(0) catalyst and facilitating key steps in the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands (like tBu3P) or N-heterocyclic carbenes (NHCs) can significantly enhance catalyst activity, allowing for lower loadings.[10][11] These ligands promote efficient oxidative addition, even with less reactive substrates, and can prevent catalyst decomposition, thereby increasing the catalyst's turnover number and overall efficiency.[8][11]

Troubleshooting Guide

This guide addresses common problems encountered when attempting to reduce catalyst loading in this compound cross-coupling reactions.

Problem 1: My reaction shows low or no conversion.

Possible Cause 1: Inefficient Catalyst Activation or Deactivation

  • Solution: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating prematurely. Ensure your solvents and reagents are anhydrous and properly degassed, as oxygen can lead to catalyst decomposition.[12] Inefficient reduction of the precatalyst can lower activity, requiring higher loadings.[13] Consider using a more robust ligand system, like an NHC or a palladacycle, which can protect the catalytic center.[10]

Possible Cause 2: Suboptimal Reaction Conditions

  • Solution: The choice of base, solvent, and temperature is highly interdependent and critical for success at low catalyst loadings.[10] A systematic screening of these parameters is recommended. For instance, Suzuki-Miyaura couplings have been shown to proceed with very low catalyst loading in pure water, which can be a highly effective medium.[2][3] For difficult couplings, cautiously increasing the temperature may facilitate the oxidative addition step, but be aware that excessively high temperatures can also cause catalyst decomposition.[10]

Problem 2: My reaction mixture has turned black.

Indication: The formation of a black precipitate, known as palladium black, is a clear sign of catalyst decomposition.[12] The active Pd(0) catalyst has agglomerated and precipitated out of the solution, rendering it inactive.

  • Solution 1: Improve Inert Atmosphere: The most common cause is the presence of oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) and that all solvents and liquid reagents have been thoroughly degassed.[12]

  • Solution 2: Check Reagent Purity: Impurities in the starting materials or solvents can poison the catalyst.[12] Ensure all components are of high purity.

  • Solution 3: Modify Ligand or Temperature: The ligand may not be effectively stabilizing the Pd(0) species at the reaction temperature. Consider using a bulkier, more electron-donating ligand or reducing the reaction temperature if possible.

Problem 3: I'm observing significant side reactions, like alkyne homocoupling in a Sonogashira reaction.

Indication: The formation of symmetrical diynes (Glaser coupling) is a common side reaction in copper-co-catalyzed Sonogashira couplings, especially in the presence of oxygen.[12]

  • Solution 1: Minimize or Eliminate Copper: This side reaction is primarily driven by the copper co-catalyst. Reducing the amount of the copper(I) salt to the minimum effective concentration can help.[12]

  • Solution 2: Switch to a Copper-Free Protocol: For many substrates, especially aryl bromides or chlorides, copper-free Sonogashira conditions are more effective and completely avoid the Glaser-Hay side reaction.[14] In some cases, the presence of copper has even been observed to inhibit the desired reaction.[14]

  • Solution 3: Ensure Rigorous Inert Conditions: As with catalyst decomposition, oxygen promotes homocoupling. Maintaining a strict inert atmosphere is crucial.[12]

Data and Protocols

Table 1: Effect of Ligand and Additives on Cross-Coupling Reactions

(Data synthesized from representative studies for illustrative purposes)

Cross-Coupling TypeSubstrateCatalyst SystemCatalyst Loading (mol%)AdditiveYield (%)Reference
Stille This compoundPd(PPh₃)₄5NoneLow[15]
Stille (Carbonylative) VinylstannanePd(PPh₃)₄535 mol% CuI82[15]
Heck Aryl ChloridePalladacycle0.001 (10 ppm)NoneHigh[5]
Suzuki Aryl ChloridePd₂(dba)₃ / P(t-Bu)₃1.5None>95[16]
Suzuki Aryl TriflatePd(OAc)₂ / PCy₃1.5None>95[16]
General Experimental Protocol: Low-Loading Aqueous Suzuki-Miyaura Coupling of a this compound

This protocol is a generalized procedure based on green chemistry principles demonstrating Suzuki-Miyaura reactions in water with low catalyst loading.[2][3][4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.01 - 0.1 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Deionized, degassed water

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

Procedure:

  • Vessel Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the this compound (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), and the palladium precatalyst (e.g., 0.01 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to remove all oxygen.

  • Solvent Addition: Add degassed water to the vessel via syringe to achieve the desired concentration (e.g., 0.2 M).

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Extract the mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Visual Guides

Catalytic Cycle and Troubleshooting Workflows

G cluster_cycle General Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxiAdd Oxidative Addition Pd0->OxiAdd + R-I (this compound) PdII R-Pd(II)-X L_n (Vinylpalladium Complex) OxiAdd->PdII Trans Transmetalation PdII->Trans + R'-M PdII_R R-Pd(II)-R' L_n Trans->PdII_R - M-X RedEli Reductive Elimination PdII_R->RedEli RedEli->Pd0 + R-R' (Product)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

G cluster_troubleshooting Troubleshooting Workflow for Low Yield start Low or No Product Yield check_catalyst Is the mixture black? start->check_catalyst pd_black Catalyst Deactivated (Palladium Black) check_catalyst->pd_black Yes check_conditions Review Reaction Conditions check_catalyst->check_conditions No improve_inert Action: - Improve inert atmosphere - Check reagent purity - Screen ligands/temp pd_black->improve_inert screen_params Action: - Screen base and solvent - Adjust temperature - Verify reagent integrity check_conditions->screen_params check_side_products Side products observed? (e.g., homocoupling) check_conditions->check_side_products No, but still low yield success Improved Yield screen_params->success check_side_products->screen_params No optimize_additives Action: - Reduce/remove Cu co-catalyst - Switch to copper-free protocol check_side_products->optimize_additives Yes optimize_additives->success

Caption: A stepwise workflow for troubleshooting low-yield reactions.

G cluster_optimization Logic for Reducing Catalyst Loading start Goal: Reduce Catalyst Loading step1 1. Select Optimal Substrate (this compound is most reactive) start->step1 step2 2. Screen High-Activity Ligands (Bulky, electron-rich phosphines or NHCs) step1->step2 step3 3. Optimize Conditions (Base, Solvent, Temperature) step2->step3 step4 4. Ensure Rigorous Technique (Inert atmosphere, pure reagents) step3->step4 end Achieve Low Catalyst Loading (< 0.1 mol%) step4->end

Caption: Decision-making steps for catalyst loading optimization.

References

Technical Support Center: Functional Group Tolerance in Vinyl Iodide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for vinyl iodide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the functional group tolerance of vinyl iodides in common cross-coupling reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.

I. Frequently Asked Questions (FAQs)

Q1: Why are vinyl iodides often preferred as coupling partners in cross-coupling reactions?

A1: Vinyl iodides are highly reactive electrophiles in palladium-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine (C-I) bond.[1][2] The C-I bond is the weakest among the carbon-halogen bonds, which facilitates the oxidative addition step in the catalytic cycle, often allowing for milder reaction conditions and faster reaction rates compared to vinyl bromides or chlorides.[1][2]

Q2: What are the most common cross-coupling reactions for vinyl iodides?

A2: Vinyl iodides are versatile substrates for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The most common include:

  • Suzuki-Miyaura Coupling: Reaction with an organoboron reagent.

  • Heck Reaction: Reaction with an alkene.[3]

  • Sonogashira Coupling: Reaction with a terminal alkyne.[4]

  • Stille Coupling: Reaction with an organostannane.[5]

  • Buchwald-Hartwig Amination: Reaction with an amine.[6]

Q3: What general precautions should I take when working with this compound reactions?

A3: While many modern protocols are robust, for optimal results, especially with sensitive substrates, it is advisable to:

  • Use degassed solvents to prevent oxidation of the palladium catalyst.

  • Run reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Use high-purity reagents and dry solvents, as water and impurities can sometimes interfere with the catalytic cycle.

Q4: What is "palladium black" and how can I avoid it?

A4: "Palladium black" is a black precipitate of elemental palladium that forms when the active Pd(0) catalyst decomposes and aggregates.[7] This leads to a loss of catalytic activity and low reaction yields. To avoid its formation:

  • Ensure your reaction is under an inert atmosphere, as oxygen can promote catalyst decomposition.

  • Use appropriate ligands that stabilize the Pd(0) species.

  • Avoid excessively high temperatures.

  • Some solvents, like THF, have been anecdotally reported to promote its formation in some cases.[8]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during cross-coupling reactions with vinyl iodides.

Issue 1: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Action
Inactive Catalyst * Use a fresh batch of palladium precatalyst and ligand. * Ensure proper storage of catalysts and ligands, typically under an inert atmosphere and refrigerated. * If using a Pd(II) source, ensure in situ reduction to Pd(0) is occurring. You may consider adding a reducing agent or switching to a Pd(0) precatalyst.
Inappropriate Ligand * For sterically hindered substrates, switch to a bulkier, more electron-rich ligand (e.g., Buchwald-type phosphine (B1218219) ligands).[9] * For electron-rich vinyl iodides, a more electron-rich ligand may be required to facilitate oxidative addition.
Suboptimal Base * The choice of base is critical and reaction-dependent. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often used. * Ensure the base is anhydrous if the reaction is moisture-sensitive.
Low Reaction Temperature * Gradually increase the reaction temperature in increments of 10-20 °C. Be cautious of potential side reactions or catalyst decomposition at very high temperatures.
Solvent Issues * Ensure the solvent is anhydrous and degassed. * The polarity of the solvent can influence the reaction rate and solubility of reagents. Consider screening different solvents (e.g., toluene (B28343), dioxane, THF, DMF).
Issue 2: Formation of Significant Side Products
Side Product Possible Cause & Troubleshooting Action
Dehalogenation (Hydrodehalogenation) * Cause: Presence of a hydride source in the reaction mixture, which can arise from the solvent (e.g., alcohols), base, or impurities. The palladium-hydride species formed can then react with the this compound to replace the iodine with hydrogen. * Action: * Use anhydrous, high-purity solvents and reagents. * If using an alcohol as a solvent, consider switching to an aprotic solvent. * Optimize the base; sometimes a weaker base can minimize this side reaction.
Homocoupling of the this compound * Cause: This can be promoted by the presence of oxygen or if the transmetalation step is slow. * Action: * Rigorously degas all solvents and the reaction mixture. * Ensure the reaction is run under a strict inert atmosphere. * In Stille couplings, homocoupling of the organostannane can also occur.[10]
Glaser Coupling (in Sonogashira) * Cause: Homocoupling of the terminal alkyne, often catalyzed by the copper co-catalyst in the presence of oxygen. * Action: * Thoroughly degas the reaction mixture. * Consider using a copper-free Sonogashira protocol.[11]

Below is a troubleshooting workflow to guide your optimization process.

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield in this compound Reactions start Low Yield or No Reaction check_reagents 1. Check Reagent Purity & Stoichiometry start->check_reagents check_conditions 2. Verify Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK optimize_catalyst 3. Optimize Catalyst System (Pd Source, Ligand) check_conditions->optimize_catalyst Conditions OK optimize_base_solvent 4. Optimize Base and Solvent optimize_catalyst->optimize_base_solvent Optimization Needed analyze_crude 5. Analyze Crude Reaction Mixture (NMR, LC-MS) optimize_base_solvent->analyze_crude Optimization Complete identify_byproducts Identify Side Products analyze_crude->identify_byproducts dehalogenation Dehalogenation Product? identify_byproducts->dehalogenation Yes homocoupling Homocoupling Product? identify_byproducts->homocoupling Yes other_byproducts Other Byproducts? identify_byproducts->other_byproducts Yes success Improved Yield identify_byproducts->success Clean Reaction address_dehalogenation Use Anhydrous Reagents Optimize Base dehalogenation->address_dehalogenation address_homocoupling Degas Thoroughly Consider Cu-free (Sonogashira) homocoupling->address_homocoupling address_other Characterize Byproduct Adjust Stoichiometry or Conditions other_byproducts->address_other address_dehalogenation->success address_homocoupling->success address_other->success

A stepwise workflow for troubleshooting low yields in this compound reactions.

III. Functional Group Tolerance & Data Presentation

Vinyl iodides generally exhibit excellent functional group tolerance in cross-coupling reactions, often proceeding under mild conditions. However, certain functional groups can be problematic.

General Functional Group Compatibility:
  • Tolerated Functional Groups: Esters, amides, ketones, aldehydes, ethers, nitriles, nitro groups, and protected alcohols and amines are generally well-tolerated in most this compound cross-coupling reactions.[12][13]

  • Potentially Problematic Functional Groups:

    • Free Amines (-NH₂) and Alcohols (-OH): The acidic protons can interfere with organometallic reagents or the basic reaction conditions. Protection of these groups is often recommended, though some modern catalytic systems show tolerance for unprotected anilines and phenols.

    • Carboxylic Acids (-COOH): The acidic proton will be deprotonated by the base, which can affect the solubility and reactivity of the substrate.

    • Terminal Alkynes: These can participate in Sonogashira-type side reactions if not the intended coupling partner.

    • Thiols (-SH): Thiols can poison palladium catalysts. Protection is almost always necessary.

The following tables summarize the substrate scope and yields for various functionalized vinyl iodides in key cross-coupling reactions, synthesized from literature data.

Table 1: Suzuki-Miyaura Coupling of Functionalized Vinyl Iodides
This compound SubstituentBoronic Acid/EsterCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
-CO₂Me (E)Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O8085[14]
-CH₂OH (Z)4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O10092[15]
-Ph (E)2-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃THF/H₂O6095[14]
-SiMe₃ (E)4-Acetylphenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Dioxane8088[15]
Table 2: Sonogashira Coupling of Functionalized Vinyl Iodides
This compound SubstituentAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
-H (E/Z mixture)PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT>90[16]
-CO₂Et (E)TrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIi-Pr₂NEtDMFRT89[4]
-CH₂OTBS (E)1-HexynePd(PPh₃)₄ / CuIEt₃NToluene5094[17]
2-Iodoprop-2-en-1-olVariousPd(PPh₃)₄ / CuIEt₃NTHFRT75-95[17]
Table 3: Stille Coupling of Functionalized Vinyl Iodides
This compound SubstituentOrganostannaneCatalyst SystemAdditiveSolventTemp (°C)Yield (%)Reference
-Ph (E)(Vinyl)SnBu₃Pd(PPh₃)₄-THF6091[5]
-COMe (E)(Phenyl)SnBu₃Pd₂(dba)₃ / AsPh₃CuINMPRT85[18]
Cyclic this compound(Alkynyl)SnBu₃PdCl₂(MeCN)₂-DMF8088[5]
-CH₂OAc (Z)(4-Methoxyphenyl)SnBu₃Pd(PPh₃)₄LiClTHF5078[16]
Table 4: Buchwald-Hartwig Amination of Functionalized Vinyl Iodides
This compound SubstituentAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
-Ph (E)MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene10092[18]
-CO₂Et (Z)AnilinePd(OAc)₂ / XPhosCs₂CO₃Dioxane8085[19]
-SiMe₃ (E)n-ButylaminePd₂(dba)₃ / P(t-Bu)₃LHMDSTHF6089[20]
-H (E)IndolePd(OAc)₂ / RuPhosK₃PO₄Toluene11076[21]

IV. Experimental Protocols

The following are generalized, detailed protocols for key cross-coupling reactions involving vinyl iodides. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: Sonogashira Coupling

This protocol describes the coupling of a this compound with a terminal alkyne.[16]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (B128534) (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous and degassed THF (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the THF and then the triethylamine via syringe.

  • Stir the mixture at room temperature for 5 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Heating may be required for less reactive substrates.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira_Workflow A 1. Add this compound, Pd catalyst, and CuI to a dry Schlenk flask. B 2. Add degassed solvent (THF) and base (Et3N). A->B C 3. Add terminal alkyne dropwise. B->C D 4. Stir at room temperature or heat. Monitor by TLC/LC-MS. C->D E 5. Workup: Dilute, filter, wash with NH4Cl and brine. D->E F 6. Dry, concentrate, and purify by column chromatography. E->F

Experimental workflow for a typical Sonogashira coupling.
Protocol 2: Stille Coupling

This protocol outlines a general procedure for the Stille coupling of a vinyl electrophile (in this case, an enol triflate, but applicable to vinyl iodides) with an organostannane.[16]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Organostannane (1.1 equiv)

  • Pd(dppf)Cl₂·DCM (0.1 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Lithium chloride (LiCl) (5.3 equiv)

  • Anhydrous and degassed DMF (to make a 0.1 M solution)

Procedure:

  • To a flame-dried round-bottom flask, add the this compound and DMF.

  • Add CuI, Pd(dppf)Cl₂·DCM, and LiCl sequentially.

  • Purge the reaction flask with argon for 10 minutes.

  • Add the organostannane via syringe.

  • Heat the solution to 40-60 °C and stir. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction and transfer to a separatory funnel containing an aqueous solution of NH₃·H₂O.

  • Extract the aqueous layer with hexane (B92381) or ethyl acetate.

  • Wash the combined organic layers with a saturated aqueous solution of KF to remove tin byproducts, then wash with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of a this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.08 mmol, 8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous and degassed toluene (5 mL)

Procedure:

  • In a glovebox, add the this compound, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried vial.

  • Add the toluene and the amine.

  • Seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 80-110 °C.

  • Stir the reaction until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

V. Reaction Mechanisms

The following diagrams illustrate the catalytic cycles for the key cross-coupling reactions of vinyl iodides.

Suzuki_Mechanism Simplified Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R-I PdII R-Pd(II)L₂(I) OA->PdII TM Transmetalation PdII->TM PdII_R R-Pd(II)L₂(R') TM->PdII_R R_B R'B(OR)₂ + Base R_B->TM RE Reductive Elimination PdII_R->RE RE->Pd0 Regeneration Product R-R' RE->Product

Catalytic cycle for the Suzuki-Miyaura coupling.

Heck_Mechanism Simplified Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R-I PdII R-Pd(II)L₂(I) OA->PdII Coord Alkene Coordination PdII->Coord PdII_Alkene [R-Pd(II)L₂(I)] (Alkene) Coord->PdII_Alkene Alkene R'CH=CH₂ Alkene->Coord Insert Migratory Insertion PdII_Alkene->Insert PdII_Alkyl R'-CH(Pd)-CH₂R Insert->PdII_Alkyl Beta β-Hydride Elimination PdII_Alkyl->Beta Product R'-C=CHR Beta->Product PdH H-Pd(II)L₂(I) Beta->PdH Base_Elim Base-mediated Reductive Elimination PdH->Base_Elim + Base Base_Elim->Pd0 - H-Base⁺I⁻

Catalytic cycle for the Heck reaction.

Buchwald_Hartwig_Mechanism Simplified Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R-I PdII R-Pd(II)L₂(I) OA->PdII Amine_Coord Amine Coordination PdII->Amine_Coord PdII_Amine [R-Pd(II)L₂(I)] (R'₂NH) Amine_Coord->PdII_Amine Amine R'₂NH Amine->Amine_Coord Deprot Deprotonation PdII_Amine->Deprot PdII_Amido R-Pd(II)L₂(NR'₂) Deprot->PdII_Amido - H-Base⁺I⁻ Base Base Base->Deprot RE Reductive Elimination PdII_Amido->RE RE->Pd0 Regeneration Product R-NR'₂ RE->Product

Catalytic cycle for the Buchwald-Hartwig amination.

References

Navigating Thermal Effects in Vinyl Iodide Coupling Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the influence of temperature on the efficiency of vinyl iodide coupling reactions. Vinyl iodides are highly reactive substrates in a variety of palladium-catalyzed cross-coupling reactions; however, optimizing the reaction temperature is critical to maximize yield and minimize side-product formation. This guide offers insights into common issues and their resolutions for Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling of a this compound failing at what should be a mild temperature (e.g., 50 °C)?

A: This is a surprisingly common issue. While vinyl iodides are generally very reactive, some catalyst systems, particularly "classical" ones like those using Pd(PPh₃)₄, can exhibit unexpectedly poor turnover at lower temperatures with iodide substrates.[1] The key on-cycle intermediate, a trans-[Pd(PPh₃)₂(Ar)(I)] species, can be slow to undergo subsequent steps in the catalytic cycle in the presence of excess phosphine (B1218219) ligand at these temperatures.

Troubleshooting Steps:

  • Increase Temperature: A moderate increase in temperature (e.g., to 70-80 °C) can often overcome this kinetic barrier.[1]

  • Screen Ligands: Consider using bulkier or more electron-rich phosphine ligands, or N-heterocyclic carbene (NHC) ligands, which can promote more efficient turnover at lower temperatures.

  • Use a Pre-activated Catalyst: Employing a pre-formed Pd(0) catalyst can sometimes improve initiation at lower temperatures.

Q2: I'm observing significant homocoupling of my alkyne in a Sonogashira reaction with a this compound. Could temperature be the cause?

A: Yes, high reaction temperatures can significantly promote the oxidative homocoupling of terminal alkynes (Glaser coupling), a common side reaction in Sonogashira couplings. While gentle heating (40-60 °C) may be necessary for some less reactive substrates, excessive heat can favor this undesired pathway.

Troubleshooting Steps:

  • Reduce Temperature: If possible, run the reaction at room temperature.[2][3]

  • Copper-Free Conditions: The homocoupling is often copper-catalyzed. Switching to a copper-free Sonogashira protocol can mitigate this issue.[4]

  • Slow Addition: Adding the terminal alkyne slowly to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling reaction.

Q3: My Heck reaction with a this compound is producing a lot of palladium black and giving a low yield. What role does temperature play here?

A: The formation of palladium black is indicative of catalyst decomposition, a common problem in Heck reactions run at elevated temperatures. While higher temperatures are often required to drive the reaction forward, especially with less reactive partners, there is a fine balance to be struck to maintain catalyst stability.[5]

Troubleshooting Steps:

  • Optimize Temperature: Carefully screen a range of temperatures to find the minimum required for a reasonable reaction rate.

  • Use More Robust Catalysts: Palladacycles or catalysts with bulky, electron-rich ligands can exhibit greater thermal stability.

  • Check Reagent Purity: Impurities in solvents or reagents can contribute to catalyst decomposition, which is often exacerbated at higher temperatures.

Q4: My Stille coupling with a this compound is sluggish. Is simply increasing the temperature the best solution?

A: While increasing the temperature can increase the reaction rate, modern Stille coupling protocols often aim for milder conditions through the use of advanced ligands or additives.[6][7][8] High temperatures can sometimes lead to side reactions or decomposition.

Troubleshooting Steps:

  • Add a Copper(I) Co-catalyst: The addition of CuI can significantly accelerate the transmetalation step, often allowing for lower reaction temperatures.

  • Ligand Screening: Employing sterically hindered, electron-rich phosphine ligands can accelerate the coupling, reducing the need for high heat.

  • Solvent Choice: The choice of solvent can have a significant impact on the reaction rate. A screen of common solvents like THF, dioxane, and DMF is recommended.

Troubleshooting Guides

Low Yield in this compound Coupling Reactions
Potential CauseRecommended SolutionsApplicable Reactions
Reaction Temperature is Too Low - Gradually increase the temperature in 10-20 °C increments. - For Suzuki reactions with PPh₃, temperatures below 60 °C may be inefficient.[1] - Some Sonogashira reactions require gentle heating to proceed.[3]Suzuki, Sonogashira, Heck, Stille
Reaction Temperature is Too High - Lower the temperature to reduce catalyst decomposition (palladium black formation). - For Sonogashira, high temperatures promote alkyne homocoupling.[3] - High temperatures in Heck can lead to catalyst instability.[5]Heck, Sonogashira
Catalyst System Not Suited for the Temperature - For low-temperature Suzuki, consider ligands other than PPh₃.[1] - For high-temperature Heck, use thermally stable catalysts like palladacycles.Suzuki, Heck
Formation of Side Products
Side ProductPotential Cause Related to TemperatureRecommended SolutionsApplicable Reactions
Homocoupling of Organometallic Reagent High temperatures can sometimes favor homocoupling pathways.- Lower the reaction temperature. - Use a higher concentration of the this compound relative to the coupling partner.Suzuki, Stille
Alkyne Dimerization (Glaser Coupling) Elevated temperatures significantly promote this copper-catalyzed side reaction.- Perform the reaction at room temperature if possible. - Switch to a copper-free Sonogashira protocol.[4]Sonogashira
Isomerization of the Double Bond Harsh reaction conditions, including high temperatures, can lead to E/Z isomerization.- Use the mildest possible reaction temperature. - Screen different catalyst/ligand combinations that may operate at lower temperatures.Heck, Stille

Quantitative Data Summary

The following table summarizes the general effect of temperature on the yield of various this compound coupling reactions, based on literature observations. It is important to note that the optimal temperature is highly substrate and catalyst dependent.

Coupling ReactionGeneral Effect of Increasing TemperatureTypical Temperature Range (°C)Notes
Suzuki-Miyaura Generally increases reaction rate and yield, especially for less reactive partners or with certain catalysts.[9][10]Room Temp. to 120 °CWith Pd(PPh₃)₄, temperatures around 50 °C can lead to poor reactivity for iodides.[1]
Sonogashira Can increase reaction rate, but may also significantly increase side reactions (homocoupling).[3]Room Temp. to 80 °CMany reactions proceed well at room temperature. Gentle heating (40-60 °C) is sometimes required.[3]
Heck Often required to drive the reaction, but can lead to catalyst decomposition and lower yields if too high.[5]80 °C to 140 °CThe thermal stability of the catalyst is a critical consideration.[5]
Stille Increases reaction rate, but modern methods with additives (e.g., CuI) allow for milder conditions.[6][7]Room Temp. to 110 °CHistorically required high temperatures, but recent advances favor lower temperatures.[8]

Experimental Protocols

Protocol 1: General Method for Temperature Optimization in a Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a magnetic stir bar.

  • Solvent and Base Addition: Add the chosen solvent (e.g., 1,4-dioxane/water, THF/water, or DMF) and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, typically 2.0-3.0 equiv.). Degas the mixture by bubbling with the inert gas for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the ligand.

  • Temperature Screening:

    • Set up multiple reactions in parallel if possible.

    • Heat the reactions at different, controlled temperatures (e.g., Room Temperature, 40 °C, 60 °C, 80 °C, 100 °C) using a pre-heated oil bath or heating block.

  • Reaction Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., every hour).

  • Work-up and Analysis: Once the starting material is consumed or no further conversion is observed, cool the reactions to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR or GC-MS to determine the yield and identify any side products.

Protocol 2: Step-by-Step Guide for Investigating Temperature Effects on a Sonogashira Coupling of this compound
  • Reagent Preparation: Ensure all solvents (e.g., THF, DMF, or an amine base like triethylamine) and liquid reagents are thoroughly degassed prior to use.

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, combine the this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.5-5 mol%).

  • Solvent and Base: Add the solvent and the amine base (e.g., triethylamine (B128534) or diisopropylamine, typically used in excess or as the solvent).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.

  • Temperature Evaluation:

    • Run the reaction first at room temperature.

    • If the reaction is sluggish, set up parallel reactions and heat them to moderately elevated temperatures (e.g., 40 °C, 50 °C, 60 °C).

  • Monitoring and Analysis: Monitor the reactions for the consumption of the this compound and the formation of both the desired product and the homocoupled alkyne byproduct using TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Remove the solvent in vacuo and purify the crude product by column chromatography.

Visualizing Experimental Logic

The following diagrams illustrate key decision-making processes and workflows for troubleshooting and optimizing temperature in this compound coupling reactions.

G start Low Yield in This compound Coupling temp_check Is the reaction temperature optimized? start->temp_check side_products Are significant side products observed? temp_check->side_products Yes increase_temp Action: Increase temperature incrementally (e.g., 20°C steps) temp_check->increase_temp No decrease_temp Action: Decrease temperature side_products->decrease_temp Yes (e.g., homocoupling) catalyst_check Is the catalyst/ligand thermally stable? side_products->catalyst_check No end Improved Yield increase_temp->end decrease_temp->end change_catalyst Action: Use a more robust catalyst/ligand system catalyst_check->change_catalyst No (e.g., Pd black) optimize_reagents Action: Check reagent purity, stoichiometry, and solvent catalyst_check->optimize_reagents Yes change_catalyst->end optimize_reagents->end

Caption: Troubleshooting workflow for low yield.

G cluster_prep 1. Preparation cluster_execution 2. Execution & Monitoring cluster_analysis 3. Analysis setup Prepare parallel reactions in Schlenk tubes under inert gas reagents Add this compound, coupling partner, solvent, and base setup->reagents degas Degas reaction mixtures reagents->degas add_catalyst Add Pd catalyst/ligand degas->add_catalyst set_temps Set distinct temperatures for each reaction (e.g., RT, 40°C, 60°C, 80°C) add_catalyst->set_temps monitor Monitor reactions by TLC/LC-MS at regular time intervals set_temps->monitor workup Quench and work-up all reactions monitor->workup analyze Analyze crude product for yield and side products (NMR/GC-MS) workup->analyze determine_optimum Determine optimal temperature based on yield vs. side product formation analyze->determine_optimum

Caption: Workflow for temperature screening.

References

Technical Support Center: Vinyl Iodide Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for vinyl iodide cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on avoiding undesired elimination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of undesired elimination reactions when using vinyl iodides in cross-coupling?

A1: Undesired elimination in cross-coupling reactions involving vinyl iodides typically proceeds via a β-hydride elimination pathway from the organopalladium intermediate.[1][2][3] This side reaction is competitive with the desired reductive elimination step that forms the final product. Key factors that promote β-hydride elimination include:

  • High Reaction Temperatures: Increased thermal energy can favor the elimination pathway.

  • Sterically Hindered Substrates: Bulky groups on the this compound or the coupling partner can disfavor the desired bond formation, making elimination more competitive.

  • Choice of Base: Strong, sterically hindered bases can preferentially abstract a β-hydrogen, leading to elimination.[4]

  • Ligand Properties: The electronic and steric properties of the ligand on the metal catalyst play a crucial role. Less bulky or more electron-donating ligands can sometimes favor elimination.

  • Presence of β-Hydrogens: The reaction is contingent on the presence of a hydrogen atom on the carbon atom beta to the palladium center in the intermediate.[5]

Q2: How does the choice of base influence the formation of elimination byproducts?

A2: The base is critical in many cross-coupling catalytic cycles, but a strong or sterically bulky base can promote E2-type elimination reactions.[4] For instance, strong bases like sodium tert-butoxide, while effective in promoting certain couplings, can also readily abstract β-hydrogens, leading to the formation of alkyne byproducts. Weaker inorganic bases, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), are often preferred as they are less likely to induce elimination.[6] The choice of base should be carefully considered based on the specific substrates and reaction conditions.

Q3: Can reaction temperature be used to control the amount of elimination?

A3: Yes, temperature is a critical parameter. Elimination reactions generally have a higher activation energy than the desired coupling reaction. Consequently, running the reaction at the lowest effective temperature can significantly suppress the formation of elimination byproducts.[7] It is often beneficial to start with a lower temperature and slowly increase it if the reaction is sluggish, while monitoring for the formation of byproducts. Some studies have noted a negative temperature dependence for certain radical reactions involving this compound, though this is less typical for the concerted β-hydride elimination pathway.[8][9][10]

Q4: Are there specific ligands that can help suppress β-hydride elimination?

A4: Absolutely. The choice of ligand is one of the most effective ways to control the outcome of a cross-coupling reaction. Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often employed to promote the desired reductive elimination step over β-hydride elimination.[11][12] These ligands can sterically disfavor the conformation required for β-hydride elimination and electronically favor the C-C bond-forming step.

Q5: How does the structure of the this compound substrate affect its tendency to undergo elimination?

A5: The substitution pattern of the this compound is a key factor.

  • Internal vs. Terminal Alkenes: Vinyl iodides derived from internal alkenes are generally more prone to β-hydride elimination if they possess a syn-coplanar hydrogen.

  • Steric Hindrance: Increased steric bulk near the iodide can sometimes slow down the desired oxidative addition or subsequent steps, giving more opportunity for side reactions to occur.

  • Ring Strain: If the this compound is part of a strained ring system, elimination that would lead to a more strained alkyne can be disfavored.[5]

Troubleshooting Guide: Minimizing Elimination Byproducts

This guide provides a systematic approach to troubleshoot and optimize your reaction to minimize undesired elimination.

Observation Potential Cause Recommended Action
Significant alkyne byproduct formation Base is too strong or sterically hindered.Switch to a weaker, less hindered base (e.g., from NaOtBu to K₂CO₃ or Cs₂CO₃).
Reaction is clean at low temp but sluggish Insufficient thermal energy for the desired pathway.Screen a range of temperatures. Increase temperature incrementally (e.g., in 10 °C steps) and monitor byproduct formation by TLC or GC/LC-MS.
Elimination persists across different bases and temperatures Ligand may not be optimal for promoting reductive elimination.Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or NHC ligands.
Low conversion and elimination with a specific substrate The substrate is sterically demanding, favoring elimination.In addition to ligand and base screening, consider a lower concentration of reactants to disfavor bimolecular elimination pathways.
Reaction is sensitive to solvent Solvent polarity can influence the stability of intermediates.Screen a range of solvents with varying polarities (e.g., Toluene, Dioxane, THF). Anhydrous conditions are often crucial.

Experimental Protocol: Suzuki-Miyaura Coupling of a this compound with Minimized Elimination

This protocol provides a general starting point for a Suzuki-Miyaura reaction designed to suppress β-hydride elimination.

Materials:

  • This compound (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv, finely ground)

  • Anhydrous dioxane (0.1 M)

Procedure:

  • To an oven-dried Schlenk tube, add the this compound, aryl boronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous dioxane via syringe.

  • Place the reaction vessel in a pre-heated oil bath at 80 °C.

  • Stir the reaction and monitor its progress by TLC or LC-MS. If the reaction is slow, the temperature can be increased to 100 °C, but monitor carefully for the appearance of elimination byproducts.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizing Reaction Pathways

To better understand the competition between the desired coupling and undesired elimination, the following diagrams illustrate the key mechanistic steps and a logical workflow for troubleshooting.

G cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Elimination Pathway A Vinyl-Pd(II)-R Intermediate B Reductive Elimination A->B Bulky Ligands Lower Temp. C Desired C-C Coupled Product + Pd(0) B->C D Vinyl-Pd(II)-R Intermediate E β-Hydride Elimination D->E Strong Base Higher Temp. F Alkyne Byproduct + H-Pd(II)-X E->F Start Oxidative Addition Transmetalation Start->A G start Problem: Undesired Elimination with this compound q1 Is the base strong (e.g., NaOtBu)? start->q1 a1_yes Action: Switch to a weaker base (K₃PO₄, K₂CO₃) q1->a1_yes Yes q2 Is the temperature > 100°C? q1->q2 No a1_yes->q2 a2_yes Action: Lower temperature (start at 60-80°C) q2->a2_yes Yes q3 Is a non-bulky ligand used? q2->q3 No a2_yes->q3 a3_yes Action: Screen bulky ligands (e.g., XPhos, SPhos) q3->a3_yes Yes end_node Problem Resolved: Optimized Conditions q3->end_node No a3_yes->end_node

References

Validation & Comparative

A Comparative Analysis of Vinyl Iodide and Vinyl Bromide Reactivity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate coupling partners is a critical factor in the efficiency and success of synthetic routes. This guide provides an objective comparison of the reactivity of vinyl iodide and vinyl bromide in three key palladium-catalyzed cross-coupling reactions: Suzuki, Heck, and Sonogashira couplings. The information presented is supported by experimental data to facilitate informed decisions in reaction design and optimization.

The generally accepted trend in the reactivity of vinyl halides in palladium-catalyzed cross-coupling reactions follows the order of bond dissociation energy: C-I < C-Br < C-Cl. This trend implies that vinyl iodides are typically more reactive than vinyl bromides, which are in turn more reactive than vinyl chlorides. This higher reactivity is primarily attributed to the weaker carbon-iodine bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.

Suzuki Coupling

The Suzuki coupling, a versatile method for the formation of carbon-carbon bonds, generally demonstrates the higher reactivity of vinyl iodides over vinyl bromides. The oxidative addition of the vinyl halide to the palladium(0) catalyst is the initial and often rate-limiting step. The weaker C-I bond in this compound leads to a faster rate of oxidative addition compared to the C-Br bond in vinyl bromide.

However, it is important to note that under certain conditions, particularly at lower temperatures, this trend can be nuanced. For instance, a study on the Suzuki-Miyaura coupling of p-iodotoluene and p-bromotoluene at 50°C showed that the reaction with the bromide was significantly more efficient.[1] This highlights that while the C-X bond strength is a primary determinant of reactivity, other factors such as ligand effects and the stability of intermediates can also play a crucial role.

Table 1: Comparison of Vinyl Halide Reactivity in a Suzuki-Miyaura Coupling at Varying Temperatures [1]

Temperature (°C)SubstrateConversion (%) after 1h
100p-iodotoluene>95
100p-bromotoluene>95
80p-iodotoluene~80
80p-bromotoluene>95
70p-iodotoluene~50
70p-bromotoluene~90
60p-iodotoluene~20
60p-bromotoluene~80
50p-iodotoluene<10
50p-bromotoluene~70
Experimental Protocol: Representative Suzuki Coupling

A flame-dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl boronic acid (1.2 mmol), the vinyl halide (1.0 mmol), and potassium phosphate (B84403) (K₃PO₄, 3.0 mmol). The tube is evacuated and backfilled with argon three times. Tetrahydrofuran (THF, 5 mL) and water (0.5 mL) are then added via syringe. The palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol), is added under a positive pressure of argon. The reaction mixture is then stirred at the desired temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Heck Reaction

In the Heck reaction, which forms a substituted alkene from an aryl or vinyl halide and an alkene, vinyl iodides also generally exhibit higher reactivity than vinyl bromides. This is again due to the facile oxidative addition of the C-I bond to the palladium catalyst.

A study on a deoxygenative Heck reaction of aryl halides with vinyl triflates provides indirect but relevant evidence. It was observed that aryl iodides react with significantly greater efficiency than aryl bromides under the optimized reaction conditions.[2] This observation is consistent with the general reactivity trend of organic halides in palladium-catalyzed reactions.

Table 2: Illustrative Comparison of Aryl Halide Reactivity in a Deoxygenative Heck Reaction [2]

Aryl HalideProduct Yield (%)
4-Iodoanisole88
4-Bromoanisole15
Experimental Protocol: Representative Heck Reaction

To a solution of the vinyl halide (1.0 mmol), the alkene (1.2 mmol), and a base such as triethylamine (B128534) (1.5 mmol) in a suitable solvent like acetonitrile (B52724) or DMF (5 mL) is added the palladium catalyst, for instance, Pd(OAc)₂ (0.02 mmol), and a phosphine (B1218219) ligand like P(o-tolyl)₃ (0.04 mmol). The reaction mixture is then heated to a specified temperature (e.g., 80-100 °C) under an inert atmosphere. The progress of the reaction is monitored by TLC or GC. After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, follows the same reactivity trend. The reactivity order for the sp²-hybridized coupling partner is generally accepted as: this compound > vinyl triflate > vinyl bromide > vinyl chloride.[3][4] This established order underscores the advantage of using vinyl iodides for milder reaction conditions and potentially higher yields. In cases of substrates containing both iodo and bromo substituents, the Sonogashira coupling can often be performed selectively at the more reactive C-I bond.[3]

Experimental Protocol: Representative Sonogashira Coupling

In a Schlenk flask under an argon atmosphere, the vinyl halide (1.0 mmol), the terminal alkyne (1.2 mmol), and a copper(I) co-catalyst such as CuI (0.05 mmol) are dissolved in a suitable solvent system, typically a mixture of an amine base like triethylamine or diisopropylamine (B44863) and a solvent such as THF or DMF. The palladium catalyst, for example, Pd(PPh₃)₂Cl₂ (0.02 mmol), is then added. The reaction is typically stirred at room temperature or with gentle heating until the starting materials are consumed, as monitored by TLC or GC. The reaction mixture is then worked up by adding water and extracting with an organic solvent. The organic extracts are washed, dried, and concentrated, and the resulting product is purified by column chromatography.

Mechanistic Rationale for Reactivity Difference

The enhanced reactivity of this compound over vinyl bromide in these palladium-catalyzed cross-coupling reactions can be visualized through the initial step of the catalytic cycle: oxidative addition.

Oxidative_Addition cluster_0 Oxidative Addition Step cluster_1 Energy Profile Pd(0)L2 Pd(0)L₂ Transition_State Transition State Pd(0)L2->Transition_State + R-CH=CH-X Vinyl_Halide R-CH=CH-X (X = I or Br) Vinyl_Halide->Transition_State Pd(II)_Complex trans-Pd(II)(R-CH=CH)(X)L₂ Transition_State->Pd(II)_Complex Lower ΔG‡ for X=I start Reactants (Pd(0) + Vinyl Halide) ts_I TS (X=I) start->ts_I  ΔG‡ (I) ts_Br TS (X=Br) start->ts_Br  ΔG‡ (Br) end Product (Pd(II) Complex) ts_I->end ts_Br->end

Figure 1. A simplified diagram illustrating the lower activation energy for the oxidative addition of this compound compared to vinyl bromide.

The diagram above illustrates that the activation energy (ΔG‡) for the oxidative addition of a vinyl halide to a Pd(0) complex is lower for this compound compared to vinyl bromide. This is a direct consequence of the weaker C-I bond, which requires less energy to break during the formation of the new Pd-C and Pd-X bonds. This lower kinetic barrier results in a faster reaction rate for this compound.

Conclusion

However, the choice between this compound and vinyl bromide is not always straightforward. Factors such as the stability of the starting materials, cost, and the specific electronic and steric properties of the substrates and ligands can influence the outcome of a reaction. While vinyl iodides offer the advantage of higher reactivity, they are also typically less stable and more expensive than their bromide counterparts. Therefore, for many applications, the more stable and cost-effective vinyl bromides may be the preferred choice, with the reaction conditions being optimized to achieve the desired transformation. Ultimately, the selection of the vinyl halide should be made on a case-by-case basis, taking into account the specific requirements of the synthetic target and the overall efficiency of the chemical process.

References

A Comparative Guide to Suzuki Coupling Kinetics: Vinyl Iodide vs. Other Vinyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. In the synthesis of complex molecules, particularly in drug development, the choice of coupling partners is critical to optimizing reaction rates, yields, and overall efficiency. This guide provides an objective comparison of the Suzuki coupling kinetics of vinyl iodide against other common vinyl halides (bromide and chloride) and vinyl triflates, supported by experimental data.

Executive Summary

The reactivity of vinyl halides in the Suzuki-Miyaura coupling is primarily dictated by the strength of the carbon-halogen (C-X) bond. This directly influences the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The established order of reactivity for vinyl halides is:

This compound > Vinyl Bromide >> Vinyl Chloride

This trend is a direct consequence of the bond dissociation energies, with the C-I bond being the weakest and thus the most readily cleaved by the palladium catalyst. Vinyl triflates (OTf), a common pseudohalide, are also highly reactive, often comparable to or slightly less reactive than vinyl iodides.

Quantitative Kinetic Data: A Comparative Analysis

Vinyl ElectrophileStructureRate Constant (k₂) [M⁻¹s⁻¹] at 20°C
(E)-1-Bromo-2-phenyletheneC₆H₅CH=CHBr1.8[1]
(E)-1-Triflyloxy-2-phenyletheneC₆H₅CH=CHOTf≫ 1.8 (very fast)[1]

Note: The rate for the vinyl triflate was too fast to be accurately measured under the experimental conditions, indicating its significantly higher reactivity compared to the vinyl bromide.

Although this study does not include this compound, the established reactivity trend (I > Br) suggests that the rate constant for the corresponding this compound would be greater than 1.8 M⁻¹s⁻¹. The significantly lower reactivity of vinyl chlorides means their rate of oxidative addition is much slower than that of bromides and iodides.

Experimental Protocols

To perform a comparative kinetic analysis of vinyl halides in a Suzuki coupling reaction, the following experimental protocol, which is a generalized procedure based on common laboratory practices, can be employed. The reaction progress is monitored by taking aliquots at specific time intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To determine the relative reaction rates of different vinyl halides in a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.

Materials:

  • This compound

  • Vinyl bromide

  • Vinyl chloride (as a solution in a suitable solvent)

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (B28343) (anhydrous)

  • Internal standard (e.g., dodecane)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and equipment

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the palladium catalyst by dissolving Pd(OAc)₂ and PPh₃ in anhydrous toluene.

  • Reaction Setup: To a series of oven-dried reaction vials, each containing a stir bar, add phenylboronic acid (1.2 equivalents) and potassium carbonate (2.0 equivalents).

  • Initiation of Reaction:

    • To each vial, add a solution of the respective vinyl halide (1.0 equivalent) in anhydrous toluene containing a known concentration of the internal standard.

    • Add the catalyst stock solution to each vial to initiate the reaction.

  • Reaction Monitoring:

    • Maintain the reactions at a constant temperature (e.g., 80 °C).

    • At specified time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot from each reaction mixture.

    • Immediately quench the aliquot with a small amount of cold diethyl ether and pass it through a short plug of silica (B1680970) gel to remove the catalyst and inorganic salts.

  • Analysis:

    • Analyze the quenched aliquots by GC-MS to determine the concentration of the product and the remaining vinyl halide relative to the internal standard.

    • Plot the concentration of the product versus time for each vinyl halide. The initial slope of this plot will give the initial reaction rate.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The nature of the halide (X) on the vinyl halide directly impacts the rate of the initial oxidative addition step.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Vinyl-Pd(II)(X)L2 Vinyl-Pd(II)(X)L2 Pd(0)L2->Vinyl-Pd(II)(X)L2 Oxidative Addition (Vinyl-X) Vinyl-Pd(II)(R2)L2 Vinyl-Pd(II)(R2)L2 Vinyl-Pd(II)(X)L2->Vinyl-Pd(II)(R2)L2 Transmetalation (R2-B(OR)2) Product Product Vinyl-Pd(II)(R2)L2->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration Vinyl-X Vinyl Halide (R1-X) Organoborane Organoborane (R2-B(OR)2) caption Suzuki-Miyaura Catalytic Cycle

Caption: Suzuki-Miyaura Catalytic Cycle

Experimental Workflow for Kinetic Analysis

The diagram below outlines the key steps in the experimental workflow for the comparative kinetic analysis of vinyl halides in the Suzuki coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Catalyst Preparation C Reaction Initiation (Catalyst Addition) A->C B Reaction Setup (Reactants & Base) B->C D Aliquots Taken at Time Intervals C->D E Quenching & Filtration D->E F GC-MS Analysis E->F G Data Plotting (Concentration vs. Time) F->G H Determination of Initial Reaction Rates G->H

Caption: Experimental Workflow for Kinetic Analysis

References

A Comparative Guide to Vinyl Iodide and Vinyl Triflate in Sonogashira Coupling for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Sonogashira coupling is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of complex molecular architectures. A key consideration in this palladium- and copper-catalyzed cross-coupling reaction is the choice of the vinyl electrophile. This guide provides an objective comparison of two common substrates: vinyl iodides and vinyl triflates, supported by experimental data and detailed protocols to aid in reaction design and optimization.

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an sp²-hybridized carbon, typically an aryl or vinyl halide, or a pseudohalide like a triflate. The general reactivity trend for the vinyl electrophile in this reaction is: vinyl iodide ≥ vinyl triflate > vinyl bromide > vinyl chloride.[1][2] This indicates that vinyl iodides are generally more reactive than vinyl triflates, a factor that significantly influences the choice of reaction conditions.

Performance Comparison: this compound vs. Vinyl Triflate

To illustrate the practical differences in performance between vinyl iodides and vinyl triflates in Sonogashira coupling, the following table summarizes key quantitative data from representative experimental protocols.

ParameterThis compound ExampleVinyl Triflate Example
Vinyl Electrophile (3E)-Iodoprop-2-enoic acidCyclohexenyl triflate
Terminal Alkyne Phenylacetylene (B144264)Phenylacetylene
Palladium Catalyst Pd(OAc)₂ (5 mol%)Pd(PPh₃)₄ (3 mol%)
Copper Co-catalyst CuI (20 mol%)CuI (5 mol%)
Base Diisopropylamine (B44863)Triethylamine (B128534)
Solvent DMFDMF
Reaction Temperature Room Temperature50 °C
Reaction Time 1 hour4 hours
Yield High (not specified)85%

Note: The yield for the this compound example was not explicitly stated in the source but was described as a successful and efficient reaction.

Experimental Protocols

Below are detailed methodologies for the Sonogashira coupling reactions cited in the comparison table. These protocols provide a practical basis for laboratory implementation.

Protocol 1: Sonogashira Coupling of a this compound

This protocol details the coupling of (3E)-iodoprop-2-enoic acid with phenylacetylene.

Materials:

  • (3E)-Iodoprop-2-enoic acid (2.02 mmol)

  • Phenylacetylene (4.04 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 5 mol%)

  • Copper(I) iodide (CuI, 20 mol%)

  • Triphenylphosphine (B44618) (PPh₃, 20 mol%)

  • Diisopropylamine (5 mmol)

  • N,N-Dimethylformamide (DMF, 10 mL)

  • Argon gas

  • Schlenk tube

Procedure:

  • Under an argon atmosphere, a dry Schlenk tube is charged with (3E)-iodoprop-2-enoic acid (0.5 g, 2.02 mmol) and 10 mL of DMF.

  • The solution is stirred rapidly in a cooling bath.

  • The following reagents are added in order: phenylacetylene (0.44 mL, 4.04 mmol), diisopropylamine (0.7 mL, 5 mmol), copper(I) iodide (96.5 mg, 20 mol%), triphenylphosphine (132 mg, 20 mol%), and palladium(II) acetate (28 mg, 5 mol%).

  • The reaction mixture is stirred for 60 minutes.

  • The reaction is quenched by the addition of 40 mL of diethyl ether, 10 mL of a saturated aqueous solution of ammonium (B1175870) chloride, and 5 mL of a 2 M aqueous solution of hydrochloric acid.

  • The product is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated to yield the crude product.

  • Purification is performed by acid-base washing.

Protocol 2: Sonogashira Coupling of a Vinyl Triflate

This protocol describes the coupling of cyclohexenyl triflate with phenylacetylene.

Materials:

  • Cyclohexenyl triflate (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (2.0 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

  • Nitrogen gas

  • Reaction flask

Procedure:

  • To a reaction flask under a nitrogen atmosphere, add Pd(PPh₃)₄ (3 mol%) and CuI (5 mol%).

  • Add DMF (5 mL) and triethylamine (2.0 mmol).

  • Add phenylacetylene (1.2 mmol) to the mixture.

  • Add cyclohexenyl triflate (1.0 mmol) to the reaction flask.

  • The reaction mixture is heated to 50 °C and stirred for 4 hours.

  • After cooling to room temperature, the reaction mixture is diluted with diethyl ether and washed with saturated aqueous ammonium chloride and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to give the desired product in 85% yield.

Logical Workflow of a Sonogashira Coupling Experiment

The following diagram illustrates the general workflow for setting up and performing a Sonogashira coupling reaction.

Sonogashira_Workflow General Workflow for Sonogashira Coupling cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification reagents Weigh/Measure Reactants: - this compound/Triflate - Terminal Alkyne - Catalysts (Pd & Cu) - Base - Ligand (if applicable) setup Assemble Apparatus under Inert Atmosphere (Argon or Nitrogen) reagents->setup 1. Prepare Reagents solvent Prepare Anhydrous Solvent solvent->setup glassware Dry Glassware (e.g., Schlenk flask) glassware->setup addition Add Solvent, Base, Catalysts, and Reactants setup->addition 2. Set up Reaction stirring Stir and Heat (if necessary) addition->stirring 3. Initiate Reaction monitoring Monitor Reaction Progress (TLC, GC, etc.) stirring->monitoring 4. Monitor quench Quench Reaction monitoring->quench 5. Completion extraction Liquid-Liquid Extraction quench->extraction 6. Work-up drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify Product (e.g., Chromatography) concentration->purification 7. Purify

Caption: A flowchart of the key steps in a typical Sonogashira coupling experiment.

Conclusion

Both vinyl iodides and vinyl triflates are effective electrophiles in Sonogashira coupling reactions. The choice between the two often depends on the specific requirements of the synthesis. Vinyl iodides are generally more reactive, often allowing for milder reaction conditions, such as lower temperatures and shorter reaction times. However, they can be less stable and more expensive than their triflate counterparts.[1] Vinyl triflates, while typically requiring slightly more forcing conditions, are readily prepared from the corresponding ketones and offer a stable and accessible alternative. For sensitive substrates or when mild conditions are paramount, a this compound may be the preferred choice. For larger-scale syntheses or when cost and substrate availability are significant factors, a vinyl triflate can be a more practical option. The provided experimental protocols and comparative data serve as a valuable resource for chemists to make informed decisions and to tailor reaction conditions for optimal outcomes in their synthetic endeavors.

References

A Comparative Guide to Analytical Techniques for Confirming Vinyl Iodide Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. Vinyl iodide, a versatile building block in organic synthesis, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of a final active pharmaceutical ingredient. This guide provides an objective comparison of the primary analytical techniques for confirming the purity of this compound, supported by experimental protocols and data.

The two most powerful and commonly employed techniques for the purity assessment of volatile organic compounds like this compound are Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Overview of Primary Analytical Techniques

Quantitative ¹H NMR (qNMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance.[1][2] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3] By comparing the integral of a signal from the analyte (this compound) to that of a certified internal standard of known purity and concentration, the purity of the analyte can be accurately calculated without the need for a specific reference standard for the impurities themselves.

Advantages of qNMR:

  • Absolute Quantification: Provides a direct measure of purity without needing identical reference materials for impurities.[2]

  • Non-destructive: The sample can be recovered after analysis.[1]

  • Structural Information: Simultaneously confirms the structure of the analyte and provides information about the structure of any proton-containing impurities.

  • Speed: Analysis is relatively fast once the sample is prepared.[1]

  • Versatility: Detects a wide range of impurities, including residual solvents and water, that may be missed by other methods.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[4] In GC, the sample is vaporized and separated into its individual components based on their volatility and interaction with a stationary phase in a capillary column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides a unique "fingerprint" for each compound, allowing for both identification and quantification.

Advantages of GC-MS:

  • High Sensitivity: Capable of detecting and quantifying trace and ultratrace level impurities, often with detection limits in the parts-per-billion (ppb) range.[5]

  • Excellent Separation: High-resolution capillary columns can separate complex mixtures of volatile compounds.

  • Definitive Identification: The mass spectrum provides detailed structural information that can be used to unequivocally identify unknown impurities by comparing them to spectral libraries.

  • Established Method: Widely used in pharmaceutical analysis for residual solvent and volatile impurity testing.[6]

Comparative Performance Data

The choice between qNMR and GC-MS often depends on the specific analytical goal. The following table summarizes the key performance characteristics of each technique for the analysis of this compound purity.

Parameter Quantitative ¹H NMR (qNMR) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Absolute quantitation based on signal integration relative to an internal standard.Chromatographic separation followed by mass-based detection and quantification.
Primary Use Case Accurate determination of the absolute purity of the main component.Detection, identification, and quantification of volatile impurities, including unknowns.
Sensitivity Lower; typically in the µg to mg range.Higher; capable of detecting pg to ng levels of impurities.[5]
Precision High; Relative Standard Deviations (RSDs) typically < 1%.High; RSDs typically < 5%, but can be influenced by matrix effects.[7]
Accuracy High; considered a primary ratio method.High, but dependent on the availability of reference standards for impurities for accurate quantification.
Sample Throughput High; typical acquisition times are a few minutes per sample.[8]Moderate; typical run times are 20-40 minutes per sample.[8]
Sample Consumption Non-destructive; sample can be fully recovered.[1]Destructive.
Impurity Identification Provides structural clues for proton-containing impurities. 2D NMR can aid in complex cases.[1]Provides molecular mass and fragmentation patterns, enabling identification of unknowns via library searching.[4]
Matrix Effects Minimal matrix effects.[7]Can be susceptible to matrix effects, potentially affecting quantification.[7]

Experimental Protocols

Protocol 1: Purity Determination by Quantitative ¹H NMR (qNMR)

Objective: To determine the absolute purity of a this compound sample using an internal standard.

1. Materials and Equipment:

  • This compound sample

  • Certified internal standard (e.g., maleic anhydride, dimethyl sulfone)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR spectrometer (≥400 MHz recommended)

  • High-precision analytical balance

  • Class A volumetric flasks and pipettes

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the certified internal standard into a vial.

  • Accurately weigh approximately 15-30 mg of the this compound sample into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 25°C).

  • Acquire a standard ¹H NMR spectrum. Ensure the following parameters are set for quantitative analysis:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient).

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio > 250:1 for the signals being integrated.

4. Data Processing and Purity Calculation:

  • Process the spectrum with baseline and phase correction.

  • Integrate a well-resolved signal from this compound (e.g., one of the vinyl protons) and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the standard

Protocol 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in a this compound sample.

1. Materials and Equipment:

  • This compound sample

  • High-purity solvent for dilution (e.g., Hexane, Dichloromethane)

  • GC-MS system with a capillary column suitable for volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Autosampler vials with septa

2. Sample Preparation:

  • Prepare a stock solution of the this compound sample by dissolving a known amount in the chosen solvent (e.g., 10 mg/mL).

  • Prepare a working solution by diluting the stock solution to an appropriate concentration (e.g., 100 µg/mL).

3. GC-MS Method Parameters:

  • GC Parameters:

    • Inlet: Split mode (e.g., 50:1 split ratio) at 250°C

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold: 5 minutes at 280°C

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Mode: Full Scan (e.g., m/z 35-400)

4. Data Analysis:

  • Integrate the peak corresponding to this compound and any impurity peaks in the total ion chromatogram (TIC).

  • Determine the relative purity (% area) by dividing the peak area of this compound by the total peak area of all components.

  • For impurity identification, analyze the mass spectrum of each impurity peak and compare it against a spectral library (e.g., NIST).

  • For accurate quantification of specific impurities, a separate calibration curve should be prepared using certified reference standards of those impurities.

Decision-Making Workflow

The selection of the most appropriate analytical technique depends on the specific question being asked. The following workflow can guide the decision-making process.

G start Start: Purity Analysis of this compound goal What is the primary analytical goal? start->goal qnmr_path Determine absolute purity of the main component goal->qnmr_path  Absolute Purity gcms_path Identify and quantify unknown volatile impurities goal->gcms_path Impurity Profile   qnmr_tech Use Quantitative NMR (qNMR) qnmr_path->qnmr_tech gcms_tech Use Gas Chromatography-Mass Spectrometry (GC-MS) gcms_path->gcms_tech qnmr_adv Advantage: - Absolute quantification - Non-destructive - Fast sample time qnmr_tech->qnmr_adv gcms_adv Advantage: - High sensitivity - Identifies unknowns - Excellent for complex mixtures gcms_tech->gcms_adv end_node End qnmr_adv->end_node gcms_adv->end_node

Caption: Workflow for selecting an analytical technique for this compound purity assessment.

Conclusion

Both qNMR and GC-MS are powerful techniques that provide orthogonal and complementary information for the purity assessment of this compound.

  • Quantitative NMR stands out as the preferred method for accurately determining the absolute purity of the bulk material. Its speed, precision, and non-destructive nature make it ideal for routine quality control and for assigning the purity of reference standards.[1][9]

  • GC-MS is the indispensable tool for identifying and quantifying unknown volatile impurities.[4] Its superior sensitivity allows for the detection of trace contaminants that could be critical for the safety and quality of downstream products, making it essential for impurity profiling and troubleshooting.[5]

For a comprehensive characterization of this compound, a dual approach is recommended. Use qNMR to certify the absolute purity of the main component and employ GC-MS to perform a detailed analysis of the impurity profile, ensuring that no significant volatile contaminants are present. This integrated strategy provides the highest level of confidence in the quality of the material for research and drug development applications.

References

A Comparative Guide to the Characterization of Vinyl Iodide Products by ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of synthetic intermediates is paramount. Vinyl iodides are versatile building blocks in organic synthesis, particularly in cross-coupling reactions. Their stereochemistry, whether (E) or (Z), significantly influences the outcome of subsequent transformations. This guide provides a comprehensive comparison of ¹H NMR spectroscopy for the characterization of vinyl iodide products against other common analytical techniques, supported by experimental data and detailed protocols.

¹H NMR Spectroscopy for this compound Characterization

¹H NMR spectroscopy is a powerful and readily accessible tool for the structural analysis of this compound products. Key diagnostic features in the ¹H NMR spectrum, namely chemical shifts (δ) and coupling constants (J), allow for the determination of the substitution pattern and stereochemistry of the double bond.

Key Diagnostic Features:

  • Vinylic Protons: The protons attached to the double bond (vinylic protons) typically resonate in the downfield region of the spectrum, generally between 5.5 and 7.5 ppm. Their exact chemical shift is influenced by the electronic effects of the substituents on the double bond.

  • Coupling Constants (J): The magnitude of the vicinal coupling constant (³JHH) between two protons on a double bond is highly dependent on their dihedral angle. This provides a reliable method to distinguish between (E) and (Z) isomers.

    • trans -coupling (³Jtrans): Typically larger, in the range of 11-18 Hz.

    • cis -coupling (³Jcis): Typically smaller, in the range of 6-15 Hz.

Comparison of ¹H NMR Data for this compound Products

The following table summarizes typical ¹H NMR data for a range of this compound structures, highlighting the differences between (E) and (Z) isomers and substitution patterns.

CompoundIsomerVinylic Proton(s)Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
This compound -Ha, Hb, Hc5.89 (dd), 6.18 (dd), 6.55 (dd)Jab = 1.7, Jac = 14.9, Jbc = 8.1
(E)-β-Iodostyrene (E)Ha, Hb7.02 (d), 7.53 (d)14.8
(Z)-β-Iodostyrene (Z)Ha, Hb6.75 (d), 7.15 (d)8.4
(E)-1-Iodo-1-hexene (E)Ha, Hb6.05 (dt), 6.50 (dt)14.4, 1.4
(Z)-1-Iodo-1-hexene (Z)Ha, Hb6.21 (dt), 6.55 (dt)7.2, 1.6
(E)-1-Iodo-2-methyl-1-propene (E)Ha5.89 (s)-

Comparison with Alternative Analytical Techniques

While ¹H NMR is a primary tool, other spectroscopic techniques provide complementary information for a comprehensive characterization of this compound products.

TechniqueInformation ProvidedAdvantagesLimitations
¹³C NMR Spectroscopy Provides information on the carbon skeleton, including the chemical shifts of the vinylic carbons.Confirms the number of unique carbons and the presence of the C=C bond.Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. Does not directly provide stereochemical information from coupling constants.
Gas Chromatography-Mass Spectrometry (GC-MS) Determines the molecular weight and fragmentation pattern of the compound.High sensitivity, useful for identifying impurities and confirming molecular weight.Fragmentation can be complex and may not always provide clear structural information. Isomers may have similar fragmentation patterns.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the presence of functional groups.Quick and easy method to confirm the presence of C=C and C-H bonds.The C-I stretching vibration is often weak and falls in the fingerprint region (< 600 cm⁻¹), making it difficult to identify. Does not provide stereochemical information.

Experimental Protocols

Protocol for ¹H NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound product into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Cap the NMR tube and gently invert to dissolve the sample completely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • Process the free induction decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Protocol for Quantitative ¹H NMR (qNMR) for E/Z Isomer Ratio Determination
  • Sample Preparation: Follow the same procedure as above, ensuring the sample is fully dissolved.

  • Data Acquisition:

    • Use a longer relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being integrated to ensure full relaxation between scans. A typical value is 10-30 seconds.

    • Acquire the spectrum with a sufficient signal-to-noise ratio for accurate integration.

  • Data Processing and Analysis:

    • Carefully integrate the well-resolved signals corresponding to the vinylic protons of both the (E) and (Z) isomers.

    • The ratio of the integrals directly corresponds to the molar ratio of the isomers.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of a this compound product, from synthesis to structural confirmation.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_analysis Data Analysis & Confirmation Synthesis This compound Synthesis Purification Column Chromatography / Distillation Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR GC_MS GC-MS Purification->GC_MS FTIR FTIR Purification->FTIR Analysis Data Integration & Interpretation H_NMR->Analysis C_NMR->Analysis GC_MS->Analysis FTIR->Analysis Confirmation Structure & Stereochemistry Confirmed? Analysis->Confirmation Confirmation->Synthesis Re-evaluate Synthesis Final_Product Final Product Confirmation->Final_Product Proceed

Workflow for this compound Characterization

This comprehensive approach, integrating ¹H NMR with other analytical techniques, ensures the accurate and reliable characterization of this compound products, which is essential for their successful application in research and development.

Unraveling the Reaction Mechanisms of Vinyl Iodide: An Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of vinyl iodide is crucial for its application in synthesis. This guide provides an objective comparison of experimental techniques used to validate these mechanisms, supported by experimental data, detailed protocols, and clear visualizations of the underlying processes.

This compound (C₂H₃I) is a versatile building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bond. Its reactions, particularly photodissociation and participation in synthetic methodologies like the Barton-McCombie reaction, have been the subject of numerous experimental investigations. These studies employ a range of sophisticated techniques to probe the dynamics and pathways of these transformations at a molecular level. This guide delves into the experimental validation of two key reaction types involving this compound: photodissociation and the Barton this compound synthesis, comparing the methodologies and the quantitative data they provide.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data obtained from various experimental studies on this compound reactions.

Photodissociation of this compound

The photodissociation of this compound predominantly proceeds via the cleavage of the C-I bond, yielding a vinyl radical and an iodine atom. The energy of the incident photon influences the electronic state of the resulting iodine atom (ground state I(²P₃⸝₂) or spin-orbit excited state I*(²P₁⸝₂)) and the translational kinetic energy released.

Photodissociation WavelengthExperimental TechniqueProduct ChannelBranching RatioMean Translational Energy Release (kcal/mol)
193 nmVelocity-Mapped Ion ImagingC₂H₃ + I(²P₁⸝₂)> 0.9524.5
C₂H₃ + I(²P₃⸝₂)< 0.0512.7
266 nmVelocity-Mapped Ion ImagingC₂H₃ + I(²P₁⸝₂)0.7314.2
C₂H₃ + I(²P₃⸝₂)0.2710.1

Note: Branching ratios and translational energy release are dependent on the specific experimental conditions.

Barton this compound Synthesis

The Barton this compound synthesis is a powerful method for the preparation of vinyl iodides from hydrazones. The yield of this reaction is influenced by the substrate, base, and reaction conditions.

Substrate (Hydrazone derived from)BaseSolventReaction Time (h)Temperature (°C)Yield (%)
CamphorDBUDiethyl ether12585
AdamantanoneDBUToluene22592
CyclohexanoneTriethylamineEthanol/Water40-2578

Note: Yields are representative and can vary based on the specific experimental setup and purification methods.

Experimental Protocols: A Detailed Look at the Methodologies

The validation of this compound reaction mechanisms relies on a suite of advanced experimental techniques. Below are detailed protocols for the key methods discussed in this guide.

Velocity-Mapped Ion Imaging (VMI) for Photodissociation Studies

This technique provides detailed information about the velocity and angular distribution of the photofragments, allowing for the determination of product kinetic energy and branching ratios.

Experimental Setup:

  • Vacuum Chamber: A high-vacuum chamber (pressure < 10⁻⁷ Torr) houses the molecular beam source, interaction region, and detector.

  • Molecular Beam: A pulsed molecular beam of this compound, seeded in a carrier gas (e.g., Helium or Argon), is generated by a pulsed valve. This cools the this compound molecules to a low rotational and vibrational temperature.

  • Photolysis Laser: A pulsed UV laser (e.g., an excimer laser at 193 nm or a frequency-quadrupled Nd:YAG laser at 266 nm) intersects the molecular beam at a right angle, inducing photodissociation.

  • Ionization Laser: A second pulsed laser, typically a tunable dye laser or an optical parametric oscillator (OPO), is used to selectively ionize the iodine atom fragments via (2+1) resonance-enhanced multiphoton ionization (REMPI).

  • VMI Spectrometer: The ionized fragments are accelerated by a set of electrostatic lenses towards a position-sensitive detector. The VMI lens assembly focuses ions with the same initial velocity vector onto the same point on the detector, regardless of their initial position in the interaction region.

  • Detector: A microchannel plate (MCP) detector coupled to a phosphor screen and a CCD camera records the 2D projection of the 3D velocity distribution of the ions.

Procedure:

  • A gas mixture of this compound and the carrier gas is prepared and introduced into the pulsed valve.

  • The molecular beam is generated and skimmed before entering the interaction region.

  • The photolysis laser is fired to dissociate the this compound molecules.

  • After a short time delay, the ionization laser is fired to ionize the iodine atom fragments.

  • The resulting ions are accelerated by the VMI optics and strike the detector.

  • The 2D ion image is recorded by the CCD camera.

  • The 3D velocity distribution is reconstructed from the 2D image using an inverse Abel transformation.

  • Analysis of the reconstructed image yields the kinetic energy and angular distributions of the fragments.

Time-Resolved Fourier Transform Infrared (FTIR) Emission Spectroscopy

This technique is used to probe the vibrational state of the products formed in a chemical reaction, providing insights into the energy disposal during the reaction. In the context of this compound photodissociation, it can be used to study the vibrational excitation of the vinyl radical fragment.

Experimental Setup:

  • Reaction Cell: A flow cell where a mixture of this compound and a buffer gas is continuously flowed.

  • Photolysis Laser: A pulsed UV laser (e.g., 193 nm or 266 nm) initiates the photodissociation of this compound.

  • FTIR Spectrometer: A rapid-scan or step-scan FTIR spectrometer is used to collect the infrared emission from the vibrationally excited fragments. The emitted light is collected by mirrors and directed into the spectrometer.

  • Detector: A sensitive, liquid-nitrogen-cooled infrared detector (e.g., MCT - Mercury Cadmium Telluride) is used to detect the weak infrared emission.

Procedure:

  • A continuous flow of the this compound/buffer gas mixture is established through the reaction cell at a controlled pressure.

  • The photolysis laser is pulsed to generate the vinyl radicals.

  • The subsequent infrared emission from the vibrationally excited vinyl radicals is collected and passed through the FTIR spectrometer.

  • A time-resolved series of interferograms is recorded.

  • Fourier transformation of the interferograms at different time delays after the laser pulse yields time-resolved emission spectra.

  • Analysis of the spectra provides information on the vibrational populations of the vinyl radical at different times, allowing for the study of vibrational energy relaxation.

Barton this compound Synthesis

This is a synthetic organic chemistry procedure for the preparation of vinyl iodides from ketones via their hydrazones.

Materials:

  • Ketone (starting material)

  • Hydrazine (B178648) hydrate (B1144303)

  • Iodine

  • A non-nucleophilic base (e.g., 1,8-Diazabicycloundec-7-ene (DBU) or triethylamine)

  • Anhydrous solvent (e.g., diethyl ether, toluene, or tetrahydrofuran)

Procedure:

  • Hydrazone Formation: The starting ketone is refluxed with hydrazine hydrate in a suitable solvent (e.g., ethanol) to form the corresponding hydrazone. The reaction is monitored by thin-layer chromatography (TLC) until completion. The solvent is then removed under reduced pressure.

  • Iodination: The crude hydrazone is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled in an ice bath, and the non-nucleophilic base is added.

  • A solution of iodine in the same anhydrous solvent is added dropwise to the reaction mixture with vigorous stirring. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for a specified period (typically 1-4 hours).

  • Work-up: The reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude this compound is purified by column chromatography on silica (B1680970) gel to yield the final product.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows discussed in this guide.

photodissociation_pathway C2H3I This compound (C₂H₃I) ExcitedState Excited Electronic State [C₂H₃I] C2H3I->ExcitedState UV Photon (hν) VinylRadical_I_star Vinyl Radical (C₂H₃•) + I(²P₁⸝₂) ExcitedState->VinylRadical_I_star C-I Bond Cleavage (Major Pathway at higher energy) VinylRadical_I Vinyl Radical (C₂H₃•) + I(²P₃⸝₂) ExcitedState->VinylRadical_I C-I Bond Cleavage (Minor Pathway at higher energy) vmi_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis gas_mixture This compound + Carrier Gas pulsed_valve Pulsed Valve gas_mixture->pulsed_valve molecular_beam Supersonic Molecular Beam pulsed_valve->molecular_beam photolysis Photolysis Laser Pulse (e.g., 193 nm) ionization Ionization Laser Pulse (REMPI) photolysis->ionization Time Delay vmi_spectrometer Velocity-Mapped Ion Imaging Spectrometer ionization->vmi_spectrometer detector MCP Detector & CCD vmi_spectrometer->detector raw_image 2D Ion Image abel_transform Inverse Abel Transform raw_image->abel_transform reconstructed_image 3D Velocity Distribution abel_transform->reconstructed_image analysis Kinetic Energy & Angular Distribution Analysis reconstructed_image->analysis barton_synthesis_mechanism Ketone Ketone Hydrazone Hydrazone Ketone->Hydrazone + H₂NNH₂ Iodohydrazone Iodo-Hydrazone Intermediate Hydrazone->Iodohydrazone + I₂, Base Diazo Diazo Intermediate Iodohydrazone->Diazo - HI VinylCation Vinyl Cation Intermediate Diazo->VinylCation - N₂ VinylIodide This compound VinylCation->VinylIodide + I⁻

A Comparative Guide to the Computational Analysis of Vinyl Iodide Reaction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction pathways of vinyl iodide, supported by computational analysis and experimental data. The information is intended to assist researchers in understanding and predicting the behavior of this versatile reagent in various chemical transformations.

Introduction

This compound is a key building block in organic synthesis, valued for its ability to participate in a wide range of reactions, including photodissociation, cross-coupling, and radical additions. The C-I bond, being the weakest among the vinyl halides, imparts high reactivity, making it a favorable substrate in many transformations.[1] This guide delves into the computational analysis of its primary reaction pathways, offering insights into reaction mechanisms, energetics, and product distributions.

Key Reaction Pathways: A Comparative Overview

The reactivity of this compound is diverse. This section compares the major reaction pathways that have been investigated through computational and experimental methods.

Photodissociation

The UV-induced photodissociation of this compound is a dominant and extensively studied reaction pathway.[2][3][4][5][6] Computational studies, primarily using high-level ab initio and density functional theory (DFT) methods that incorporate spin-orbit coupling (SOC), have been instrumental in elucidating the complex dynamics of this process.[2][3]

Mechanism: Upon UV excitation, the primary photochemical event is the cleavage of the C-I bond, leading to the formation of a vinyl radical (C₂H₃•) and an iodine atom.[4] Unlike other vinyl halides, HI elimination is not a significant channel for this compound.[4] The photodissociation proceeds exclusively through excited-state dissociation with negligible internal conversion to the ground state.[2]

Computational Insights: Theoretical investigations have focused on calculating the potential energy curves (PECs) along the C-I dissociation coordinate.[2][3] These calculations have been crucial in assigning the electronic excited states and understanding the role of triplet states in the photodissociation dynamics.[2][3][6] Explicit consideration of SOC is critical for accurately determining the bond dissociation energy and aligning computational results with experimental observations.[2]

Experimental Validation: Experimental techniques such as time-resolved Fourier transform emission spectroscopy, multiple pass laser absorption spectroscopy, and velocity-mapped ion imaging have confirmed that C-I bond cleavage is the sole dissociation channel across various UV wavelengths.[4] These experiments have also provided data on the quantum yields and anisotropy parameters of the resulting iodine atom fragments (I(²P₃/₂) and I*(²P₁/₂)), which are well-explained by the calculated PECs.[2]

Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond.[1] These reactions are fundamental in C-C bond formation.

  • Sonogashira Coupling: This reaction couples vinyl iodides with terminal alkynes. The reactivity of vinyl halides in Sonogashira coupling follows the trend: I > OTf > Br > Cl.[7] The mechanism involves two interconnected catalytic cycles, one for palladium and one for copper.[8]

  • Heck Reaction: The Heck reaction involves the coupling of vinyl halides with alkenes.[9] The mechanism is complex and can proceed through different pathways depending on the specific conditions.

  • Suzuki-Miyaura Coupling: This reaction couples vinyl halides with organoboron compounds. It is a versatile method for creating C-C bonds.

While computational studies on the mechanisms of these reactions with vinyl halides exist, specific quantitative data for this compound is less common in the literature. However, the general mechanistic principles are well-established.

Radical Reactions

The relatively weak C-I bond in this compound makes it susceptible to radical reactions. Homolytic cleavage of the C-I bond can generate a vinyl radical, which can then participate in subsequent reactions.[1] Computational studies have been employed to understand the energetics and dynamics of radical addition to vinyl compounds.

Quantitative Data Summary

The following tables summarize key quantitative data from computational and experimental studies on this compound reaction pathways.

Table 1: Photodissociation Data

ParameterComputational ValueExperimental ValueMethodReference
C-I Bond Dissociation Energy (D₀)Requires explicit SOC for accuracy≤ 65 kcal/molab initio, CCSD(T)[2][4]
I(²P₃/₂) and I*(²P₁/₂) Quantum YieldsWavelength-dependentWavelength-dependentMRCI+Q+SO/AVQZ[2]

Table 2: Cross-Coupling Reactivity Order

ReactionReactivity Order of Vinyl Halides
Sonogashira CouplingI ≥ OTf > Br > Cl
General Cross-CouplingI > Br > Cl

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Sonogashira Coupling of (3E)-Iodoprop-2-enoic acid and Phenylacetylene[10]

Materials:

  • (3E)-Iodoprop-2-enoic acid

  • Phenylacetylene

  • N,N-dimethylformamide (DMF)

  • Diisopropylamine

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Diethyl ether

  • Saturated aqueous solution of ammonium (B1175870) chloride

  • 2 M aqueous solution of hydrochloric acid

  • Anhydrous magnesium sulfate

  • Sodium hydroxide

  • Deuterated chloroform (B151607) (for NMR)

Procedure:

  • Dry a Schlenk tube under vacuum while heating with a heat gun for 3-4 minutes. Allow to cool to room temperature under an argon atmosphere.

  • Add (3E)-Iodoprop-2-enoic acid and DMF to the Schlenk tube.

  • Sequentially add phenylacetylene, diisopropylamine, copper(I) iodide, triphenylphosphine, and palladium(II) acetate. Purge with argon between each addition.

  • Stir the reaction mixture for 60 minutes.

  • Hydrolyze the reaction by adding diethyl ether, a saturated solution of ammonium chloride, and a 2 M aqueous solution of hydrochloric acid.

  • Transfer the biphasic solution to a separatory funnel and extract the aqueous phase three times with diethyl ether.

  • Combine the organic phases and wash with an aqueous solution of ammonium chloride and then with distilled water.

  • Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by acid-base washing and crystallization.

Heck Reaction of Vinyl Halides with Alkenes (General Protocol)

Materials:

  • Vinyl halide

  • Alkene

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Phosphine (B1218219) ligand (e.g., PPh₃, BINAP)

  • Base (e.g., triethylamine, potassium carbonate)

  • Solvent (e.g., DMF, acetonitrile)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the vinyl halide, alkene, and base in the chosen solvent.

  • Add the palladium catalyst and phosphine ligand.

  • Heat the reaction mixture to the desired temperature and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, extracting the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Suzuki-Miyaura Coupling of a Vinyl Halide with an Arylboronic Acid (General Protocol)[11]

Materials:

  • Vinyl halide

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

Procedure:

  • To a reaction flask, add the vinyl halide, arylboronic acid, and base.

  • Add the solvent system and degas the mixture.

  • Add the palladium catalyst under an inert atmosphere.

  • Heat the reaction mixture with stirring until the starting materials are consumed (monitor by TLC or GC).

  • Cool the reaction and perform a standard aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by flash chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow for a cross-coupling reaction.

Photodissociation_Pathway VI This compound (C₂H₃I) Excited_VI Excited State [C₂H₃I]* VI->Excited_VI UV Photon (hν) Products Vinyl Radical (C₂H₃•) + Iodine Atom (I•) Excited_VI->Products C-I Bond Cleavage

Caption: Photodissociation pathway of this compound.

Cross_Coupling_Cycle Pd0 Pd(0)L₂ PdII_oxidative R-Pd(II)L₂(I) Pd0->PdII_oxidative Oxidative Addition (this compound) PdII_transmetal R-Pd(II)L₂(R') PdII_oxidative->PdII_transmetal Transmetalation (Organometallic Reagent) PdII_transmetal->Pd0 Product R-R' (Product) PdII_transmetal->Product Reductive Elimination

Caption: Generalized catalytic cycle for cross-coupling reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Combine Reactants, Catalyst, Base, Solvent Reaction Heat and Stir under Inert Atmosphere Reagents->Reaction Monitoring Monitor by TLC/GC Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General experimental workflow for cross-coupling.

References

A Comparative Guide to Catalysts for Vinyl Iodide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to modern organic synthesis, particularly in the fields of pharmaceutical development and materials science. Vinyl iodides are highly valuable substrates in these transformations due to the high reactivity of the C-I bond, which is the weakest among carbon-halogen bonds.[1] This high reactivity allows for milder reaction conditions compared to other vinyl halides.[1] This guide provides a comparative overview of common catalytic systems for cross-coupling reactions involving vinyl iodides, with a focus on palladium, copper, nickel, and gold catalysts. The performance of these catalysts is compared based on reaction yield, catalyst loading, and reaction conditions, with supporting experimental data from the literature.

Catalyst Performance Comparison

The choice of catalyst is critical for achieving high yields and selectivity in vinyl iodide coupling reactions. The following tables summarize the performance of representative palladium, copper, nickel, and gold catalysts in various coupling reactions.

Palladium-Catalyzed Coupling Reactions

Palladium complexes are among the most versatile and widely used catalysts for cross-coupling reactions. They are effective for a broad range of coupling partners. The choice of ligands is crucial and can significantly impact the catalyst's activity and stability.[2][3][4]

Coupling ReactionCatalyst SystemCatalyst Loading (mol%)Coupling PartnerBaseSolventTemperature (°C)Time (h)Yield (%)
Suzuki-MiyauraPd(PPh₃)₄1-5Phenylboronic acidNa₂CO₃ or K₃PO₄Toluene/H₂O or Dioxane/H₂O80-1002-1285-95[5]
Suzuki-MiyauraPd(dppf)Cl₂1-34-Methoxyphenylboronic acidK₂CO₃THF or DME60-801-690-98[5]
SonogashiraPd(PPh₃)₄ / CuI1-5PhenylacetyleneEt₃N or PiperidineTHF or DMF25-601-490-98[5]
HeckPd(OAc)₂ / PPh₃1-3StyreneEt₃N or K₂CO₃DMF or Acetonitrile (B52724)80-1204-2480-95[5]
Stille (Carbonylative)Pd(PPh₃)₄ / CuI-Vinyl stannane-NMPRT-79[6]
Indium-basedPd(Ph₃P)₂Cl₂3Triphenylindium-THFReflux0.596[7]
Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions offer a more economical alternative to palladium-based systems and are particularly effective for C-N, C-O, and Sonogashira-type couplings. Ligand-free systems have been developed, simplifying the reaction setup.[8]

Coupling ReactionCatalyst SystemCatalyst Loading (mol%)Coupling PartnerBaseSolventTemperature (°C)Time (h)Yield (%)
Sonogashira (ligand-free)Cu₂O5-10Terminal alkyneCs₂CO₃DMF1352470-90[8][9]
C-N CouplingCuI / N,N'-dimethylethylenediamine52-PyrrolidinoneK₂CO₃Dioxane701693[10][11]
C-O CouplingCuI / 2-Pyridin-2-yl-1H-benzoimidazole-Phenols--400.5Excellent[12]
Microwave-Assisted SonogashiraCuI(xantphos)2-5Aryl- and alkyl alkynes---0.17-0.5Good to Excellent[13]
Nickel-Catalyzed Coupling Reactions

Nickel catalysts are gaining prominence as a cost-effective and highly reactive alternative to palladium for certain cross-coupling reactions, including challenging vinyl-vinyl couplings.[14][15]

Coupling ReactionCatalyst SystemCatalyst Loading (mol%)Coupling PartnerReductantSolventTemperature (°C)Time (h)Yield (%)
Vinyl-Vinyl CouplingNiBr₂ / dtbbpy10Boron-substituted vinyl bromideMnDMA251265[14]
Reductive CouplingNiI₂ / tpy10Alkyl mesylateMnDMA1001281[16]
Decarboxylative VinylationNiBr₂·diglyme / dtbbpy5Carboxylic acid-DMF2512High
Gold-Catalyzed Coupling Reactions

Gold catalysis is an emerging field for cross-coupling reactions, with unique reactivity profiles. Ligand design is crucial for enabling the Au(I)/Au(III) catalytic cycle.

Coupling ReactionCatalyst SystemLigandCoupling PartnerAdditiveSolventTemperature (°C)Time (h)Yield (%)
Hetero-vinylation(P,N)Au complexAd₂P(o-C₆H₄)NMe₂Alkenols/N-tosyl alkenamines----87 (average)[17][18]
C-S CouplingAu(I) complexHemilabile P,N-ligandDisulfidesAgSbF₆---Good to Excellent[19][20]

Experimental Workflow and Methodologies

The following sections detail generalized experimental protocols for key this compound coupling reactions and a visual representation of the typical workflow.

Generalized Experimental Workflow

The diagram below illustrates a typical workflow for a catalytic this compound coupling reaction, from reaction setup to product purification.

G General Workflow for this compound Coupling cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Flame-dry Schlenk flask B Add this compound, coupling partner, and base A->B C Degas solvent B->C D Add solvent to flask C->D E Add catalyst and ligand under inert atmosphere D->E F Stir at specified temperature E->F G Monitor reaction progress (TLC/GC-MS) F->G H Cool to room temperature G->H I Filter through Celite H->I J Aqueous work-up (e.g., wash with brine) I->J K Dry organic layer (e.g., Na₂SO₄) J->K L Concentrate under reduced pressure K->L M Purify by column chromatography L->M

Caption: A generalized experimental workflow for catalytic this compound coupling reactions.

Detailed Experimental Protocols

1. General Suzuki-Miyaura Coupling Protocol (Palladium-Catalyzed) [5]

  • Reaction Setup: A flame-dried Schlenk flask is charged with the this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: The palladium catalyst (e.g., Pd(dppf)Cl₂, 0.01-0.05 mmol) is added under a positive flow of inert gas.

  • Solvent Addition: An appropriate degassed solvent system (e.g., THF or Dioxane/H₂O) is added via syringe.

  • Reaction Execution: The reaction mixture is stirred at the specified temperature (e.g., 60-80 °C) for the indicated time. Reaction progress is monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash chromatography.

2. General Sonogashira Coupling Protocol (Copper-Catalyzed, Ligand-Free) [9]

  • Reaction Setup: To a screw-cap vial is added Cu₂O (10 mol%), Cs₂CO₃ (2.0 equiv.), and the terminal alkyne (1.2 equiv.). The vial is flushed with argon.

  • Substrate and Solvent Addition: The this compound (1.0 equiv.) and anhydrous DMF (0.1 M) are added.

  • Reaction Execution: The vial is sealed and the mixture is stirred at 135 °C for 24 hours.

  • Work-up: After cooling, the reaction is diluted with water and extracted with diethyl ether. The combined organic layers are washed with 1 M HCl, saturated NaHCO₃, and brine, then dried over MgSO₄, filtered, and concentrated. Purification by flash chromatography affords the desired product.

3. General Heck Coupling Protocol (Palladium-Catalyzed) [5]

  • Reaction Setup: In a reaction vessel, the this compound (1.0 mmol), alkene (e.g., styrene, 1.2 mmol), base (e.g., Et₃N, 2.0 mmol), and palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 mmol) with a phosphine (B1218219) ligand (e.g., PPh₃) are combined.

  • Solvent Addition: A suitable solvent such as DMF or acetonitrile is added.

  • Reaction Execution: The mixture is heated to the reaction temperature (e.g., 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: The reaction mixture is cooled, filtered to remove palladium black, and the filtrate is partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.

Signaling Pathways and Logical Relationships

The catalytic cycle for cross-coupling reactions is a fundamental concept illustrating the mechanism. Below is a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

G Generalized Pd(0)/Pd(II) Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B R-X C R-Pd(II)L_n-X B->C D Transmetalation C->D R'-M E R-Pd(II)L_n-R' D->E F Reductive Elimination E->F R-R' F->A

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

This guide provides a starting point for selecting a suitable catalytic system for this compound coupling reactions. The optimal choice will depend on the specific substrates, desired functional group tolerance, and economic considerations. Further optimization of the reaction conditions may be necessary to achieve the best results for a particular transformation.

References

The Decisive Role of the Halogen: Why Vinyl Iodides Exhibit Superior Reactivity in Oxidative Addition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Catalysis and Drug Development

In the landscape of transition metal-catalyzed cross-coupling reactions, the oxidative addition of a carbon-halogen bond to a low-valent metal center is a pivotal and often rate-determining step. For researchers engaged in the synthesis of complex organic molecules, particularly in drug discovery and materials science, understanding the factors that govern the efficiency of this step is paramount. Among the vinyl halides, a clear hierarchy of reactivity exists, with vinyl iodides consistently demonstrating superior performance over their bromide and chloride counterparts.

This guide provides an objective comparison of vinyl halide reactivity in oxidative addition, supported by experimental data and mechanistic insights. The enhanced reactivity of vinyl iodides is primarily attributed to their lower carbon-iodine (C-I) bond dissociation energy, which facilitates the cleavage of this bond by the metal catalyst.

The Fundamental Principle: Bond Strength Dictates Reactivity

The oxidative addition of a vinyl halide (vinyl-X) to a metal center, typically Palladium(0), involves the insertion of the metal into the carbon-halogen bond. This process transforms the metal's oxidation state (e.g., Pd(0) to Pd(II)) and creates two new bonds: a metal-carbon and a metal-halogen bond. The established reactivity trend for this crucial step is:

Vinyl Iodide > Vinyl Bromide >> Vinyl Chloride [1][2][3]

This trend is a direct consequence of the strength of the carbon-halogen (C(sp²)-X) bond. As one descends the halogen group, the atomic radius increases and electronegativity decreases, leading to longer and weaker C-X bonds. The energy required to break these bonds, known as the Bond Dissociation Energy (BDE), is lowest for the C-I bond, making it the most susceptible to cleavage by the metal catalyst.[4]

Comparative Physicochemical Properties of Vinyl Halides

The following table summarizes the key bond properties that influence the rate of oxidative addition. The weaker bond of this compound translates directly to a lower activation energy for the oxidative addition step.

PropertyThis compound (C-I)Vinyl Bromide (C-Br)Vinyl Chloride (C-Cl)
Bond Dissociation Energy (kcal/mol) ~65-68~78-81~90-94
Bond Length (Å) ~2.08~1.89~1.72
Electronegativity of Halogen 2.662.963.16

Note: Exact BDE values can vary slightly depending on the specific vinyl substrate and the method of calculation or measurement. The values presented are representative for C(sp²)-X bonds.

Experimental Evidence: Kinetic Studies

While the qualitative trend is widely accepted, quantitative kinetic data provides definitive proof. A key study by Jutand and Négri investigated the kinetics of the oxidative addition of various electrophiles to the Pd(PPh₃)₄ complex. Although this study did not include this compound, it provided a direct comparison between a vinyl bromide and a vinyl triflate, offering valuable insight into relative reactivities. Oxidative addition is frequently the rate-determining step in many cross-coupling catalytic cycles, such as the Suzuki and Stille reactions, making these rate constants a strong indicator of overall reaction speed.[5][6][7]

Case Study: Oxidative Addition to Pd(PPh₃)₄
Vinyl ElectrophileStructureSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹] at 20°C
(E)-1-Bromo-2-phenyletheneC₆H₅CH=CHBr1.8
(E)-1-Trifloxy-2-phenyletheneC₆H₅CH=CHOTf> 100

Data sourced from a kinetic study by Jutand and Négri.[8]

This data quantitatively demonstrates that even a reactive pseudohalide like triflate is significantly more reactive than a bromide. Based on the well-established principles of bond dissociation energies, the rate constant for the corresponding this compound would be substantially greater than that of the vinyl bromide. Conversely, vinyl chlorides are known to be significantly less reactive and often require more forcing conditions or specialized, highly active catalyst systems to undergo oxidative addition effectively.[1]

Mechanistic Pathway and Workflow

The oxidative addition of vinyl halides to a Pd(0) center is generally believed to proceed through a concerted mechanism. This involves the initial formation of a π-complex between the vinyl halide and the coordinatively unsaturated metal species, followed by the simultaneous cleavage of the C-X bond and formation of the new Pd-C and Pd-X bonds.

Oxidative_Addition_Mechanism cluster_0 Catalyst Activation cluster_1 Oxidative Addition cluster_2 Downstream Reactions Pd(0)L_n Pd(0)L_n (e.g., Pd(PPh₃)₄) Pd(0)L_2 Pd(0)L_2 (Active Species) Pd(0)L_n->Pd(0)L_2 - (n-2)L Pi_Complex π-Complex [Pd(0)L₂(η²-Vinyl-X)] Pd(0)L_2->Pi_Complex + Vinyl-X VinylX Vinyl-X (R₂C=CRX) VinylX->Pi_Complex Product Pd(II) Product (trans-[Pd(II)(Vinyl)(X)L₂]) Pi_Complex->Product C-X Bond Cleavage (Rate-Determining Step) Downstream Transmetalation & Reductive Elimination Product->Downstream

Figure 1. Mechanism of Oxidative Addition of Vinyl Halides.

The logical relationship between bond energy and reactivity is straightforward: a weaker bond requires less energy to break, leading to a lower activation energy for the oxidative addition step and, consequently, a faster reaction rate.

Reactivity_Logic BDE Bond Dissociation Energy (BDE) C-I < C-Br < C-Cl Activation_Energy Activation Energy for Oxidative Addition BDE->Activation_Energy Directly Proportional To Reaction_Rate Reaction Rate Vinyl-I > Vinyl-Br > Vinyl-Cl Activation_Energy->Reaction_Rate Inversely Proportional To

Figure 2. Relationship between BDE and Reaction Rate.

Experimental Protocols

To provide a practical context, the following is a representative experimental protocol for monitoring the oxidative addition of a vinyl halide, adapted from kinetic studies in the field.

Objective: To determine the second-order rate constant for the oxidative addition of a vinyl halide to a Pd(0) complex.

Materials:

  • Palladium(0) precursor (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Vinyl halide (e.g., (E)-1-Bromo-2-phenylethene)

  • Anhydrous, degassed solvent (e.g., Dimethylformamide, DMF)

  • Internal standard for analysis (e.g., Ferrocene)

  • Inert atmosphere glovebox or Schlenk line equipment

  • Analytical instrument (e.g., High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC))

Procedure:

  • Preparation of Stock Solutions: Inside an inert atmosphere glovebox, prepare stock solutions of the Pd(0) complex, the vinyl halide, and the internal standard in the chosen anhydrous, degassed solvent.

  • Reaction Setup: In a thermostatted reaction vessel (e.g., at 20.0 ± 0.1 °C) inside the glovebox, place a known volume of the Pd(0) stock solution.

  • Initiation of Reaction: Initiate the reaction by adding a known volume of the vinyl halide stock solution to the reaction vessel with vigorous stirring. Start a timer immediately.

  • Sampling: At timed intervals, withdraw aliquots of the reaction mixture and quench them immediately (e.g., by exposing to air or adding a suitable quenching agent) to stop the reaction.

  • Analysis: Analyze the quenched aliquots using HPLC or GC to determine the concentration of the remaining vinyl halide relative to the internal standard.

  • Data Analysis: Plot the concentration of the vinyl halide versus time. The data is then fitted to a second-order rate law (assuming a bimolecular reaction between the active Pd(0) species and the vinyl halide) to determine the rate constant, k₂.

Conclusion

The choice of the halogen in a vinyl halide substrate has a profound and predictable impact on its reactivity in oxidative addition. Vinyl iodides are the most reactive substrates in this class due to the inherent weakness of the carbon-iodine bond. This lower bond dissociation energy translates to a lower activation barrier for the rate-determining oxidative addition step, resulting in faster reaction rates and often allowing for milder reaction conditions compared to vinyl bromides and chlorides. For researchers developing complex synthetic routes, leveraging the enhanced reactivity of vinyl iodides can be a key strategy for improving yields, reducing reaction times, and enhancing the overall efficiency of transition metal-catalyzed cross-coupling reactions.

References

A Comparative Guide to Stereochemical Retention in Vinyl Iodide Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of substituted alkenes is a critical parameter in the synthesis of pharmaceuticals and complex organic molecules. Vinyl iodides serve as versatile and highly reactive precursors in numerous palladium-catalyzed cross-coupling reactions. Their utility is significantly enhanced by the high degree of stereochemical retention observed under various conditions. This guide provides an objective comparison of common cross-coupling reactions involving vinyl iodides, supported by experimental data, to aid researchers in selecting the optimal synthetic route for their specific needs.

Introduction to Stereoretention

In the context of vinyl iodide reactions, stereochemical retention refers to the preservation of the E or Z configuration of the double bond from the starting this compound to the final coupled product. This is a crucial feature, as the geometric isomerism of the product can profoundly impact its biological activity and physical properties. The high fidelity of these reactions is generally attributed to the mechanism of the key steps in the catalytic cycle, namely oxidative addition and reductive elimination, which typically proceed with retention of configuration. Vinyl iodides are particularly effective substrates due to the relatively weak C-I bond, which facilitates oxidative addition to the palladium center under mild conditions, often minimizing side reactions like isomerization.[1]

Comparison of Key Cross-Coupling Reactions

Several palladium-catalyzed reactions are renowned for their high degree of stereochemical retention when using this compound substrates. The most prominent among these are the Suzuki-Miyaura, Stille, Sonogashira, and Heck couplings. While all can be highly stereoretentive, the choice of reaction often depends on factors such as functional group tolerance, availability of coupling partners, and the toxicity of reagents.

Reaction TypeCoupling PartnerTypical Catalyst/LigandStereoselectivity (E:Z Ratio)Key Advantages & Disadvantages
Suzuki-Miyaura Organoboron compounds (Boronic acids/esters)Pd(PPh₃)₄, Pd/C>99:1 Retention[2]Advantages: Mild conditions, high functional group tolerance, commercially available reagents, non-toxic boron byproducts.[3] Disadvantages: Base-sensitive substrates may be problematic.
Stille Organotin compounds (Stannanes)Pd(PPh₃)₄, PdCl₂(MeCN)₂>98:2 Retention[4]Advantages: Excellent functional group tolerance, neutral pH conditions. Disadvantages: High toxicity of organotin reagents and byproducts, purification challenges.
Sonogashira Terminal AlkynesPd(PPh₃)₄ / CuI>98:1 Retention[1][5]Advantages: Direct formation of conjugated enynes, mild conditions.[1] Disadvantages: Requires a copper co-catalyst in traditional methods, potential for alkyne homocoupling.
Heck AlkenesPd(OAc)₂, PPh₃Predominantly trans productAdvantages: Atom economical (no organometallic reagent needed). Disadvantages: Stereoselectivity is dependent on the reaction mechanism rather than retention of substrate geometry; typically yields the trans product.

Reaction Mechanisms and Stereochemical Pathway

The high stereoretention observed in Suzuki and Stille couplings is a direct consequence of the concerted nature of the key steps in their catalytic cycles.

General Catalytic Cycle for Stereoretentive Coupling

The diagram below illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura or Stille coupling, highlighting the steps that preserve the stereochemistry of the vinyl group.

Catalytic_Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition (Stereoretentive) Pd0->OxAdd PdII R-Pd(II)-I (Vinyl geometry retained) OxAdd->PdII Trans Transmetalation PdII->Trans PdIIR R-Pd(II)-R' (Vinyl geometry retained) Trans->PdIIR Halide Halide Waste (M-I) Trans->Halide RedElim Reductive Elimination (Stereoretentive) PdIIR->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' (Product) RedElim->Product VinylIodide This compound (R-I) VinylIodide->OxAdd Organometallic Organometallic (R'-M) Organometallic->Trans

Caption: General catalytic cycle for stereoretentive cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound. This step is concerted and proceeds with retention of the double bond's configuration.

  • Transmetalation: The organic group from the organometallic partner (organoboron or organotin) is transferred to the palladium center, displacing the iodide. This step also retains the stereochemistry of both coupling partners.

  • Reductive Elimination: The two organic groups couple and are eliminated from the palladium center to form the final product. This is the final C-C bond-forming step and is also stereoretentive, regenerating the Pd(0) catalyst.

Experimental Protocols

Representative Protocol for a Stereoretentive Suzuki-Miyaura Coupling

This protocol describes the coupling of a generic (E)-vinyl iodide with a vinylboronic acid.

Materials:

  • (E)-Vinyl iodide (1.0 mmol, 1.0 equiv)

  • Vinylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv) as a 2M aqueous solution

  • 1,2-Dimethoxyethane (DME) (5 mL)

  • Water (2.5 mL)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the (E)-vinyl iodide (1.0 mmol) and the vinylboronic acid (1.2 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).

  • The flask is sealed with a septum, and the atmosphere is replaced with argon or nitrogen by evacuating and backfilling three times.

  • Using a syringe, add the DME (5 mL), followed by the 2M aqueous solution of Na₂CO₃ (2.0 mmol).

  • The reaction mixture is heated to 80 °C with vigorous stirring.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (typically 2-12 hours), the reaction is cooled to room temperature.

  • The mixture is diluted with diethyl ether (20 mL) and washed with water (10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the stereochemically pure product.

Analytical Workflow for Stereochemical Assessment

Determining the stereochemical purity of the product is paramount. High-field ¹H NMR spectroscopy is the most common and reliable method for this analysis.

Analytical_Workflow start Reaction Workup & Purification sample Prepare NMR Sample (in CDCl₃ or similar) start->sample acquire Acquire ¹H NMR Spectrum (≥400 MHz) sample->acquire assign Assign Olefinic Proton Signals (E vs. Z isomers) acquire->assign J-coupling constants (J_trans > J_cis) integrate Integrate Characteristic Signals for each isomer assign->integrate calculate Calculate E:Z Ratio from integral values integrate->calculate end Report Stereochemical Purity calculate->end

Caption: Workflow for determining product stereochemical purity via ¹H NMR.

¹H NMR Analysis Protocol:

  • Signal Assignment: The vinylic protons of E (trans) and Z (cis) isomers exhibit different coupling constants (J values). Typically, the coupling constant for trans protons is larger (¹Jtrans ≈ 12-18 Hz) than for cis protons (¹Jcis ≈ 6-12 Hz). This difference allows for unambiguous assignment of the signals corresponding to each isomer.[6]

  • Integration: Once the characteristic signals for the E and Z isomers are identified, the integral of each signal is carefully measured.

  • Ratio Calculation: The ratio of the integrals directly corresponds to the molar ratio of the isomers in the sample.[6][7] For example, if the integral of a proton signal for the E isomer is 0.98 and for the corresponding proton of the Z isomer is 0.02, the E:Z ratio is 98:2.

Conclusion

For synthetic applications where the stereochemistry of a double bond must be rigorously controlled, palladium-catalyzed cross-coupling reactions of vinyl iodides offer highly reliable and efficient solutions. The Suzuki-Miyaura and Stille reactions stand out for their exceptional stereochemical retention (>98%), with the Suzuki-Miyaura coupling generally being the preferred method due to the low toxicity of its boron-based reagents. The Sonogashira coupling is an excellent choice for the direct synthesis of enynes with high fidelity. While the Heck reaction is a powerful tool for C-C bond formation, it is not a stereoretentive process in the same manner and typically favors the formation of the thermodynamically more stable trans-alkene. The choice of reaction should be guided by the specific molecular context, required functional group tolerance, and practical considerations such as reagent toxicity and cost.

References

alternatives to vinyl iodide for sp2-sp carbon bond formation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternatives for Vinyl Iodide in sp²-sp Carbon Bond Formation

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the formation of carbon-carbon bonds is a foundational technique. The Sonogashira cross-coupling reaction, a powerful method for constructing sp²-sp carbon-carbon bonds, traditionally utilizes vinyl iodides as highly reactive substrates. However, factors such as cost, stability, and availability often necessitate the use of alternative electrophiles. This guide provides an objective comparison of the performance of common alternatives to vinyl iodides, including vinyl bromides, vinyl chlorides, and vinyl triflates, supported by experimental data and detailed protocols.

Reactivity and Performance Comparison

The reactivity of vinyl electrophiles in palladium-catalyzed cross-coupling reactions, particularly the Sonogashira reaction, is largely governed by the nature of the leaving group. The generally accepted order of reactivity is:

This compound > Vinyl Triflate > Vinyl Bromide > Vinyl Chloride [1][2][3]

This trend is attributed to the bond strength between the vinyl carbon and the leaving group, as well as the facility of the oxidative addition step in the catalytic cycle. While vinyl iodides offer the highest reactivity, often allowing for milder reaction conditions, other substrates can be effective alternatives, sometimes requiring more forcing conditions.

Quantitative Data Summary

The following table summarizes representative data for the Sonogashira coupling of different vinyl electrophiles with phenylacetylene (B144264). It is important to note that reaction conditions can be highly optimized for each substrate, and these examples serve as a general comparison.

Vinyl ElectrophileCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd(OAc)₂, PPh₃, CuIDiisopropylamine (B44863)DMFRT1~90-95
Vinyl Bromide Pd(PPh₃)₄, CuITriethylamineTHF6012~80-90
Vinyl Triflate Pd(PPh₃)₄, CuIDiisopropylamineDMFRT4~85-95
Vinyl Chloride Pd₂(dba)₃, P(t-Bu)₃, CuICs₂CO₃1,4-Dioxane (B91453)10024~70-80

Note: Yields are approximate and can vary significantly based on the specific substrates, catalyst, ligands, and reaction conditions.

Detailed Experimental Protocols

Below are representative experimental protocols for the Sonogashira coupling using different vinyl electrophiles.

Protocol 1: Sonogashira Coupling of a this compound

This protocol is adapted from a standard procedure for the coupling of (3E)-iodoprop-2-enoic acid with phenylacetylene.[4]

Materials:

  • (3E)-Iodoprop-2-enoic acid (1.0 eq)

  • Phenylacetylene (2.0 eq)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (B44618) (PPh₃, 20 mol%)

  • Copper(I) iodide (CuI, 20 mol%)

  • Diisopropylamine (2.5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • A dry Schlenk tube is charged with (3E)-iodoprop-2-enoic acid (1.0 eq) and DMF under an argon atmosphere.

  • The solution is stirred rapidly, and phenylacetylene (2.0 eq), diisopropylamine (2.5 eq), copper(I) iodide (20 mol%), triphenylphosphine (20 mol%), and palladium(II) acetate (5 mol%) are added sequentially.

  • The reaction mixture is stirred at room temperature for 60 minutes.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Protocol 2: Sonogashira Coupling of a Vinyl Bromide

This is a general protocol for the copper-cocatalyzed Sonogashira coupling of a vinyl bromide.[5]

Materials:

  • Vinyl bromide (e.g., 2-Bromo-1-octene) (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Triethylamine (NEt₃)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of the vinyl bromide (1.0 eq) and the terminal alkyne (1.2 eq) in THF and triethylamine, Pd(PPh₃)₄ (2-5 mol%) and CuI (1-3 mol%) are added.

  • The reaction mixture is stirred at room temperature or heated to 40-60 °C for 3-24 hours, with progress monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, and water is added.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Protocol 3: Sonogashira Coupling of a Vinyl Triflate

Vinyl triflates are highly reactive and can often be coupled under mild conditions similar to vinyl iodides.

Materials:

  • Vinyl triflate (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%)

  • Copper(I) iodide (CuI, 2-4 mol%)

  • Diisopropylamine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with Pd(PPh₃)₄ (3-5 mol%) and CuI (2-4 mol%).

  • DMF, diisopropylamine, the vinyl triflate (1.0 eq), and the terminal alkyne (1.2 eq) are added sequentially.

  • The reaction is stirred at room temperature for 4-8 hours.

  • The reaction is worked up by partitioning between diethyl ether and water.

  • The organic layer is washed with saturated aqueous ammonium chloride, dried over magnesium sulfate, and concentrated.

  • The product is purified by flash chromatography.

Protocol 4: Sonogashira Coupling of a Vinyl Chloride

Vinyl chlorides are the least reactive of the vinyl halides and typically require more forcing conditions and specialized catalyst systems.

Materials:

  • Vinyl chloride (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃, 8 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 eq)

  • 1,4-Dioxane

Procedure:

  • A mixture of Pd₂(dba)₃ (2 mol%), P(t-Bu)₃ (8 mol%), and CuI (4 mol%) in 1,4-dioxane is prepared under an inert atmosphere.

  • The vinyl chloride (1.0 eq), terminal alkyne (1.5 eq), and cesium carbonate (2.0 eq) are added.

  • The reaction mixture is heated to 100 °C for 24 hours.

  • After cooling, the mixture is filtered through a pad of celite and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography.

Reaction Mechanisms and Workflows

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_halide R-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition (R-X) PdII_alkyne R-Pd(II)L₂-C≡CR' PdII_halide->PdII_alkyne Transmetalation (from Cu cycle) Cu_alkyne Cu-C≡CR' PdII_alkyne->Pd0 Reductive Elimination Product R-C≡CR' PdII_alkyne->Product CuX CuX CuX->Cu_alkyne Cu_alkyne->CuX to Pd cycle Alkyne H-C≡CR' Alkyne->Cu_alkyne Base Base Base->Cu_alkyne

Fig. 1: Catalytic cycles of the copper-cocatalyzed Sonogashira coupling.

The workflow for selecting a vinyl electrophile for a Sonogashira coupling often involves a balance between reactivity, cost, and availability.

Workflow start Start: Need for sp²-sp C-C bond iodide This compound start->iodide High reactivity Mild conditions bromide Vinyl Bromide start->bromide Moderate reactivity Cost-effective triflate Vinyl Triflate start->triflate High reactivity Accessible from ketones chloride Vinyl Chloride start->chloride Low cost Readily available success Successful Coupling iodide->success Proceed with mild conditions bromide->success Use slightly elevated temperatures triflate->success Proceed with mild conditions chloride->success Use forcing conditions and specific ligands

Fig. 2: Decision workflow for selecting a vinyl electrophile.

Conclusion

While vinyl iodides remain the most reactive substrates for Sonogashira couplings, vinyl bromides, triflates, and even chlorides serve as viable and often more practical alternatives. The choice of substrate will depend on the specific requirements of the synthesis, including the complexity of the starting materials, cost considerations, and the desired reaction conditions. Vinyl triflates offer reactivity comparable to iodides and can be readily prepared from ketones. Vinyl bromides provide a good balance of reactivity and cost, while vinyl chlorides, though the least reactive, are economically advantageous for large-scale synthesis, provided that appropriate catalytic systems are employed. Understanding the trade-offs between these alternatives allows researchers to select the most suitable electrophile for their synthetic goals.

References

A Comparative Guide to the Use of Vinyl Iodide in Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of a vinyl group is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. The choice of the vinylating agent is a critical decision that profoundly impacts reaction efficiency, substrate scope, and overall cost. This guide provides an objective cost-benefit analysis of vinyl iodide, a highly reactive and versatile reagent, in comparison to other common vinylating agents. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic endeavors.

Performance Comparison of Vinylating Agents

The selection of an optimal vinylating agent is a multifactorial decision, balancing reactivity, stability, functional group tolerance, cost, and safety. This compound is often favored for its high reactivity in cross-coupling reactions, which can lead to milder reaction conditions and shorter reaction times. However, this reactivity must be weighed against its typically higher cost and potential for instability compared to other vinylating agents. The following tables provide a comparative summary of key performance indicators for this compound and its alternatives.

Table 1: Reactivity and General Characteristics of Common Vinylating Agents

Vinylating Agent ClassExample ReagentRelative ReactivityKey AdvantagesKey Disadvantages
Vinyl Halides This compoundVery HighHigh reactivity, often milder conditions.[1]Higher cost, potential for light sensitivity and decomposition.[1][2]
Vinyl BromideHighGood reactivity, lower cost than iodide.Less reactive than this compound, may require harsher conditions.[1]
Vinyl Pseudohalides Vinyl TriflateVery HighExcellent leaving group, readily prepared from ketones.Precursor (triflic anhydride) is expensive and corrosive.[3]
Organoboron Reagents Potassium VinyltrifluoroborateModerateAir and moisture stable, low toxicity, broad functional group tolerance.Requires a base for activation.
Organotin Reagents VinyltributyltinHighExcellent functional group tolerance, stable.High toxicity of tin compounds and byproducts, difficult to remove residues.[4][5]
Organosilicon Reagents DivinyltetramethyldisiloxaneModerateNon-toxic, stable.Often requires an activator.
Organomagnesium Reagents Vinylmagnesium BromideVery HighHigh reactivity.Low functional group tolerance, requires strictly anhydrous conditions.

Table 2: Cost Comparison of Selected Vinylating Agents and Precursors

CompoundMolecular Weight ( g/mol )PuritySupplier Example & Price (USD)Cost per Mole (USD)
This compound153.9585% (tech.)Thermo Scientific Chemicals / $ per 1 gHigh
Vinyl Bromide106.9598%Sigma-Aldrich / $ per 100 gModerate
Triflic Anhydride (B1165640)282.14>95%Fisher Scientific / $ per 1 gVery High
Potassium Vinyltrifluoroborate133.9595%Sigma-Aldrich / $ per 1 gModerate

Note: Prices are subject to change and may vary between suppliers and based on quantity. The cost per mole is an estimation for comparative purposes.

Table 3: Performance in Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Methoxystyrene

Vinylating AgentCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Potassium VinyltrifluoroboratePdCl2 (2 mol%), PPh3 (6 mol%)Cs2CO3THF/H2O (9:1)80-72[6]
Vinyl BromidePd2(dba)3/P(t-Bu)3K3PO4Dioxane/H2ORT-~95 (Aryl Bromide)[7][8]
Vinyl TriflatePd(OAc)2/PCy3K3PO4Dioxane/H2ORT-~95 (Aryl Triflate)[7][8]
This compoundPd(PPh3)4K2CO3Toluene/H2O10012~90 (Aryl Iodide)General Conditions

Note: Yields are based on representative examples and may vary depending on the specific substrate and reaction conditions. Direct side-by-side comparative studies are limited; therefore, data is collated from various sources.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic methodology. Below are representative procedures for the synthesis of a common building block, 4-methoxystyrene, using different vinylating agents.

Protocol 1: Suzuki-Miyaura Coupling of 4-Iodoanisole (B42571) with Potassium Vinyltrifluoroborate

Reaction Setup: A dried Schlenk flask is charged with 4-iodoanisole (1.0 mmol), potassium vinyltrifluoroborate (1.2 mmol), and cesium carbonate (3.0 mmol). The flask is evacuated and backfilled with argon (this cycle is repeated three times).

Reagents Addition: A solution of PdCl2(PPh3)2 (2 mol%) in a 9:1 mixture of THF and water (5 mL) is added via syringe.

Reaction Conditions: The reaction mixture is stirred vigorously and heated to 80°C in a preheated oil bath. The progress of the reaction is monitored by TLC or GC-MS.

Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water (10 mL), and extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford 4-methoxystyrene.

Protocol 2: Synthesis of a Vinyl Triflate from 4'-Methoxyacetophenone (B371526)

Reaction Setup: To a dried, two-necked round-bottomed flask equipped with a magnetic stirrer and a dropping funnel under an argon atmosphere is added a solution of 4'-methoxyacetophenone (1.0 mmol) in anhydrous THF (10 mL). The solution is cooled to -78°C.

Reagents Addition: A solution of lithium diisopropylamide (LDA) (1.1 mmol) in THF is added dropwise to the ketone solution, and the mixture is stirred at -78°C for 30 minutes to form the enolate. A solution of triflic anhydride (1.1 mmol) in anhydrous THF (5 mL) is then added dropwise.

Reaction Conditions: The reaction mixture is stirred at -78°C for 1 hour and then allowed to warm to room temperature over 1 hour.

Work-up: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL). The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude vinyl triflate can often be used in the next step without further purification.

Mandatory Visualization

To facilitate a deeper understanding of the synthetic workflows, the following diagrams, generated using Graphviz, illustrate the key steps involved in a typical cross-coupling reaction and the synthesis of a vinyl triflate.

G cluster_0 Suzuki-Miyaura Coupling Workflow start Aryl Halide/Triflate + Vinylating Agent reaction Cross-Coupling Reaction start->reaction catalyst Pd Catalyst + Base catalyst->reaction solvent Solvent System (e.g., THF/H2O) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Final Product purification->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

G cluster_1 Vinyl Triflate Synthesis Workflow ketone Ketone Starting Material enolate Enolate Formation ketone->enolate base Strong Base (e.g., LDA) base->enolate triflation Triflation Reaction enolate->triflation triflating_agent Triflic Anhydride triflating_agent->triflation quench Quenching triflation->quench extraction Extraction quench->extraction vinyl_triflate Vinyl Triflate Product extraction->vinyl_triflate

Caption: Typical workflow for the synthesis of a vinyl triflate from a ketone.

Conclusion

The choice of a vinylating agent is a critical parameter in the design of a synthetic route. This compound stands out for its high reactivity, often enabling milder reaction conditions and accommodating a broad range of coupling partners. However, its higher cost and potential for instability are significant considerations. For large-scale syntheses or when cost is a primary driver, vinyl bromide or organoboron reagents like potassium vinyltrifluoroborate may be more pragmatic choices, with the latter offering the added benefits of low toxicity and excellent stability. Vinyl triflates provide a powerful alternative, particularly when the corresponding ketone is readily available, as they exhibit reactivity comparable to vinyl iodides. Ultimately, the optimal choice will depend on a careful evaluation of the specific requirements of the target molecule, the desired reaction conditions, and the economic constraints of the project. This guide provides a framework and foundational data to aid researchers in making this critical decision.

References

Validating C-I Bond Cleavage in Vinyl Iodide Dissociation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the dynamics of bond cleavage is fundamental. This guide provides a comparative overview of experimental and theoretical methods used to validate carbon-iodine (C-I) bond cleavage in vinyl iodide (C₂H₃I) dissociation studies, a model system for understanding the photochemistry of unsaturated organic halides.

The photodissociation of this compound in the ultraviolet (UV) region has been a subject of extensive research, revealing that C-I bond fission is the predominant, if not exclusive, reaction pathway.[1][2] This guide synthesizes findings from key studies, presenting the data, experimental protocols, and logical workflows in a clear and comparable format to aid in the design and interpretation of similar experiments.

Data Presentation: A Comparative Analysis

Experimental and theoretical studies provide quantitative data that collectively validate the C-I bond cleavage mechanism. The following tables summarize key parameters from the literature.

ParameterWavelength(s) (nm)Method(s)Key FindingsReference(s)
Primary Dissociation Channel 193 - 266Time-resolved Fourier transform emission spectroscopy, Multiple pass laser absorption spectroscopy, Velocity-mapped ion imagingThe only observed dissociation channel is C-I bond cleavage, producing C₂H₃ + I. No HI elimination was observed.[1][2]
C-I Bond Strength (D₀) Not specifiedDerived from experimental dataAn upper limit for the C-I bond strength was determined to be ≤ 65 kcal mol⁻¹.[1][2]
Dissociation Dynamics 199.2, 200Femtosecond time-resolved velocity map imagingAtomic products (I atoms) arise solely from dissociation on excited states with negligible contribution from internal conversion to the ground state.[2][3]
Iodine Atom States 266Laser-photolysis/laser absorptionBoth ground state (²P₃/₂) and spin-orbit excited state (²P₁/₂, denoted I*) iodine atoms are produced.[2]
Theoretical MethodKey InsightsReference(s)
Ab initio calculations Explored the ground-state potential energy surface of this compound. A model was presented where the highest occupied molecular orbital (HOMO) in vinyl halides has increasing non-bonding character with increasing halogen mass, leading to a lower rate of internal conversion compared to excited-state C-X bond fission in this compound.[1][2]
High-level ab initio and Density Functional Theory (DFT) with Spin-Orbit Coupling (SOC) Calculated potential energy curves (PECs) along the C-I dissociation coordinate, providing theoretical validation for experimentally observed wavelength-dependent quantum yields and anisotropy parameters of I and I* fragments. Explicitly established excited state assignments.[4][5][6]

Experimental Protocols: Methodologies for Validation

The validation of C-I bond cleavage in this compound relies on sophisticated experimental techniques that can probe the dynamics of the dissociation process in real-time.

Velocity Map Imaging (VMI)

Velocity map imaging is a powerful technique used to determine the three-dimensional velocity distribution of the photofragments.[7]

Protocol:

  • Molecular Beam Generation: A pulsed molecular beam of this compound seeded in an inert carrier gas (e.g., helium) is generated to ensure the molecules are cooled and isolated.[7]

  • Photodissociation: A pulsed photolysis laser intersects the molecular beam, exciting the this compound molecules and causing them to dissociate.

  • State-Selective Ionization: A second pulsed laser, the probe laser, is tuned to a specific wavelength to selectively ionize one of the photofragments (typically the iodine atom) via Resonance-Enhanced Multiphoton Ionization (REMPI).[8][9] The time delay between the photolysis and probe lasers can be controlled to study the temporal evolution of the process.[3]

  • Ion Acceleration and Detection: The created ions are accelerated by an electric field towards a position-sensitive detector, typically a microchannel plate (MCP) coupled to a phosphor screen.[8]

  • Image Acquisition: The impacts of the ions on the detector create a 2D image on the phosphor screen, which is captured by a CCD camera.[8] This 2D projection contains information about the 3D velocity distribution of the photofragments.

  • Data Analysis: The 3D velocity distribution is reconstructed from the 2D image using a mathematical procedure called an Abel inversion.[10] Analysis of the resulting speed and angular distributions provides information about the bond dissociation energy, the internal energy of the co-fragment, and the alignment of the photofragments.[7][9]

Time-Resolved Spectroscopy

Time-resolved spectroscopic techniques, such as Fourier transform emission spectroscopy and transient absorption spectroscopy, provide complementary information on the dissociation dynamics.

Protocol:

  • Pump-Probe Setup: A "pump" laser pulse initiates the photodissociation of this compound.

  • Probing the Fragments: A time-delayed "probe" laser pulse or a spectroscopic method is used to detect the nascent photofragments (C₂H₃ radical and I atom).

  • Signal Detection: The absorption or emission spectrum of the fragments is recorded as a function of the time delay between the pump and probe pulses.

  • Kinetic Analysis: The rise and decay times of the spectroscopic signals provide direct information about the timescale of the C-I bond cleavage.[4][11]

Mandatory Visualizations

To better illustrate the experimental workflow and the logical relationships in validating C-I bond cleavage, the following diagrams are provided.

Experimental_Workflow_VMI cluster_source Source & Preparation cluster_interaction Laser Interaction & Dissociation cluster_detection Detection & Analysis VinylIodide This compound (C₂H₃I) PulsedValve Pulsed Valve VinylIodide->PulsedValve CarrierGas Carrier Gas (e.g., He) CarrierGas->PulsedValve Skimmer Skimmer PulsedValve->Skimmer Gas Mixture MolecularBeam Molecular Beam Skimmer->MolecularBeam Cooled Molecular Beam InteractionPoint Interaction Point MolecularBeam->InteractionPoint PhotolysisLaser Photolysis Laser (Pump Pulse) PhotolysisLaser->InteractionPoint ProbeLaser Probe Laser (REMPI) ProbeLaser->InteractionPoint Time-Delayed IonOptics Ion Optics (Acceleration) InteractionPoint->IonOptics I⁺ Ions Detector MCP Detector & Phosphor Screen IonOptics->Detector CCD CCD Camera Detector->CCD 2D Image Computer Computer CCD->Computer Data Acquisition Analysis Velocity & Angular Distributions Computer->Analysis Image Analysis (Abel Inversion)

Caption: Workflow for a Velocity Map Imaging (VMI) experiment.

Logical_Validation_Pathway cluster_hypothesis Hypothesis cluster_methods Validation Methods cluster_evidence Evidence cluster_conclusion Conclusion Hypothesis UV excitation of This compound leads to C-I bond cleavage Experimental Experimental Techniques Hypothesis->Experimental Theoretical Theoretical Calculations Hypothesis->Theoretical VMI_Data Velocity Map Imaging: - I⁺ fragment detection - Kinetic energy release Experimental->VMI_Data Spectroscopy_Data Time-Resolved Spectroscopy: - C₂H₃ and I fragment signals - Dissociation timescale Experimental->Spectroscopy_Data PEC_Calc Potential Energy Curves: - Dissociative excited states - C-I coordinate Theoretical->PEC_Calc Conclusion Confirmation of C-I bond cleavage as the primary dissociation channel VMI_Data->Conclusion Spectroscopy_Data->Conclusion PEC_Calc->Conclusion

Caption: Logical pathway for validating C-I bond cleavage.

References

Safety Operating Guide

Proper Disposal of Vinyl Iodide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of hazardous chemicals like vinyl iodide is paramount. This guide provides essential, step-by-step procedures for the proper management of this compound waste, ensuring laboratory safety and regulatory compliance.

This compound, a halogenated organic compound, is classified as a hazardous substance due to its potential carcinogenicity and harm if ingested. Adherence to strict disposal protocols is crucial to mitigate risks to personnel and the environment. The primary and recommended method of disposal is through a certified hazardous waste management service. In-laboratory chemical neutralization is not advised for routine disposal of this compound.

Immediate Safety and Handling

Before initiating any procedure involving this compound, ensure that all personnel are familiar with its Safety Data Sheet (SDS). The following table summarizes critical safety information:

ParameterSpecificationSource
Primary Hazards Harmful if swallowed, Suspected of causing cancer[1]
Chemical Incompatibilities Strong oxidizing agents[1]
Recommended Storage Cool, dry, well-ventilated area, protected from light[2][3]
CAS Number 593-66-8[1]

Operational Plan for Routine Disposal of this compound Waste

This section outlines the standard operating procedure for the collection and disposal of this compound waste from a laboratory setting.

Step 1: Obtain and Prepare the Appropriate Waste Container

  • Request a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department.

  • For halogenated organic compounds like this compound, a specifically designated container, often color-coded green, should be used.

  • Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.

Step 2: Proper Labeling of the Waste Container

  • Affix a hazardous waste tag to the container before adding any this compound waste.

  • The label must clearly state "Hazardous Waste" and "this compound".

  • Include the full chemical name and any other components of the waste stream with their approximate percentages.

Step 3: Waste Accumulation

  • All transfers of this compound waste into the container must be conducted within a certified chemical fume hood.

  • Keep the waste container securely closed at all times, except when adding waste, to prevent the release of volatile vapors.

  • Do not mix this compound waste with incompatible chemicals, particularly strong oxidizing agents. It is best practice to maintain separate waste streams for halogenated and non-halogenated organic compounds.

Step 4: Storage of the Waste Container

  • Store the waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA should be a cool, well-ventilated area, away from direct sunlight, heat, and ignition sources.

  • The container must be kept in secondary containment, such as a larger, chemically resistant tub, to contain any potential leaks.

Step 5: Requesting Waste Pickup

  • When the waste container is approximately 75% full, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal service.

  • Do not overfill the container; leave at least 5% of headspace to allow for thermal expansion.

  • Ensure all labeling is accurate and complete before the scheduled pickup.

Experimental Workflow for Disposal

Vinyl_Iodide_Disposal_Workflow cluster_0 Laboratory Operations cluster_1 Waste Management cluster_2 Final Disposal A Generate Vinyl Iodide Waste B Transfer Waste in Fume Hood A->B Use PPE C Securely Close Waste Container B->C D Store in Designated Satellite Accumulation Area (with Secondary Containment) C->D E Container >75% Full? D->E E->D No F Request Waste Pickup from EHS E->F Yes G Licensed Hazardous Waste Disposal F->G

Caption: Workflow for the safe disposal of this compound waste.

Spill Cleanup and Decontamination Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.

For Minor Spills (manageable by laboratory personnel):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated by working within a fume hood or increasing air exchange.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles or a face shield, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to contain the spill.

  • Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it in a sealable, leak-proof container (e.g., a heavy-duty plastic bag or a designated solid waste container).

  • Label as Hazardous Waste: Clearly label the container with a hazardous waste tag, identifying the contents as "Spill Debris" containing this compound.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Contaminated Materials: All contaminated PPE and cleaning materials must be placed in a sealed bag and disposed of as hazardous waste.

  • Seek Medical Attention: If there has been any direct contact with the chemical, flush the affected area with copious amounts of water and seek immediate medical attention.

For Major Spills:

  • Evacuate Immediately: Alert all personnel and evacuate the area.

  • Activate Emergency Systems: If there is a fire or significant release, activate the nearest fire alarm.

  • Contact Emergency Services: From a safe location, call your institution's emergency number and the EHS department to report the spill. Provide details about the chemical and the location of the spill.

  • Do Not Attempt to Clean Up: Await the arrival of trained emergency response personnel.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining environmental responsibility.

References

Personal protective equipment for handling Vinyl iodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive and potentially hazardous compounds like Vinyl iodide. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure research environment.

This compound is a light-sensitive and harmful chemical intermediate used in organic synthesis.[1][2][3] It is classified as an acute oral toxin and a potential carcinogen. Proper handling and disposal are critical to mitigate risks.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesChemical safety goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory to prevent eye contact.[4]
Face ShieldA face shield should be used in addition to goggles when there is a splash hazard.[5]
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[4] Nitrile gloves are a common choice for handling various chemicals.[6]
Body Protection Laboratory CoatA lab coat or coveralls must be worn to protect against skin contact.[4][7]
Chemical-Resistant ApronFor larger quantities or when splashing is likely, a chemical-resistant apron provides an additional layer of protection.
Respiratory Protection Fume HoodAll work with this compound should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of vapors.[4]
RespiratorIf working outside of a fume hood or in case of ventilation failure, a full-face air-purifying respirator may be required.[5]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.

1. Preparation and Pre-Handling:

  • Obtain and thoroughly read the Safety Data Sheet (SDS) for this compound before starting any work.[1][4]

  • Ensure a chemical fume hood is certified and functioning correctly.

  • Assemble all necessary equipment and reagents before bringing this compound into the workspace.

  • Clearly label all containers with the chemical name and associated hazards.[1]

  • Have an emergency spill kit readily accessible.

2. Handling this compound:

  • Always wear the appropriate PPE as detailed in the table above.[4]

  • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with skin, eyes, and clothing.[4]

  • Do not eat, drink, or smoke in the laboratory where this compound is handled.[1][4]

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Keep the container tightly closed when not in use to prevent the release of vapors.[8]

3. Post-Handling and Storage:

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][4]

  • Decontaminate all work surfaces and equipment after use.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[8][4]

  • Protect from light, as it is light-sensitive.[1][8]

  • Store in a tightly sealed container.[8]

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Verify Fume Hood prep1->prep2 prep3 Assemble Equipment prep2->prep3 prep4 Label Containers prep3->prep4 prep5 Prepare Spill Kit prep4->prep5 handle1 Don PPE prep5->handle1 handle2 Work in Fume Hood handle1->handle2 handle3 Avoid Contact handle2->handle3 handle4 Use Minimal Quantity handle3->handle4 post1 Wash Hands handle4->post1 post2 Decontaminate Surfaces post1->post2 post3 Store Properly post2->post3

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is a critical step in the safety protocol to prevent environmental contamination and potential harm to others.

  • Waste Classification: this compound is considered a hazardous waste.[4][9] All waste containing this chemical must be handled and disposed of according to federal, state, and local regulations.[10]

  • Waste Collection:

    • Collect all waste, including unused product and contaminated materials (e.g., gloves, absorbent pads, and glassware), in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix this compound waste with other incompatible waste streams.

  • Disposal Procedure:

    • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.[9]

    • Never dispose of this compound down the drain or in regular trash.[9]

    • Follow all institutional guidelines for hazardous waste disposal.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill Response:

    • Evacuate: Immediately evacuate the area of the spill.

    • Alert: Notify colleagues and the laboratory supervisor.

    • Ventilate: Ensure the area is well-ventilated, if safe to do so.

    • Contain: For a small spill, and if trained to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[4]

    • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.[4]

    • Decontaminate: Decontaminate the spill area.

    • Report: Report the incident to the appropriate safety officer.

  • Exposure Response:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Emergency Response for this compound Spill spill Spill Occurs evacuate Evacuate Area spill->evacuate alert Alert Supervisor evacuate->alert ventilate Ensure Ventilation alert->ventilate assess Assess Spill Size ventilate->assess small_spill Small Spill assess->small_spill Small large_spill Large Spill assess->large_spill Large contain Contain with Absorbent small_spill->contain contact_ehs Contact EHS for Large Spill large_spill->contact_ehs cleanup Collect Waste contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate report Report Incident decontaminate->report contact_ehs->report

Caption: A flowchart detailing the emergency response procedure for a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.